2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUEHMBFUJKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382283 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3932-97-6 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3932-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003932976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a critical building block for synthesizing a range of bioactive molecules.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the reactive chlorine substituents, which allow for versatile downstream chemical modifications. A thorough understanding of its molecular structure is paramount for its effective use, and this is unequivocally achieved through a multi-faceted spectroscopic approach. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, detailing the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the spectral output, offering researchers a robust framework for analysis and quality control.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's physical characteristics is essential before delving into its spectroscopic signature.
-
Chemical Name: this compound
-
CAS Number: 3932-97-6[3]
-
Molecular Formula: C₅HCl₂F₃N₂[4]
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Molecular Weight: 216.98 g/mol [3]
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Appearance: Clear colorless to pale yellow liquid[5]
-
Key Structural Features: A pyrimidine ring substituted with two electron-withdrawing chlorine atoms at positions 2 and 4, and a strongly electron-withdrawing trifluoromethyl group at position 5. The molecule possesses a single proton at the C-6 position.
| Property | Value | Source |
| Boiling Point | 49°C / 32 mmHg | [5] |
| Density | 1.609 g/mL at 25°C | [2] |
| Refractive Index (n20/D) | 1.475 | [2] |
| Solubility | Soluble in Chloroform, Methanol | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete and unambiguous assignment of the molecular framework.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is logical due to the compound's reported solubility and the solvent's well-defined residual peak.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm for ¹H and ¹³C) or trichlorofluoromethane (CFCl₃, 0 ppm for ¹⁹F), to ensure accurate chemical shift referencing.[6][7]
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the solvent deuterium lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Employ a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. Given the high sensitivity of the ¹⁹F nucleus, data acquisition is typically rapid.[7]
-
Proton-decoupling should be used to simplify the spectrum and confirm couplings.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required.
-
An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between C, CH, CH₂, and CH₃ carbons (in this case, confirming the single CH and multiple quaternary carbons).
-
Figure 1: Standard workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy: Predicted Data & Interpretation
The proton NMR spectrum is expected to be simple, providing a clear signature for the C-6 proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |
| ~ 8.9 - 9.1 | Quartet (q) | ⁴JHF ≈ 1-2 Hz | H-6 |
Interpretation:
-
Chemical Shift: The pyrimidine ring is an electron-deficient aromatic system. The presence of three strongly electron-withdrawing groups (two Cl, one CF₃) will significantly deshield the lone proton at the C-6 position, pushing its resonance far downfield.
-
Multiplicity: The proton at C-6 is four bonds away from the three fluorine atoms of the trifluoromethyl group. This long-range coupling (⁴JHF) is expected to split the proton signal into a quartet, following the n+1 rule where n=3 equivalent fluorine atoms. The small magnitude of the coupling constant is characteristic of a four-bond coupling.[8]
¹⁹F NMR Spectroscopy: Predicted Data & Interpretation
¹⁹F NMR is a highly sensitive technique that provides an unambiguous signal for the trifluoromethyl group.[9]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |
| ~ -65 to -75 | Singlet (s) or Quartet (q) | ⁴JFH ≈ 1-2 Hz | -CF₃ |
Interpretation:
-
Chemical Shift: The chemical shift for a CF₃ group attached to an aromatic ring typically falls within this range relative to CFCl₃.[6] The precise shift is influenced by the electronic environment of the pyrimidine ring.
-
Multiplicity: In a proton-decoupled ¹⁹F spectrum, the signal would be a sharp singlet, as all three fluorine atoms are chemically equivalent and there are no other fluorine atoms to couple with. In a coupled spectrum, the signal may appear as a very narrow quartet due to the small ⁴JFH coupling to the H-6 proton. Often, this long-range coupling is not fully resolved and the peak may simply appear broadened.
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The ¹³C NMR spectrum is crucial for confirming the carbon backbone of the molecule. Due to carbon-fluorine coupling, the signals for C-5 and the CF₃ group will exhibit characteristic splitting.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |
| ~ 160 - 165 | Singlet (s) | - | C-2 / C-4 |
| ~ 155 - 160 | Singlet (s) | - | C-4 / C-2 |
| ~ 150 - 155 | Quartet (q) | ²JCF ≈ 30-40 Hz | C-6 |
| ~ 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | -CF₃ |
| ~ 115 - 120 | Quartet (q) | ¹JCF ≈ 35-45 Hz | C-5 |
Interpretation:
-
Signal Count: The molecule has five distinct carbon atoms, and thus five signals are expected in the proton-decoupled spectrum.
-
C-2 and C-4: These carbons are attached to chlorine and nitrogen atoms. They are expected to be significantly deshielded and appear at the lower end of the field. Their exact assignment can be ambiguous without further 2D NMR experiments (e.g., HMBC).
-
C-6: This is the only carbon attached to a proton. Its signal will be a quartet due to two-bond coupling (²JCF) with the CF₃ group.
-
-CF₃ Carbon: This signal will be a prominent quartet with a very large one-bond coupling constant (¹JCF), which is a definitive signature for a trifluoromethyl group.[6]
-
C-5 Carbon: This carbon, directly attached to the CF₃ group, will also be split into a quartet due to one-bond C-F coupling. The coupling constant will be smaller than that of the CF₃ carbon itself.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.
Experimental Protocol: FT-IR Data Acquisition
-
Technique Selection: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.
-
Sample Application: Apply a single drop of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Predicted IR Data & Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H on pyrimidine ring |
| ~ 1600 - 1450 | C=C / C=N Stretch | Pyrimidine ring vibrations |
| ~ 1350 - 1100 | C-F Stretch | Strong, characteristic bands for -CF₃ |
| ~ 850 - 600 | C-Cl Stretch | C-Cl bonds on the pyrimidine ring |
Interpretation: The IR spectrum serves as a rapid method for quality control and functional group identification. The most intense and diagnostic absorptions are expected in the fingerprint region. The presence of very strong bands in the 1350-1100 cm⁻¹ range would be a clear indication of the C-F bonds of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations confirm the presence of the pyrimidine ring, while absorptions in the lower wavenumber region would correspond to the C-Cl stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering insights into the molecule's stability and bonding.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which ensures the analysis of a pure compound.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation, known as the molecular ion (M⁺•), and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Figure 2: General workflow for GC-MS analysis.
Predicted MS Data & Interpretation
Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Given the presence of two chlorine atoms, a characteristic isotopic cluster is expected. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
| Ion | Expected m/z | Predicted Relative Abundance |
| [M]⁺• (C₅H³⁵Cl₂F₃N₂) | 216 | 100% (base peak) |
| [M+2]⁺• (C₅H³⁵Cl³⁷ClF₃N₂) | 218 | ~65% |
| [M+4]⁺• (C₅H³⁷Cl₂F₃N₂) | 220 | ~10% |
Interpretation: The observation of this isotopic pattern with its distinct ~9:6:1 ratio (approximated) is definitive proof of the presence of two chlorine atoms in the molecule and confirms the molecular weight.
Key Fragmentation Pathways: Electron ionization is a high-energy technique that will cause the molecular ion to fragment. Predicted fragmentation patterns provide further structural confirmation:
-
Loss of Cl: A significant fragment at m/z 181 ([M-Cl]⁺) is expected, resulting from the cleavage of a C-Cl bond.
-
Loss of CF₃: A fragment corresponding to the loss of the trifluoromethyl group at m/z 147 ([M-CF₃]⁺) would also be a plausible pathway.
-
Other Fragments: Further fragmentation of these primary ions would lead to smaller charged species, completing the mass spectrum fingerprint.
Conclusion
The structural elucidation of this compound is a synergistic process that relies on the combined application of NMR, IR, and MS. While vendor specifications confirm that analytical data is consistent with the structure, this guide provides the in-depth rationale for interpreting the expected spectral features.[10] The predicted ¹H NMR quartet, the characteristic ¹⁹F NMR signal, the five C-F coupled signals in the ¹³C NMR, the strong C-F stretching bands in the IR spectrum, and the unique isotopic cluster in the mass spectrum all converge to create an unambiguous and self-validating spectroscopic profile. For any researcher or drug development professional working with this important intermediate, a thorough understanding of these analytical techniques and their application is not merely procedural, but fundamental to ensuring material quality, validating synthetic outcomes, and advancing scientific discovery.
References
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PubChem. This compound. [Link]
- Supporting Information for a scientific publication. (Note: This is a representative citation for typical NMR data presentation, as a direct public source for the target compound was not found).
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PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
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National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. Welcome to the NIST WebBook. [Link]
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National Institute of Standards and Technology. 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)-. [Link]
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ResearchGate. FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. [Link]
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National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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University of Sheffield. 19Flourine NMR. [Link]
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Bioregistry. Spectral Database for Organic Compounds. [Link]
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University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
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Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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AIST. Spectral Database for Organic Compounds,SDBS. [Link]
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An In-depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6)
This guide provides a comprehensive technical overview of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, a key building block in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's properties, reactivity, applications, and handling protocols, offering field-proven insights into its utility.
Section 1: Core Chemical Identity and Properties
This compound, registered under CAS number 3932-97-6, is a halogenated pyrimidine derivative.[1][2][3] The presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group makes it a highly versatile intermediate for creating more complex molecular architectures.[2]
Chemical Structure and Identifiers
Physicochemical Properties
The compound is typically a clear, colorless to light yellow liquid under standard conditions.[2][4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process control.
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [2][4] |
| Density | 1.609 g/mL at 25 °C | [2][4] |
| Boiling Point | 49 °C at 32 mmHg | [4] |
| Flash Point | 93.3 °C (199.9 °F) | |
| Refractive Index | n20/D 1.475 | [2] |
| Solubility | Soluble in Chloroform, Methanol | [4] |
| Storage Temperature | 2-8°C, under inert gas | [4][5] |
Section 2: Synthesis and Manufacturing
A novel and environmentally conscious synthesis pathway for 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP) has been developed to overcome the limitations of previous methods, which often involved toxic gaseous reagents and unsuitable solvents.[6] The process begins with the trifluoromethylation of uracil to produce 5-trifluoromethyluracil (5-TFU), which is then converted to the final product.[6]
A representative laboratory-scale synthesis of the intermediate 5-TFU involves the reaction of uracil with sodium trifluoromethanesulfinate and an organic peroxide.[6]
Representative Synthesis of 5-Trifluoromethyluracil (Precursor)
Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and equipment.
-
Reaction Setup: In a suitable reaction vessel, a mixture of uracil (1.0 eq.) and sodium trifluoromethanesulfinate (3.0 eq.) is prepared in a biphasic solvent system of dichloromethane (DCM) and water.[6]
-
Initiation: The mixture is cooled to 0-2 °C with vigorous stirring. Tert-butyl hydroperoxide (5.0 eq., 70% solution in water) is added dropwise, maintaining the internal temperature.[6]
-
Reaction Progression: The reaction is allowed to warm to room temperature (20-22 °C) and stirred until completion, typically monitored by HPLC (approx. 22 hours).[6]
-
Workup and Isolation: The DCM is removed under vacuum. The resulting aqueous mixture is extracted multiple times with ethyl acetate.[6]
-
Purification: The combined organic layers are dried over sodium sulfate and concentrated to yield 5-TFU as a white solid.[6]
The subsequent chlorination of 5-TFU yields the target this compound.
Section 3: Chemical Reactivity and Application in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). Pyrimidine rings are electron-deficient, which facilitates nucleophilic attack, and this effect is amplified by the strongly electron-withdrawing trifluoromethyl group at the C5 position.
Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)
For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[7][8][9][10] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized by both ring nitrogens.[8] However, the regioselectivity can be highly sensitive to the substituents on the pyrimidine ring and the nature of the nucleophile.[7] While C4 is the typical site of initial reaction, specific conditions or steric hindrance can sometimes favor C2 substitution.[7][10]
This predictable, yet tunable, reactivity allows for the sequential introduction of different nucleophiles, making it an invaluable tool for building molecular diversity.
Core Applications
This compound is a crucial intermediate in both the pharmaceutical and agrochemical sectors.[2]
-
Pharmaceutical Development: It is a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors for cancer therapy and agents targeting viral infections.[2][6] The pyrimidine scaffold is central to many drugs that target mutant EGFR kinases, for example.[11] The ability to selectively substitute the chloro groups allows for the precise construction of molecules designed to fit into the active sites of biological targets.[11]
-
Agrochemicals: In agriculture, it is used to produce advanced herbicides and fungicides.[2] The trifluoromethyl group often enhances the biological activity and stability of crop protection agents, leading to improved efficacy in managing weeds and pests.[2]
Section 4: Safety, Handling, and Storage
Disclaimer: Always consult the full Safety Data Sheet (SDS) before handling this chemical.
This compound is a hazardous substance and requires strict safety protocols.
Hazard Identification
The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[12] It causes skin and serious eye irritation and may cause respiratory irritation.[3][12]
-
Key Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Eyewash stations and safety showers must be readily available.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[12]
-
Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[12]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage is refrigerated at 2-8°C.[4] Keep away from incompatible materials such as strong oxidizing agents, heat, sparks, and open flames.[12] The compound may be air and heat sensitive.[12]
Section 5: Commercial Suppliers
This compound is available from various chemical suppliers catering to research and bulk manufacturing needs. When sourcing, it is crucial to verify purity and obtain a certificate of analysis.
Reputable suppliers include:
Section 6: References
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Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved from
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]
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O'Keeffe, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 97, 10-27.
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Martinez-Ariza, G., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(15), 4481.
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Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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Organic Letters. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
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Sharma, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(3), 933.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: From Foundational Precursors to a Key Pharmaceutical Intermediate
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Physical and chemical properties of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Introduction
This compound is a halogenated pyrimidine derivative that has emerged as a cornerstone in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the two reactive chlorine atoms, make it a highly versatile building block. This guide provides an in-depth analysis of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for selective and sequential reactions, offering a reliable pathway to a diverse range of substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry and crop science.[1]
Molecular and Physical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis. The compound is a clear, colorless to light yellow liquid at room temperature and is typically stored under refrigerated and inert conditions to maintain its stability.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3932-97-6 | [1] |
| Molecular Formula | C₅HCl₂F₃N₂ | [1][3] |
| Molecular Weight | 216.98 g/mol | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Density | 1.609 g/mL at 25 °C | [1][2] |
| Boiling Point | 126 °C; 49 °C / 32 mmHg[2] | [2] |
| Flash Point | 93 °C (200 °F) | [2] |
| Refractive Index (n20/D) | 1.475 | [1] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| Storage Conditions | Refrigerated (0-10°C), Store under inert gas |
Spectroscopic Profile
The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is characterized by a single sharp singlet in the aromatic region, corresponding to the lone proton at the C6 position of the pyrimidine ring.
-
¹³C NMR : The spectrum will display five distinct signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The two carbons bonded to chlorine atoms will also be clearly identifiable.
-
¹⁹F NMR : A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[4] This signal provides a clear diagnostic marker for the successful incorporation of the CF₃ moiety.
-
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic cluster pattern. The presence of two chlorine atoms results in prominent M, M+2, and M+4 peaks with an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong absorption bands corresponding to C-F stretching vibrations of the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations of the pyrimidine ring will also be present.
Chemical Reactivity and Synthetic Strategy
The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr).
Causality of Reactivity: The pyrimidine ring is inherently electron-deficient. This deficiency is significantly amplified by the potent electron-withdrawing effects of both the trifluoromethyl group at C5 and the two nitrogen atoms within the ring. This electronic landscape makes the chlorine-bearing carbons (C2 and C4) highly electrophilic and thus prime targets for nucleophiles.
Field-proven insights show that the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. This allows for a controlled, stepwise substitution, which is a powerful tool in molecular construction. By carefully selecting the nucleophile and controlling reaction conditions (temperature, solvent, stoichiometry), one can achieve selective mono-substitution at C4, followed by a subsequent substitution at C2 with a different nucleophile.
Diagram: Regioselective Nucleophilic Substitution
Sources
The Strategic Intermediate: A Technical Guide to the Discovery and Evolving Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
For decades, the strategic incorporation of fluorine into organic molecules has been a cornerstone of innovation in medicinal chemistry and agrochemical science. The unique electronic properties of the trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Central to the synthesis of a multitude of these vital compounds is the versatile building block, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its critical role in the development of life-changing pharmaceuticals and crop protection agents.
A Historical Perspective: The Rise of Trifluoromethylated Pyrimidines
The story of this compound is intrinsically linked to the broader history of fluorinated pyrimidines in medicinal chemistry. The pioneering synthesis of 5-fluorouracil (5-FU) in 1957 by Dushinsky, Pleven, and Heidelberger marked a turning point in cancer chemotherapy and ignited a fervent interest in the biological effects of fluorinated pyrimidine analogs. This foundational work paved the way for the exploration of other fluorinated pyrimidines, including those bearing the trifluoromethyl group.
While a singular "discovery" of this compound is not clearly documented in a landmark publication, its emergence can be traced through the evolution of synthetic methodologies for trifluoromethylated heterocycles. The precursor, 5-trifluoromethyluracil, was synthesized as early as the 1960s. The subsequent development of robust chlorination techniques for pyrimidines set the stage for the arrival of this compound as a key synthetic intermediate. Its value became increasingly apparent as chemists sought reliable building blocks for the burgeoning fields of targeted cancer therapies and advanced agrochemicals.
The Synthetic Challenge: An Evolution of Methodologies
The industrial-scale production of this compound has been a subject of continuous improvement, driven by the need for safer, more efficient, and environmentally sustainable processes. The primary synthetic strategy involves a two-step sequence: the trifluoromethylation of a uracil-based starting material, followed by the chlorination of the resulting 5-trifluoromethyluracil.
Early Approaches and Their Limitations
Initial methods for the synthesis of this crucial intermediate were often hampered by significant drawbacks. An early patented process, for instance, utilized gaseous trifluoromethyl iodide (CF₃I) for the trifluoromethylation step.[1] While effective, this reagent is both toxic and difficult to handle on an industrial scale, posing considerable safety and environmental concerns.[1] These early methods highlighted the need for more practical and safer trifluoromethylating agents.
The Advent of Modern, Greener Syntheses
More recent innovations have focused on overcoming the limitations of earlier methods. A significant advancement came with the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent, for the trifluoromethylation of uracil.[1] This approach, detailed in a 2014 patent, offers a safer and more environmentally benign alternative to gaseous reagents.[1]
The overall modern synthesis can be depicted as follows:
Figure 1: A simplified modern synthetic route to this compound.
Step 1: Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)
This step employs a radical trifluoromethylation reaction. The Langlois reagent, in the presence of an oxidizing agent such as tert-butyl hydroperoxide (t-BuOOH), generates the trifluoromethyl radical (•CF₃), which then attacks the electron-rich C5 position of the uracil ring.
Detailed Protocol:
-
To a stirred suspension of Uracil in an aqueous solvent, add sodium trifluoromethanesulfinate (Langlois reagent).
-
Slowly add an oxidizing agent (e.g., tert-butyl hydroperoxide) to the mixture.
-
Heat the reaction mixture to a temperature between 40-60 °C and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, the reaction mixture is cooled, and the 5-trifluoromethyluracil product is isolated, typically by filtration, and washed.
Causality Behind Experimental Choices: The use of an aqueous solvent system is a key feature of this greener approach, avoiding the need for volatile organic solvents. The choice of a mild oxidizing agent like t-BuOOH is crucial for the efficient generation of the trifluoromethyl radical without leading to unwanted side reactions.
Step 2: Chlorination of 5-Trifluoromethyluracil to this compound
The conversion of the dihydroxy pyrimidine (uracil) ring to the dichlorinated product is a critical step that activates the molecule for subsequent nucleophilic substitution reactions. Phosphoryl chloride (POCl₃) is the most commonly employed reagent for this transformation.
Detailed Protocol:
-
Carefully add 5-trifluoromethyluracil to an excess of phosphoryl chloride (POCl₃).
-
The mixture is heated to reflux (typically around 110-120 °C) for several hours. The progress of the reaction is monitored until the starting material is consumed.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is then carefully quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.
-
The solid this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or distillation.
Causality Behind Experimental Choices: Phosphoryl chloride serves as both a reagent and a solvent in this reaction. The high temperature is necessary to drive the chlorination of the relatively unreactive hydroxyl groups of the uracil ring. The quenching step with ice water is highly exothermic and must be performed with caution; it serves to hydrolyze any remaining POCl₃ and precipitate the water-insoluble product.
Comparative Analysis of Synthetic Routes
| Method | Trifluoromethylating Agent | Chlorinating Agent | Advantages | Disadvantages |
| Early Patented Process | Gaseous Trifluoromethyl Iodide (CF₃I) | POCl₃ | Effective trifluoromethylation | Toxic and difficult-to-handle gaseous reagent; safety and environmental concerns.[1] |
| Modern Patented Process | Sodium Trifluoromethanesulfinate (Langlois Reagent) | POCl₃ | Safer, solid trifluoromethylating agent; more environmentally benign aqueous reaction conditions for the first step.[1] | Requires an oxidizing agent; POCl₃ is still a harsh and corrosive reagent. |
The Gateway to Innovation: Applications in Drug Discovery and Agrochemicals
This compound is a highly valuable intermediate due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the one at the C2 position. This regioselectivity allows for the sequential introduction of different nucleophiles, making it a powerful tool for the construction of complex molecular architectures.
A Cornerstone in Cancer Therapy: The Synthesis of Pazopanib
A prime example of the importance of this intermediate is in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. While the exact commercial synthesis of Pazopanib may vary, a common synthetic approach involves the reaction of this compound with a suitable amine.
Figure 2: A conceptual workflow for the synthesis of Pazopanib utilizing this compound.
Protecting Our Crops: The Role in Agrochemicals
Beyond the pharmaceutical realm, this compound is a key building block for a variety of agrochemicals, including herbicides and fungicides. The trifluoromethyl group often enhances the biological activity and stability of these crop protection agents. One notable example is its use in the synthesis of the fungicide Bupirimate, which is effective against powdery mildew on a variety of crops.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and use in research and manufacturing.
| Property | Value |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.98 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~163-165 °C |
| Density | ~1.61 g/mL |
| CAS Number | 3932-97-6 |
Safety Profile: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and can cause serious eye irritation.
Conclusion: A Legacy of Innovation and a Future of Possibilities
From its conceptual origins in the early days of fluorinated pyrimidine chemistry to its current status as an indispensable industrial intermediate, this compound has played a silent yet pivotal role in advancing human health and agricultural productivity. The ongoing refinement of its synthesis towards greener and more efficient processes underscores the commitment of the chemical industry to sustainable practices. As researchers continue to explore the vast chemical space of trifluoromethylated compounds, the demand for this versatile building block is poised to grow, ensuring its continued legacy as a gateway to new discoveries in the years to come.
References
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (2014).
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A Senior Application Scientist's Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Commercial Availability, Purity, and Quality Control
Introduction
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in synthetic chemistry. Its structural features, particularly the reactive chlorine atoms at the 2 and 4 positions and the electron-withdrawing trifluoromethyl group at the 5 position, make it a versatile building block. This guide provides an in-depth technical overview of its commercial availability, typical purity specifications, and the analytical methodologies required to validate its quality for demanding research and development applications. The compound serves as a critical intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, and in the development of novel pharmaceutical agents targeting viral infections and cancer.[1] Given its role as a precursor, the purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers that specialize in research and fine chemicals. It is typically offered in quantities ranging from grams to kilograms, catering to both laboratory-scale research and pilot-scale manufacturing. When selecting a supplier, researchers should consider not only the cost but also the stated purity, the analytical data provided, and the supplier's quality management systems.
Below is a comparative table of offerings from prominent chemical suppliers.
| Supplier | Product Number | Stated Purity | Analysis Method | Available Quantities |
| TCI Chemicals | D5980 | >98.0% | GC | 1g, 5g |
| Chem-Impex | 29336 | ≥ 99% | GC | 1g, 5g, 25g |
| Thermo Scientific | 454780010 | 97% | Not Specified | 1g |
| Biosynth | FD11927 | Not Specified | Not Specified | Inquire for pricing |
Note: Availability and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is essential for its proper handling, storage, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 3932-97-6 | [2] |
| Molecular Formula | C₅HCl₂F₃N₂ | [1][2] |
| Molecular Weight | 216.98 g/mol | [2] |
| Appearance | Clear, colorless to light yellow/brown liquid or low melting solid | [1][3][4] |
| Density | ~1.609 - 1.63 g/mL at 20-25 °C | [1][4] |
| Boiling Point | 126 °C | [4] |
| Refractive Index | n20/D ~1.475 | [1] |
| Storage Temperature | 0-10 °C, Refrigerated | [4] |
Synthesis and Purification Strategies
While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common and environmentally conscious approach involves a two-step process starting from uracil.[5]
-
Trifluoromethylation of Uracil: Uracil is reacted with a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois reagent), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield 5-(trifluoromethyl)uracil (5-TFU).[5] This step is critical as incomplete reaction can leave residual uracil.
-
Chlorination of 5-(Trifluoromethyl)uracil: The intermediate 5-TFU is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, yielding the final product, this compound.
Caption: A simplified two-step synthesis workflow for this compound.
Purification Methodologies
The final purity of the compound is highly dependent on the post-synthesis purification process.
-
Distillation: As a liquid, fractional distillation under reduced pressure is an effective method for purification, separating the product from less volatile starting materials or higher boiling point byproducts.[5]
-
Chromatography: For laboratory-scale purification to achieve very high purity, column chromatography using silica gel is a standard procedure. A non-polar eluent system is typically employed.[6]
-
Aqueous Wash: The reaction mixture is often quenched with water and washed to remove water-soluble reagents and byproducts.[7]
Caption: General purification workflow for liquid organic compounds like the topic substance.
Purity Analysis and Quality Control
Rigorous analytical testing is non-negotiable to ensure the material's identity and purity, which directly impacts experimental reproducibility and the quality of the final product. A multi-technique approach is recommended for comprehensive validation.[8]
Comparative Analysis of QC Methods
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. |
| Typical Accuracy | 97.0 - 103.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 3.0% | < 2.0% | < 1.0% |
| Primary Use | Gold standard for purity of volatile compounds; detects volatile impurities. | Excellent for non-volatile impurities and thermally labile compounds. | Absolute quantification without a reference standard of the same compound; structural confirmation. |
| LOD | ~0.005% | ~0.01% | ~0.1% |
Data adapted from comparative analytical guides.[8]
Experimental Protocols
1. Purity Determination by Gas Chromatography (GC) This is the most common method cited by suppliers for purity assessment.[1][4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
2. Structural Confirmation by ¹H and ¹⁹F NMR Spectroscopy NMR is essential for confirming the chemical structure and identifying impurities that may not be resolved by GC.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: The spectrum should show a singlet corresponding to the proton at the 6-position of the pyrimidine ring.
-
¹⁹F NMR: The spectrum should show a singlet corresponding to the trifluoromethyl group.
-
Analysis: The absence of unexpected signals and correct integration ratios confirm the structure's integrity.
Caption: A robust quality control workflow for incoming chemical intermediates.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 0-10°C.[4] It is noted to be sensitive to air and heat.[4]
-
Hazards: According to the Globally Harmonized System (GHS) classifications, this compound is considered fatal if swallowed and causes serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a readily accessible and highly valuable reagent for chemical synthesis in the pharmaceutical and agrochemical industries. Commercial grades typically offer purities of 97% or higher, which is suitable for many applications. However, for sensitive synthetic work, researchers must employ a rigorous, multi-technique quality control process to verify identity and purity. By combining supplier-provided data with in-house analytical validation using techniques like GC and NMR, scientists can ensure the quality of this critical building block, leading to more reliable and reproducible research outcomes.
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This compound | C5HCl2F3N2 | CID 2782774 . PubChem, National Center for Biotechnology Information. [Link]
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PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE . Organic Syntheses. [Link]
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Molecular weight and formula of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Synthesis, Reactivity, and Applications
Introduction
This compound is a pivotal fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, particularly the presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in the development of novel therapeutic agents and crop protection products.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its effective use in research and development.
Chemical Identifiers
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 3932-97-6[1][2][3][4] |
| Molecular Formula | C₅HCl₂F₃N₂[1][2][3][4] |
| Molecular Weight | 216.97 g/mol [1] |
| PubChem CID | 2782774[1][2] |
| MDL Number | MFCD03426408[2][3][4] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for determining its handling, storage, and reaction conditions.
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[2][4] |
| Boiling Point | 126 °C or 48-50 °C at 32 mmHg[5] |
| Density | 1.609 - 1.63 g/mL at 20-25 °C[2][4] |
| Flash Point | 93 °C (199.9 °F)[5][6] |
| Refractive Index | n20/D 1.475[2][4] |
| Solubility | Soluble in chloroform and methanol[4] |
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its widespread utility.
Synthesis
A common and environmentally conscious method for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine involves a two-step process starting from uracil.[7] The first step is the trifluoromethylation of uracil to form 5-trifluoromethyluracil (5-TFU), followed by a chlorination step to yield the final product.[7]
A general procedure for the synthesis from 5-trifluoromethyluracil involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in the presence of a base such as diisopropylethylamine.[4]
Reactivity
The reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. This allows for the sequential and regioselective displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of its application in combinatorial chemistry and drug discovery.
Applications in Research and Development
This compound is a valuable precursor in several industrial and research applications.
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals.[2] It is particularly prominent in the development of kinase inhibitors for cancer therapy.[7] For instance, it is a key building block for a series of 5-trifluoromethylpyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors.[8] The pyrimidine core is a well-established scaffold for maintaining activity against mutant EGFR kinases.[9]
Agrochemicals
In the agrochemical industry, this compound is widely used as an intermediate in the synthesis of herbicides and fungicides.[2] The trifluoromethyl group often enhances the biological activity of the final product, leading to more effective crop protection agents.[2][10]
Material Science
There are also applications for this compound in material science, for example, in the formulation of specialty polymers and coatings to improve chemical resistance and durability.[2] It has also been investigated as an additive in plastics and cellulose.[3]
Experimental Protocols
The following are generalized protocols for the use and analysis of this compound.
Protocol for Nucleophilic Substitution
This protocol describes a representative SNAr reaction with an amine.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., THF, dioxane, or DMF).
-
Addition of Nucleophile: Add 1-1.2 equivalents of the desired amine to the solution.
-
Addition of Base: Add 1.5-2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine) to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure.
-
Mass Spectrometry (MS): Analyze the product by a suitable mass spectrometry technique (e.g., GC-MS or LC-MS) to confirm the molecular weight.
Safety and Handling
Proper handling and storage of this compound are essential due to its hazardous nature.
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H300: Fatal if swallowed[1][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][11] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][3][11] |
| Combustible Liquid | H227: Combustible liquid |
Precautionary Measures
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid breathing mist, vapors, or spray.[11] Wash hands thoroughly after handling.[11] Keep away from heat, sparks, and open flames.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is recommended to store refrigerated (0-10 °C).[2][4] Store under an inert gas as it may be air and heat sensitive.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
This compound is a highly valuable and versatile fluorinated building block. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the creation of diverse molecular architectures. Its established importance in the development of targeted cancer therapies and advanced agrochemicals underscores its significance in modern chemical science. A thorough understanding of its properties, reactivity, and safety precautions is crucial for harnessing its full potential in research and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2355. Retrieved from [Link]
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Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from [Link]
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Vitaku, E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5644. Retrieved from [Link]
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Isobe, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Introduction: The Strategic Advantage of the 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Scaffold
In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of therapeutic intervention. Kinases, by catalyzing the phosphorylation of proteins, govern a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The pyrimidine ring is a well-established and highly valuable scaffold in the design of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form key hydrogen-bonding interactions with the hinge region of the kinase active site.[2][3]
This application note provides a detailed guide for medicinal chemists, researchers, and drug development professionals on the strategic use of This compound as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The unique substitution pattern of this reagent offers a powerful platform for generating libraries of targeted therapies.
The presence of two chlorine atoms at the C2 and C4 positions provides orthogonal handles for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and directional introduction of various pharmacophoric elements, which is a critical aspect of structure-activity relationship (SAR) studies and lead optimization.[4] Furthermore, the potent electron-withdrawing trifluoromethyl (-CF3) group at the C5 position plays a dual role: it significantly enhances the reactivity of the pyrimidine ring towards nucleophilic attack, particularly at the C4 position, and it can also impart favorable pharmacokinetic properties, such as increased metabolic stability and membrane permeability, to the final inhibitor molecule.[5][6]
This guide will delve into the core chemical principles governing the reactivity of this scaffold, provide detailed, step-by-step protocols for the synthesis of exemplary kinase inhibitors, and offer insights into the structure-activity relationships that drive inhibitor potency and selectivity.
Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route for elaborating the this compound core is a sequential nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation allows for the stepwise displacement of the two chlorine atoms with a variety of nucleophiles, typically amines, anilines, and alcohols.
Mechanistic Rationale and Regioselectivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the strongly electron-withdrawing trifluoromethyl group at the C5 position. This electronic arrangement makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles.
The regioselectivity of the first nucleophilic attack is a critical consideration. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[7] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized over both nitrogen atoms. The presence of the -CF3 group at C5 further enhances the electrophilicity of the C4 position, making the initial substitution highly regioselective.[8]
The general workflow for the synthesis of kinase inhibitors from this compound can be visualized as a two-step process:
Caption: General workflow for the synthesis of kinase inhibitors.
This sequential approach allows for the introduction of two different substituents, providing a high degree of molecular diversity and enabling the fine-tuning of the inhibitor's biological activity.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of specific classes of kinase inhibitors using this compound as the starting material.
Protocol 1: Synthesis of an Epidermal Growth Factor Receptor (EGFR) Inhibitor Intermediate
This protocol details the first SNAr reaction to generate a key intermediate in the synthesis of potent EGFR inhibitors.[9]
Reaction Scheme:
Caption: Synthesis of an EGFR inhibitor intermediate.
Materials and Equipment:
-
This compound
-
Substituted 3-aminothiophene-2-carboxamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 3-aminothiophene-2-carboxamide (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add this compound (1.0 equivalent).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (5.0 equivalents) portion-wise to the cooled solution. Caution: NaH reacts violently with water and is flammable. Handle with care in an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).[9]
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
Purify the crude product by silica gel column chromatography to yield the desired 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine intermediate.[9]
Self-Validation:
-
The regioselectivity of the substitution at the C4 position can be confirmed by 1H and 13C NMR spectroscopy.
-
The successful substitution can be verified by the disappearance of the starting materials and the appearance of the product spot on the TLC plate.
-
The final product can be further characterized by mass spectrometry to confirm the expected molecular weight.
Protocol 2: Proposed Synthesis of a Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitor Scaffold
This protocol outlines a proposed synthesis for a diaminopyrimidine scaffold, a key component of many PYK2 inhibitors, based on established synthetic strategies.[1]
Reaction Scheme:
Caption: Proposed synthesis of a PYK2 inhibitor scaffold.
Materials and Equipment:
-
4-Substituted-2-chloro-5-(trifluoromethyl)pyrimidine (from Protocol 1 or similar)
-
Substituted aniline
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination, OR a protic acid (e.g., HCl) for acid-catalyzed SNAr
-
Base (e.g., Cs2CO3 or NaOtBu) for Buchwald-Hartwig amination
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Standard glassware for inert atmosphere reactions (if using Buchwald-Hartwig)
-
Heating mantle or oil bath
-
Standard work-up and purification equipment as in Protocol 1
Procedure (Buchwald-Hartwig Amination):
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent), the substituted aniline (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Procedure (Acid-Catalyzed SNAr):
-
In a round-bottom flask, dissolve the 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) and the substituted aniline (1.5 equivalents) in a suitable solvent such as isopropanol or n-butanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO3 solution).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Self-Validation:
-
Successful disubstitution can be confirmed by NMR spectroscopy, observing the signals for both introduced substituents.
-
Mass spectrometry will confirm the final molecular weight.
-
The absence of the chlorine atom can be verified by the isotopic pattern in the mass spectrum.
Protocol 3: Proposed Synthesis of a Janus Kinase 2 (JAK2) Inhibitor Scaffold
This protocol provides a proposed synthetic route to a pyrazolyl-pyrimidinamine scaffold, a core structure found in potent JAK2 inhibitors like AZD1480.[5]
Reaction Scheme:
Caption: Proposed synthesis of a JAK2 inhibitor scaffold intermediate.
Materials and Equipment:
-
This compound
-
3-Amino-5-methylpyrazole
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Standard reaction, work-up, and purification equipment
Procedure:
-
Combine this compound (1.0 equivalent), 3-amino-5-methylpyrazole (1.1 equivalents), and DIPEA (1.5 equivalents) in n-butanol.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired intermediate. This intermediate can then be further functionalized at the C2 position as described in Protocol 2.
Self-Validation:
-
The regioselective substitution at the C4 position can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).
-
The molecular weight of the product can be confirmed by mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The 2,4-disubstituted-5-(trifluoromethyl)pyrimidine scaffold allows for systematic exploration of the SAR to optimize kinase inhibitory activity and selectivity.
| Position | Substituent Variation | Impact on Activity |
| C4 | Introduction of various anilines, amines, and heterocyclic amines. | This position often interacts with the hinge region of the kinase. The nature of the substituent is critical for achieving high potency. For example, in EGFR inhibitors, specific substituted anilines are required for optimal activity.[9] |
| C2 | Introduction of smaller amines, solubilizing groups, or groups that can access deeper pockets in the active site. | Substituents at this position can be modified to improve selectivity and pharmacokinetic properties. For instance, in PYK2 inhibitors, variations at this position can modulate the selectivity against the closely related FAK.[1] |
| C5 | The trifluoromethyl group is generally maintained. | The -CF3 group often enhances potency and metabolic stability. In some cases, other small electron-withdrawing groups could be explored, but the -CF3 group has proven to be highly effective.[6] |
Targeted Kinases and Biological Data
Compounds derived from this compound have shown inhibitory activity against a range of kinases. The following table summarizes some examples with reported IC50 values.
| Kinase Target | Exemplary Compound Structure | IC50 (nM) | Reference |
| EGFR | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 91 | [9] |
| JAK2 | AZD1480 (a related 2,4-diaminopyrimidine) | Potent inhibitor | [5] |
| PYK2 | Diaminopyrimidine derivatives | Potent inhibitors with selectivity over FAK | [1] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its predictable regioselectivity in sequential SNAr reactions, coupled with the beneficial electronic and pharmacokinetic properties imparted by the trifluoromethyl group, makes it an ideal starting material for drug discovery campaigns. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field, enabling the efficient synthesis and optimization of novel kinase inhibitors for a variety of therapeutic targets.
References
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Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]
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Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
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Lee, M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
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Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
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Wang, T., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12116-12136. [Link]
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Olorunfemi, O. J., et al. (2023). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Scielo. [Link]
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Joule, J. A., & Mills, K. (2017). Heterocyclic Chemistry. StackExchange. [Link]
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Wuts, P. G. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
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Cohen, M. S., & Zhang, C. (2017). Re-thinking protein kinase regulation. Biochemical Journal, 474(24), 4133-4151. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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Zhang, J., et al. (2009). A novel class of 2,4-bisanilinopyrimidine Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6449-6452. [Link]
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Hartshorn, M. J., et al. (2005). Diverse, simple, and selective routes to 2,4-disubstituted pyrimidines. Tetrahedron Letters, 46(1), 119-122. [Link]
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Rosse, G. (2018). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. [Link]
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Li, D., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Frontiers in Chemistry, 10, 980584. [Link]
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Wu, P., et al. (2010). Discovery of a potent and selective CRI-like kinase (CLK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(12), 3740-3744. [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 123. [Link]
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Introduction: The Strategic Advantage of the 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a foundational scaffold in the discovery and development of novel antiviral therapeutics.
The quest for novel antiviral agents is a cornerstone of modern medicinal chemistry, driven by the dual challenges of emerging viral threats and the development of resistance to existing therapies.[1][2] In this landscape, the selection of a versatile and functionally rich chemical scaffold is a critical determinant of success. This compound has emerged as a "privileged scaffold" of significant interest. Its utility stems from a unique combination of structural features that make it an ideal starting point for building libraries of potential drug candidates.
This guide provides a comprehensive overview of the application of this scaffold, from its fundamental chemical properties and synthesis to detailed protocols for its derivatization and evaluation in antiviral screening campaigns.
Core Structural Merits:
-
Pyrimidine Core: The pyrimidine ring is a fundamental component of natural nucleosides (uracil, cytosine, thymine). Analogs built on this core can act as antimetabolites, effectively deceiving viral enzymes and disrupting the replication cycle.[3][4]
-
Trifluoromethyl (CF3) Group: The CF3 group at the C5 position is a key bioisostere for the methyl group of thymine. Its inclusion significantly enhances the therapeutic potential of the molecule.[5] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, increased membrane permeability, and stronger binding interactions with target enzymes.[5][6]
-
Dichlorinated Reaction Sites: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution. Crucially, they exhibit differential reactivity, allowing for selective and sequential modification. This provides a robust and flexible chemical handle to systematically explore the structure-activity relationship (SAR) and optimize antiviral potency and selectivity.[7]
This combination of a biologically relevant core, a potency-enhancing group, and versatile synthetic handles makes this compound a powerful tool in the antiviral drug discovery arsenal.[8]
Section 1: Synthesis and Chemical Reactivity of the Scaffold
A sustainable and efficient supply of the core scaffold is the first step in any discovery program. While several synthetic routes exist, many early methods involved hazardous reagents like gaseous CF3I.[9] More modern, environmentally benign processes have since been developed.
Protocol 1: Two-Step Synthesis from Uracil
This protocol outlines a common and scalable method for preparing the scaffold, starting from the readily available precursor, uracil.[9]
Step 1: Trifluoromethylation of Uracil to 5-(Trifluoromethyl)uracil
-
Rationale: This step introduces the critical CF3 group onto the pyrimidine ring. The use of sodium trifluoromethanesulfinate (CF3SO2Na) is a safer and more manageable alternative to gaseous trifluoromethylating agents.
-
Procedure:
-
To a stirred suspension of uracil in a mixture of water and a suitable organic solvent (e.g., acetonitrile), add sodium trifluoromethanesulfinate (CF3SO2Na).
-
Add an organic peroxide (e.g., tert-butyl hydroperoxide) solution dropwise to initiate the radical reaction.
-
Heat the reaction mixture to approximately 40-100°C and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.[9]
-
Cool the mixture and isolate the 5-(trifluoromethyl)uracil product by filtration. The crude product can be purified by recrystallization.
-
Step 2: Chlorination of 5-(Trifluoromethyl)uracil
-
Rationale: This step converts the di-hydroxy pyrimidine (uracil) tautomer into the highly reactive dichloro scaffold. Phosphorus oxychloride (POCl3) is a powerful chlorinating and dehydrating agent commonly used for this transformation. The addition of a phase-transfer catalyst can enhance reaction rates.
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), carefully add 5-(trifluoromethyl)uracil to an excess of phosphorus oxychloride (POCl3).
-
Add a catalytic amount of a tertiary amine or a quaternary ammonium salt (e.g., N,N-dimethylaniline or benzyltriethylammonium chloride).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4-12 hours. Monitor the reaction progress by quenching an aliquot and analyzing via GC-MS or LC-MS.
-
After completion, cool the reaction mixture and carefully quench the excess POCl3 by slowly adding it to ice water with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
The crude this compound, often obtained as a liquid, can be purified by vacuum distillation.
-
Chemical Reactivity and Derivatization Strategy
The power of the this compound scaffold lies in the differential reactivity of its two chlorine atoms. The C4 chlorine is generally more susceptible to nucleophilic attack than the C2 chlorine. This allows for a controlled, stepwise synthesis of dissymmetric 2,4-disubstituted pyrimidines.
By controlling the reaction temperature and stoichiometry, one can selectively substitute the C4 position first, purify the intermediate, and then introduce a different nucleophile at the C2 position. This is fundamental for building diverse chemical libraries.
Caption: Selective stepwise substitution workflow.
Section 2: Application in Antiviral Drug Discovery
Core Principle: Mimicry and Interruption
The primary antiviral strategy for pyrimidine analogs is based on the principle of molecular mimicry.[3] Viruses are obligate intracellular parasites that hijack the host cell's machinery, including its pool of nucleotides, to replicate their genetic material.[10] By introducing a fraudulent pyrimidine base, the goal is to interrupt this replication process.[11]
Two primary mechanisms of action are targeted:
-
Inhibition of Viral Polymerases: Derivatives of the scaffold can be metabolized (phosphorylated) within the host cell to their corresponding triphosphate form. This activated analog can then act as a competitive inhibitor of the natural nucleotide at the active site of the viral DNA or RNA polymerase. If incorporated into the growing nucleic acid chain, it can act as a chain terminator, halting replication.[11]
-
Inhibition of Host Pyrimidine Biosynthesis: A broader-spectrum approach involves targeting host enzymes essential for nucleotide production.[12] For instance, inhibiting the human dihydroorotate dehydrogenase (DHODH) enzyme depletes the cellular pyrimidine pool, effectively starving the virus of the building blocks it needs to replicate.[13] This strategy can be effective against a wide range of viruses.
Caption: Mechanism of polymerase inhibition.
Experimental Workflow for Screening and Validation
The following outlines a systematic workflow for identifying and validating antiviral candidates derived from the this compound scaffold.
Caption: Drug discovery workflow using the scaffold.
Protocol 2: Cell-Based Antiviral Efficacy Assay (CPE Inhibition)
This protocol describes a common method to assess the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).
-
Objective: To determine the 50% effective concentration (EC50) of test compounds.
-
Materials:
-
Susceptible host cell line (e.g., Vero cells for many viruses).
-
Virus stock with a known titer.
-
96-well cell culture plates.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® or a crystal violet solution).
-
-
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Infection and Treatment:
-
After 24 hours, remove the medium from the cell monolayer.
-
Add the diluted compounds to the wells.
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of CPE:
-
Remove the plates from the incubator and visually inspect for CPE.
-
Quantify cell viability using a suitable reagent. For crystal violet, fix the cells, stain, wash, and then solubilize the dye to measure absorbance. For luminescent assays, add the reagent and measure luminescence.
-
-
Data Analysis:
-
Normalize the data with the cell control (100% viability) and virus control (0% viability) wells.
-
Plot the percentage of CPE inhibition versus the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response).
-
-
Protocol 3: Cytotoxicity Assay (MTT/MTS Assay)
This protocol must be run in parallel to the efficacy assay to determine the compound's toxicity to the host cells.
-
Objective: To determine the 50% cytotoxic concentration (CC50).
-
Procedure:
-
Follow steps 1 and 2 from Protocol 2 (Cell Seeding and Compound Preparation).
-
Treatment: Add the serially diluted compounds to the cells. Do not add any virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Quantification: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan product. Measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data using untreated cell control wells (100% viability).
-
Plot the percentage of cell viability versus compound concentration.
-
Calculate the CC50 value using non-linear regression.
-
-
Section 3: Data Interpretation and Lead Optimization
The ultimate goal is to identify compounds with potent antiviral activity and minimal host cell toxicity. The Selectivity Index (SI) is a critical parameter for this evaluation.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a greater therapeutic window, meaning the compound is much more toxic to the virus than to the host cell. A compound with an SI > 10 is generally considered a promising starting point for further investigation.
Example Data and SAR Insights
The table below presents hypothetical data for a small library of compounds derived from the this compound scaffold, illustrating how SAR is developed.
| Compound ID | C4-Substituent | C2-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Scaffold | -Cl | -Cl | >50 | 25.5 | <0.5 |
| A-01 | Cyclopropylamine | -Cl | 15.2 | >100 | >6.6 |
| A-02 | Aniline | -Cl | 8.9 | 75.3 | 8.5 |
| A-03 | Morpholine | -Cl | 22.1 | >100 | >4.5 |
| B-01 | Cyclopropylamine | Methoxy | 5.3 | >100 | >18.9 |
| B-02 | Cyclopropylamine | Phenoxy | 2.1 | 80.1 | 38.1 |
| B-03 | Aniline | Phenoxy | 4.5 | 45.2 | 10.0 |
Interpretation and Next Steps:
-
C4 Substitution: Comparing A-01, A-02, and A-03 shows that small, cyclic amines (A-01) or aromatic amines (A-02) at the C4 position provide better activity than bulkier groups like morpholine (A-03).
-
C2 Substitution: The real breakthrough comes from modifying the C2 position. Replacing the C2-Cl of A-01 with a methoxy group (B-01) or a phenoxy group (B-02) dramatically increases potency (lower EC50) while maintaining low cytotoxicity.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the rational design of novel antiviral drugs. Its inherent reactivity profile allows for the systematic and efficient exploration of chemical space, while its core structure provides a foundation for potent biological activity. By combining targeted synthesis with robust cell-based screening protocols, researchers can leverage this scaffold to develop next-generation therapeutics against a wide array of viral pathogens.
References
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MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]
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Arabian Journal of Chemistry. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]
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MDPI. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Retrieved from [Link]
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Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
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MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine. Retrieved from [Link]
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PMC - NIH. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
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PMC - NIH. (n.d.). Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. Retrieved from [Link]
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Intrepid Alliance. (2025). Antiviral Pipeline. Retrieved from [Link]
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MDPI. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed. (1981). On the structure-activity relationship of antiviral substances. Retrieved from [Link]
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Googleapis.com. (2021). Patent Application Publication. Retrieved from [Link]
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PMC - NIH. (n.d.). Antivirals: Past, Present and Future. Retrieved from [Link]
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PMC - NIH. (n.d.). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Retrieved from [Link]
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PubMed. (n.d.). Recent Patents and FDA-Approved Drugs Based on Antiviral Peptides and Other Peptide-Related Antivirals. Retrieved from [Link]
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MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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The Strategic Synthesis of Arylated 5-(Trifluoromethyl)pyrimidines via Suzuki Coupling: Application Notes and Protocols
Introduction: The Rising Prominence of 5-(Trifluoromethyl)pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring profoundly enhances the pharmacological profile of these molecules. This is attributed to the unique properties of the -CF3 group, which can increase metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Consequently, 2,4-disubstituted-5-(trifluoromethyl)pyrimidine derivatives have emerged as a class of high-value compounds, with many exhibiting potent activity as kinase inhibitors and anticancer agents.[3][4]
The Suzuki-Miyura cross-coupling reaction stands as a paramount tool for the synthesis of these vital compounds.[5][6] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and a boronic acid or ester, offering a versatile and highly efficient route to a diverse array of biaryl and heteroaryl structures.[7][8] This document provides a detailed guide to the application of the Suzuki coupling reaction for the functionalization of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a key building block for the synthesis of novel drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both mono- and di-arylation, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by a transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium complex. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 5-(trifluoromethyl)pyrimidine core is a cornerstone in contemporary medicinal chemistry, lending its unique physicochemical properties to a host of therapeutic agents. The trifluoromethyl group (-CF₃), a powerful electron-withdrawing moiety, significantly modulates the electronics of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack while often improving metabolic stability and bioavailability of the final compound.[1][2] Among the synthons available for the construction of these valuable molecules, 2,4-dichloro-5-(trifluoromethyl)pyrimidine stands out as a versatile and highly reactive intermediate.[3] Its two distinct chlorine atoms at the C2 and C4 positions offer opportunities for sequential and regioselective functionalization, making it a prized building block for the synthesis of complex molecular architectures in drug development programs.[3] This guide provides an in-depth exploration of the principles and practical applications of nucleophilic aromatic substitution (SNA_r) on this important substrate, complete with detailed experimental protocols for researchers and drug development professionals.
Understanding the Reactivity and Regioselectivity
The reactivity of this compound in SNA_r reactions is governed by the electron-deficient nature of the pyrimidine ring, which is further amplified by the potent inductive effect of the C5-trifluoromethyl group. This heightened electrophilicity makes the ring highly susceptible to attack by a wide range of nucleophiles.
A critical aspect of reactions on this substrate is regioselectivity: the preferential substitution of one chlorine atom over the other. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[4][5] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack. The strong electron-withdrawing -CF₃ group at the C5 position further enhances the electrophilicity of the adjacent C4 position, making it the primary site of nucleophilic attack for a majority of nucleophiles.[6][7]
However, this regioselectivity is not absolute and can be influenced by the nature of the nucleophile, reaction conditions, and the presence of other substituents.[8] Notably, a fascinating reversal of selectivity has been reported with tertiary amines, which can preferentially attack the C2 position.[6][7]
Visualizing the Reaction Pathway: The SNAr Mechanism
The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism. The key steps are illustrated in the diagram below.
Caption: General mechanism for the SNAr reaction at the C4 position.
Experimental Protocols and Application Notes
The following protocols provide detailed, step-by-step methodologies for the regioselective substitution of this compound with various classes of nucleophiles.
Amination Reactions: Accessing Key Pharmacophores
The introduction of amino groups is a frequent strategy in drug design. The reaction of this compound with primary and secondary amines typically proceeds with high regioselectivity at the C4 position.
Protocol 1: General Procedure for C4 Amination
This protocol is a representative method for the reaction with a primary or secondary amine.
Workflow:
Caption: Workflow for the C4 amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, THF, or DMF (approximately 0.2-0.5 M).
-
Addition of Reagents: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution. Subsequently, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine derivative.
Data Summary: C4 Amination Reactions
| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
| Aniline | DIPEA | Acetonitrile | 80 | 6 | >90 | >95:5 |
| Morpholine | TEA | THF | 65 | 4 | >95 | >98:2 |
| Piperidine | K₂CO₃ | DMF | 70 | 5 | >90 | >95:5 |
| Benzylamine | DIPEA | Acetonitrile | 80 | 8 | >85 | >95:5 |
Note: The above data are representative and may vary based on the specific amine and reaction scale.
Expert Insight: The choice of base and solvent can be critical. For less reactive amines, a stronger base and a higher boiling point solvent like DMF may be necessary. However, for many common amines, TEA or DIPEA in acetonitrile or THF provides a clean and efficient reaction.
Alkoxylation and Thiolation: Introducing O- and S-Linkages
The introduction of alkoxy and thioether moieties can significantly impact the pharmacological properties of a molecule. These reactions are typically performed using an alcohol or thiol in the presence of a strong base to generate the corresponding nucleophilic alkoxide or thiolate.
Protocol 2: General Procedure for C4 Alkoxylation/Thiolation
This protocol outlines a general method for the synthesis of 4-alkoxy- and 4-arylthio-substituted pyrimidines.
Workflow:
Caption: Workflow for C4 alkoxylation/thiolation.
Step-by-Step Methodology:
-
Nucleophile Generation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or thiol (1.0-1.1 eq.) in a dry aprotic solvent such as THF or DMF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the nucleophile.
-
Addition of Substrate: Cool the solution of the nucleophile back to 0 °C and add a solution of this compound (1.0 eq.) in the same dry solvent dropwise.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Gentle heating (e.g., 40-60 °C) may be required for less reactive nucleophiles. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: C4 Alkoxylation and Thiolation Reactions
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
| Phenol | NaH | THF | 25-50 | 12 | ~85 | >95:5 |
| Methanol | NaH | THF | 25 | 4 | >90 | >98:2 |
| Thiophenol | NaH | DMF | 25 | 2 | >95 | >98:2 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 6 | ~90 | >95:5 |
Trustworthiness and Self-Validation: The progress of these reactions can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The high regioselectivity for C4 substitution can be confirmed by ¹H NMR spectroscopy of the crude reaction mixture or the purified product, where a single major product is expected.
C2-Selective Amination: A Unique Approach
While C4 substitution is the general rule, a clever strategy allows for the selective functionalization of the C2 position. This is achieved by using tertiary amines as nucleophiles, which, after initial attack at C2, can undergo an in situ N-dealkylation to yield the C2-aminated product.[6][7] This method provides access to a complementary set of isomers that are otherwise difficult to synthesize.
Protocol 3: C2-Selective Amination with Tertiary Amines
This protocol is based on the findings of Lee et al. for the C2-selective amination of 5-substituted-2,4-dichloropyrimidines.[7]
Workflow:
Caption: Workflow for C2-selective amination.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq.) in chloroform (CHCl₃).
-
Addition of Reagents: Add the tertiary amine (e.g., triethylamine, N-methylmorpholine, 5.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the reaction mixture to 40-60 °C and stir for 3-24 hours. The progress of the reaction should be monitored by LC-MS to follow the formation of the desired C2-aminated product.
-
Work-up and Purification: After completion, cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine derivative.
Expert Insight: This reaction proceeds through a formal displacement of the C4 halogen. The use of a tertiary amine leads to excellent C2 selectivity. The in situ N-dealkylation of an intermediate results in the product that corresponds to the reaction of a secondary amine nucleophile at the C2 position.[6][7] This method is practical, with good generality for tertiary amine structure and provides moderate to excellent yields.[6][7]
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a powerful and versatile building block for the synthesis of a wide array of functionalized pyrimidines. A thorough understanding of its reactivity and the factors governing regioselectivity allows for the strategic and controlled introduction of various nucleophiles. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important intermediate in their quest for novel and impactful chemical entities.
References
- U.S. Patent US20140135497A1, "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine," May 15, 2014.
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]
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ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Tomasik, P., & Woszczyk, A. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
-
Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
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-
Liu, H., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 47, 128268. [Link]
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The Versatility of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine as a Scaffold for Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. In this pursuit, the strategic selection of a core chemical scaffold is paramount. The pyrimidine ring, a fundamental component of nucleic acids, has long been a privileged scaffold in the design of anticancer drugs.[1][2] Its inherent ability to mimic endogenous purines and pyrimidines allows for the development of compounds that can interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[3] Among the vast landscape of pyrimidine-based compounds, 2,4-dichloro-5-(trifluoromethyl)pyrimidine has emerged as a particularly versatile and potent starting material for the synthesis of a new generation of targeted anticancer agents.[4][5]
The presence of two reactive chlorine atoms at the C2 and C4 positions provides convenient handles for sequential and regioselective substitution, enabling the facile construction of diverse chemical libraries.[6] Furthermore, the electron-withdrawing trifluoromethyl group at the C5 position often enhances the biological activity and metabolic stability of the resulting derivatives.[7] This guide provides an in-depth exploration of the utility of the this compound scaffold, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into the mechanisms of action of the derived anticancer agents.
I. The Strategic Advantage of the this compound Scaffold
The unique structural features of this compound offer several advantages in the design of anticancer agents:
-
Synthetic Tractability: The differential reactivity of the two chlorine atoms allows for controlled, stepwise introduction of various substituents, facilitating the creation of diverse and complex molecules.[6]
-
Biological Relevance: As a pyrimidine analog, this scaffold serves as a bioisostere for natural purines, increasing the likelihood of interaction with ATP-binding sites of kinases and other enzymes critical in cancer signaling.[3]
-
Enhanced Potency and Drug-like Properties: The trifluoromethyl group can significantly enhance the binding affinity of the molecule to its target, improve cell membrane permeability, and increase metabolic stability, all of which are desirable properties for a drug candidate.[7]
II. Targeting Key Oncogenic Pathways: EGFR and Beyond
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.
A. Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its aberrant activation is a hallmark of many cancers.[4] Several potent EGFR inhibitors have been developed from the this compound scaffold.[4][6]
Derivatives based on this scaffold are designed to compete with ATP for binding to the kinase domain of EGFR. This competitive inhibition blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that drive tumor growth and proliferation.[4]
Visualizing the Drug Development Workflow
The following diagram illustrates a typical workflow for the development of anticancer agents from the this compound scaffold.
Caption: A streamlined workflow for anticancer drug discovery.
III. Application Protocols: From Synthesis to Biological Evaluation
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of anticancer agents derived from this compound.
Protocol 1: Synthesis of a 5-(Trifluoromethyl)pyrimidine-based EGFR Inhibitor
This protocol is adapted from the synthesis of novel 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[4]
Objective: To synthesize a key intermediate in the development of EGFR inhibitors.
Materials:
-
This compound[4]
-
Substituted 3-aminothiophene derivative[4]
-
Sodium hydride (NaH)[4]
-
Dimethylformamide (DMF)[4]
-
Ethyl acetate (EtOAc)[4]
-
Saturated sodium chloride (NaCl) solution[4]
-
Anhydrous sodium sulfate (Na₂SO₄)[4]
-
Silica gel for column chromatography[4]
Procedure:
-
In a round-bottom flask, dissolve this compound (1.08 g, 5 mmol) and the desired 3-aminothiophene derivative (5.5 mmol) in DMF (10 mL) and stir at room temperature.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Carefully add sodium hydride (555 mg, 25 mmol) portion-wise to the stirred solution.[4]
-
Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, carefully quench the reaction by the slow addition of water (30 mL).[4]
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).[4]
-
Combine the organic layers and wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to obtain the desired intermediate.[4]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR.[8][9]
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Recombinant active kinase (e.g., EGFR)
-
Test compound and a known inhibitor (positive control)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle (DMSO) control.[8]
-
Add 2 µL of the diluted kinase to each well.[8]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[8]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.[8]
-
Add 10 µL of Kinase Detection Reagent to each well, which converts the generated ADP to ATP and produces a luminescent signal.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Apoptosis Analysis by Annexin V Staining and Flow Cytometry
This protocol details a standard method to quantify apoptosis induced by a test compound.[10][11][12]
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and treat with various concentrations of the test compound for a specified time (e.g., 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.[10]
-
Wash the cells twice with cold PBS and centrifuge.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the determination of the cell cycle distribution of a cell population following drug treatment.[3][14]
Objective: To assess the effect of a test compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Cold 70% ethanol[15]
-
Propidium Iodide (PI) staining solution containing RNase A[3]
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[15]
-
Incubate the fixed cells on ice for at least 30 minutes.[16]
-
Wash the cells twice with PBS to remove the ethanol.[16]
-
Resuspend the cell pellet in the PI/RNase A staining solution.[3]
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships governing the anticancer potency of its derivatives. For instance, in a series of EGFR inhibitors, the nature of the substituent at the C4 position of the pyrimidine ring was found to be critical for activity. The introduction of a 3-aminothiophene-2-carboxamide moiety at this position led to potent EGFR inhibition.[4] Further modifications to the aniline group at the C2 position, particularly the introduction of an acrylamide warhead, can lead to covalent, irreversible inhibition of EGFR, which is a strategy to overcome certain forms of drug resistance.
In another series of thiazolo[4,5-d]pyrimidine derivatives, the presence of a chlorine atom at the 7-position of the fused ring system demonstrated significantly higher anticancer activity compared to 7-oxo or 7-amino substituted analogs.[2][7] This highlights the importance of exploring substitutions at multiple positions of the scaffold to optimize biological activity.
V. Preclinical and Clinical Landscape
While many derivatives of this compound have shown promising in vitro anticancer activity, the translation of these findings into in vivo efficacy and clinical development is an ongoing area of research. Preclinical evaluation in animal models, such as xenograft studies in mice, is a critical step to assess the antitumor activity and pharmacokinetic properties of lead compounds.[17][18][19][20][21] Although specific in vivo data for compounds directly derived from this scaffold are emerging, the broader class of pyrimidine-based kinase inhibitors has seen significant clinical success.[3]
VI. Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of a diverse range of novel anticancer agents. Its synthetic accessibility and the ability to readily introduce a variety of functional groups allow for the fine-tuning of biological activity against multiple oncogenic targets. Future research in this area should focus on:
-
Exploring a wider range of kinase targets: Beyond EGFR, this scaffold holds the potential to generate inhibitors of other clinically relevant kinases.
-
In-depth preclinical evaluation: Promising in vitro candidates need to be rigorously tested in in vivo models to assess their therapeutic potential.
-
Combination therapies: Investigating the synergistic effects of these novel agents with existing chemotherapies or targeted drugs could lead to more effective treatment regimens.
References
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2385-2397. Available from: [Link]
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Two dichloric compounds inhibit in vivo U87 xenograft tumor growth. (2019). PeerJ, 7, e7165. Available from: [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
-
Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(1), 92. Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Pharmaceuticals (Basel, Switzerland), 15(1). Available from: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol, 3(6). Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Available from: [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). Available from: [Link]
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Antitumor activity in xenograft correlates with clinical response. The... (n.d.). ResearchGate. Available from: [Link]
-
EGFR(L858R) Kinase Assay Kit. BPS Bioscience. (n.d.). Available from: [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). Molecules, 30(8), 1789. Available from: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Available from: [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. (n.d.). Available from: [Link]
-
Evaluation of antitumor efficiency in vivo. Notes: (A) General view of... (n.d.). ResearchGate. Available from: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. Available from: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. (n.d.). Available from: [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2015). MedChemComm, 6(10), 1781-1786. Available from: [Link]
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In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (2021). Current Protocols. Available from: [Link]
- Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance. (2025). Current Research in Nutrition and Food Science Journal, 13(Special Issue).
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Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. (n.d.). Cancer Research and Treatment, 36(2), 104-110. Available from: [Link]
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The Strategic Application of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in Advanced Materials Science: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Fluorinated Building Block
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a highly reactive heterocyclic compound that has garnered significant attention primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive chlorine substituents, make it a compelling building block for the development of novel functional materials.[2] This guide provides an in-depth exploration of its application in materials science, offering detailed protocols and expert insights for researchers and scientists. While its use as an additive in plastics and cellulose has been suggested, this document will focus on its more tangible and reproducible application as a precursor for synthesizing advanced polymers and materials for organic electronics, leveraging its well-defined reaction chemistry.[3][4]
The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring allows for sequential and regioselective nucleophilic substitution reactions. This differential reactivity is the cornerstone of its utility, enabling the precise construction of complex molecular architectures. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine core and imparts desirable properties such as thermal stability and specific electronic characteristics to the final materials.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 3932-97-6 | |
| Molecular Formula | C₅HCl₂F₃N₂ | |
| Molecular Weight | 216.98 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.609 g/mL at 25 °C | |
| Boiling Point | 126 °C | |
| Refractive Index | n20/D 1.475 | |
| Storage | 2-8°C, under inert atmosphere |
Application in Organic Electronics: Synthesis of Electron-Transport Materials
The pyrimidine core is an electron-deficient moiety, a key characteristic for materials used in the electron transport layers (ETLs) of Organic Light-Emitting Diodes (OLEDs).[4][5] By functionalizing this compound with appropriate aromatic amines, it is possible to synthesize novel electron-transport materials. The trifluoromethyl group can enhance the electron affinity and stability of the resulting material.
Conceptual Workflow for Synthesis of an Electron-Transport Monomer
The following diagram illustrates the conceptual pathway for the synthesis of a functional monomer from this compound, which can then be used to build larger polymeric structures for electronic applications.
Caption: Synthetic pathway from the starting pyrimidine to a conjugated polymer.
Protocol 1: Synthesis of a Functional Monomer for Polymerization
This protocol is based on established nucleophilic aromatic substitution reactions on dichloropyrimidines and provides a template for synthesizing a monomer suitable for further polymerization.[6] The differential reactivity of the two chlorine atoms often allows for selective monosubstitution under controlled conditions.
Objective: To synthesize a carbazole-functionalized pyrimidine monomer.
Materials:
-
This compound
-
9H-Carbazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere, add 9H-Carbazole (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the monosubstituted product.
Causality and Self-Validation:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with moisture.
-
Anhydrous Solvent: Anhydrous DMF is essential to prevent the quenching of the sodium hydride and ensure the complete deprotonation of carbazole.
-
Controlled Addition: The dropwise addition of the dichloropyrimidine solution helps to control the reaction exotherm and can favor monosubstitution.
-
TLC Monitoring: Regular monitoring by TLC is a self-validating step to determine the reaction endpoint and identify the formation of the desired product and any potential side products (e.g., disubstituted product).
-
Chromatographic Purification: This step is critical for isolating the desired monomer from unreacted starting materials and the disubstituted byproduct, ensuring the purity required for successful polymerization.
Application in Polymer Science: Creating Novel Fluorinated Polymers
The functionalized monomer synthesized in Protocol 1, which retains a reactive chlorine atom, can be used in various cross-coupling reactions to form novel polymers. These polymers, incorporating the trifluoromethyl-pyrimidine moiety, are expected to exhibit enhanced thermal stability and potentially unique optical and electronic properties.
Protocol 2: General Procedure for Polymerization via Suzuki Coupling
This protocol outlines a general method for the polymerization of the synthesized monomer with a suitable diboronic acid ester comonomer.
Objective: To synthesize a poly(pyrimidine-alt-fluorene) conjugated polymer.
Materials:
-
Carbazole-functionalized pyrimidine monomer (from Protocol 1)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene and water
-
Methanol
Instrumentation:
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the carbazole-functionalized pyrimidine monomer (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of K₂CO₃.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 48-72 hours.
-
End-capping: To terminate the polymerization, add a small amount of a monofunctional aryl halide (e.g., bromobenzene) and a monofunctional arylboronic acid ester and continue to stir for a few hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol to precipitate the polymer. Filter the polymer and wash it with methanol and water.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or another suitable solvent.
-
Isolation: Precipitate the polymer from the chloroform solution into methanol, filter, and dry under vacuum.
Causality and Self-Validation:
-
Catalyst System: The palladium catalyst and phosphine ligand are essential for the Suzuki cross-coupling reaction. The choice of ligand can significantly impact the reaction efficiency.
-
Degassing: The removal of oxygen is critical as it can deactivate the palladium catalyst.
-
Reaction Time: Long reaction times are often necessary to achieve high molecular weight polymers. The viscosity of the solution will noticeably increase as the polymerization progresses, providing a visual cue of success.
-
Purification: The extensive purification process, particularly Soxhlet extraction, is a self-validating system to ensure the removal of impurities that can detrimentally affect the material's properties and device performance.
Characterization of Synthesized Materials
The synthesized monomer and polymer should be thoroughly characterized to confirm their structure and properties.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the monomer and the successful incorporation of both monomer units into the polymer backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups in the monomer and polymer. |
| Mass Spectrometry (MS) | To determine the exact mass of the synthesized monomer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. |
| UV-Visible and Photoluminescence Spectroscopy | To investigate the optical properties of the polymer in solution and as a thin film. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the polymer, which are crucial for its application in electronic devices. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for materials science. Its well-defined reactivity allows for the systematic design and synthesis of novel functional monomers and polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in creating advanced materials for organic electronics and other applications. The incorporation of the trifluoromethyl-pyrimidine moiety is a promising strategy for developing materials with high thermal stability, good electron mobility, and tunable electronic properties. Further research into the derivatization of this pyrimidine core will undoubtedly lead to the discovery of new materials with tailored functionalities for a wide range of scientific and technological applications.
References
-
Chem-Impex. This compound. [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Google Patents. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
-
Request PDF. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]
-
Scirp.org. Electron Transport Materials: Synthesis, Properties and Device Performance. [Link]
-
ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]
-
Semantic Scholar. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]
-
PMC - NIH. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
RSC Publishing. Synthesis of phenanthroimidazole-based host materials with balanced hole–electron transport for highly efficient blue fluorescent OLEDs. [Link]
-
RSC Publishing. Functionalization of siliceous materials, part 4: immobilization of fluorinated dyes for optical chemical sensor applications. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
PubMed. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. [Link]
Sources
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Introduction: The Strategic Importance of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery and development. Its pyrimidine core is a ubiquitous scaffold in a multitude of biologically active molecules, including kinase inhibitors for oncology, antiviral agents, and agrochemicals.[1] The presence of a trifluoromethyl (-CF3) group at the C5 position significantly enhances the lipophilicity and metabolic stability of the resulting derivatives, often leading to improved pharmacokinetic profiles and biological efficacy. The two chlorine atoms at the C2 and C4 positions serve as versatile synthetic handles, allowing for selective and sequential functionalization through a variety of cross-coupling and nucleophilic substitution reactions.
This guide provides an in-depth exploration of the synthetic strategies for the derivatization of this compound, with a focus on regioselectivity and practical, field-proven protocols. We will delve into the mechanistic underpinnings of key transformations, offering researchers the rationale behind experimental choices to empower their synthetic campaigns.
Core Concept: Regioselectivity in the Functionalization of this compound
The primary consideration in the chemistry of this compound is the differential reactivity of the C2 and C4 positions. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.[2] This preferential reactivity is a consequence of the electronic properties of the pyrimidine ring, where the C4 carbon bears a greater partial positive charge, making it more electrophilic.
The electron-withdrawing nature of the pyrimidine nitrogens and the C5-trifluoromethyl group further activates both chloro-substituents towards nucleophilic aromatic substitution (SNAr). However, the C4 position is electronically favored for initial attack.[3][4] This inherent regioselectivity provides a strategic advantage, enabling the sequential introduction of different substituents at the C4 and C2 positions.
Caption: General workflow for the regioselective synthesis of 2,4-disubstituted-5-(trifluoromethyl)pyrimidines.
Protocol 1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the C4-chloro substituent with an amine is a common and efficient method for generating 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine derivatives. These intermediates are valuable precursors for further diversification at the C2 position.
Mechanistic Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the pyrimidine nitrogens and the 5-trifluoromethyl group stabilizes this intermediate, facilitating the subsequent elimination of the chloride ion to yield the substituted product. The greater stability of the intermediate formed from C4 attack compared to C2 attack dictates the regioselectivity.[3]
Caption: Simplified mechanism of SNAr at the C4 position of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the amination of related dichloropyrimidines and is expected to provide high regioselectivity for C4 substitution.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottomed flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent).
-
Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA or TEA (2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine derivative.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents facilitate the SNAr reaction. |
| Base | DIPEA, TEA, K2CO3 | Scavenges the HCl generated during the reaction. |
| Temperature | Room Temperature to 80 °C | Reaction rate is dependent on the nucleophilicity of the amine. |
| Stoichiometry | Slight excess of amine | Ensures complete consumption of the starting pyrimidine. |
Protocol 2: Regioselective C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It is highly effective for the regioselective introduction of aryl or heteroaryl moieties at the C4 position of this compound.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond, which is more reactive than the C2-Cl bond, to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.
Sources
- 1. Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in the Synthesis of Novel Fungicides
Introduction: The Pyrimidine Core in Modern Fungicide Discovery
The pyrimidine scaffold is a cornerstone in the architecture of modern agrochemicals, demonstrating remarkable versatility and biological efficacy.[1] Many commercially successful fungicides, including the anilinopyrimidines like cyprodinil and pyrimethanil, leverage this heterocyclic core to control a broad spectrum of plant pathogenic fungi.[2][3][4] However, the persistent challenge of acquired resistance in fungal populations, such as in Botrytis cinerea, necessitates a continuous pipeline of novel fungicidal agents with diverse mechanisms of action.[1]
This document serves as a technical guide for researchers and synthetic chemists, detailing the strategic application of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine as a pivotal building block for creating next-generation fungicides. The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly enhances the biological activity and metabolic stability of the final compounds, while the two chlorine atoms at the C2 and C4 positions provide highly reactive sites for controlled, sequential chemical modifications.
Profile of a Powerhouse Intermediate: this compound
This intermediate is a colorless to light yellow liquid, valued for its well-defined reactivity. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 3932-97-6 | [5] |
| Chemical Formula | C₅HCl₂F₃N₂ | [5] |
| Molecular Weight | 216.98 g/mol | [5] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | ~185-187 °C | |
| Density | ~1.65 g/cm³ |
The true value of this molecule lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This is due to the superior ability of the adjacent pyrimidine nitrogen atoms to stabilize the negative charge of the Meisenheimer complex intermediate formed during the C4 substitution. This predictable reactivity allows for a stepwise and highly controlled approach to building complex, asymmetrical pyrimidine derivatives.
Conceptual Synthesis Workflow
The synthesis of the dichloropyrimidine intermediate itself is an important consideration for its accessibility. A common industrial route involves the trifluoromethylation of uracil, followed by chlorination.[6]
Caption: General synthesis pathway for the key intermediate.
Application Protocol 1: Synthesis of a 2-Amino-4-Anilino-5-(trifluoromethyl)pyrimidine Analogue
This protocol details a two-step, one-pot synthesis of a disubstituted aminopyrimidine, a class of compounds known for its potent fungicidal activity against pathogens like Botrytis cinerea.[1][7] The strategy relies on the sequential displacement of the C4 chlorine followed by the C2 chlorine.
Rationale and Mechanistic Insight
The first substitution is performed at a lower temperature with a moderately nucleophilic amine (aniline). This selectively targets the more reactive C4 position. Following the initial substitution, the temperature is elevated to facilitate the displacement of the less reactive C2 chlorine by a second amine (in this case, ammonia from ammonium hydroxide). This temperature-controlled selectivity is a cornerstone of efficient pyrimidine chemistry.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a disubstituted aminopyrimidine.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Ammonium Hydroxide (NH₄OH), 28-30% solution (5.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate (for extraction/TLC)
-
Hexane (for TLC)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and anhydrous DMF (approx. 5 mL per 1 mmol of starting material).
-
Step 1 - C4 Substitution: Add aniline (1.05 eq) and anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at 60-70 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting material and formation of the monosubstituted intermediate.
-
Step 2 - C2 Substitution: After cooling the mixture slightly, carefully add the ammonium hydroxide solution (5.0 eq). Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the dark solution slowly into a beaker containing cold deionized water (approx. 10x the volume of DMF used), while stirring vigorously. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove DMF and salts. Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol/water or by silica gel column chromatography.
Expected Data & Activity Profile
| Parameter | Expected Outcome |
| Yield | 65-85% |
| Physical Appearance | Off-white to light brown solid |
| Key ¹H NMR Signals (DMSO-d₆) | δ ~9.5-10.0 (s, 1H, Ar-NH), δ ~8.4 (s, 1H, pyrimidine-H), δ ~7.0-7.8 (m, 5H, Ar-H), δ ~6.5 (s, 2H, -NH₂) |
| Potential Fungicidal Targets | Botrytis cinerea, Sclerotinia sclerotiorum, Pyricularia oryzae[7][8] |
Application Protocol 2: Synthesis of a Pyrimidine-Thioether Fungicide Analogue
This protocol illustrates the synthesis of a fungicide candidate featuring a thioether linkage, a common motif in potent antifungal agents.[7][8] This is achieved by reacting the dichloropyrimidine intermediate with a thiol nucleophile.
Rationale and Mechanistic Insight
Thiolates, generated in situ from thiols and a base, are excellent nucleophiles. This protocol again uses a stepwise approach. First, a substituted thiol reacts at the C4 position. The resulting intermediate is then used in a second step to introduce a different functionality at the C2 position, showcasing the scaffold's versatility. This example will detail the synthesis of a key intermediate used in creating more complex fused-ring systems.[7][8]
Synthesis of a Fused Triazolopyrimidine Precursor
This multi-step synthesis demonstrates the construction of a more complex heterocyclic system, which often exhibits enhanced biological activity.
Caption: Multi-step synthesis of a triazolopyrimidine thioether fungicide.[7]
Detailed Step-by-Step Protocol (Final Thioetherification Step)
This protocol focuses on the final step outlined in the workflow above, starting from the synthesized triazolopyrimidine-thiol intermediate.
Materials & Reagents:
-
5-Methyl-7-(trifluoromethyl)-[1][3][6]triazolo[4,3-c]pyrimidine-3-thiol (1.0 eq)
-
2,4-Dichlorobenzyl chloride (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, condenser.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrimidine-3-thiol intermediate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the 2,4-dichlorobenzyl chloride (1.05 eq).
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the final product as a white solid.[7]
Expected Data & Activity Profile
| Parameter | Example Outcome for Compound 5q[7] |
| Yield | ~70% |
| Physical Appearance | White Solid |
| Key ¹H NMR Signals (DMSO-d₆) | δ 8.32 (s, 1H, Pyrimidine-H), δ 7.69-7.34 (m, 3H, Ar-H), δ 4.64 (s, 2H, -SCH₂-), δ 2.93 (s, 3H, -CH₃)[7] |
| Key ¹³C NMR Signals (DMSO-d₆) | δ 122.44 (q, J = 271.5Hz, -CF₃), δ 32.75 (-SCH₂-)[7] |
| Potential Fungicidal Targets | Excellent activity against various strains of Botrytis cinerea[8] |
Conclusion and Future Perspectives
This compound is a demonstrably powerful and versatile platform for the synthesis of novel fungicides. Its predictable, stepwise reactivity allows for the creation of vast and diverse chemical libraries. By strategically choosing nucleophiles—amines, thiols, alcohols—and controlling reaction conditions, chemists can fine-tune the resulting molecules to target specific fungal pathogens, overcome existing resistance mechanisms, and develop the next generation of crop protection agents. The protocols provided herein serve as a foundational guide for researchers to explore the rich synthetic potential of this critical intermediate.
References
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Song, Y., et al. (2021). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. Available at: [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Liu, X.-F., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Available at: [Link]
-
Wu, W., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Available at: [Link]
- Google Patents. (1983). FR2516349A1 - Fungicidal compositions containing a pyrimidine derivative and another sterols synthesis inhibiting fungicide and uses thereof.
-
ResearchGate. (n.d.). Some commercial fungicides with pyrimidine-based structures are commonly used. Available at: [Link]
-
Wang, R., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
-
Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Application Notes & Protocols: Regioselective Reactions of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Introduction: The Strategic Value of a Trifluoromethylated Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry and agrochemistry, found in countless natural products and synthetic pharmacophores.[1] The strategic introduction of a trifluoromethyl (CF₃) group onto this privileged heterocycle dramatically enhances its utility. The CF₃ group's strong electron-withdrawing nature and lipophilicity can significantly improve a molecule's metabolic stability, binding affinity, and cell permeability.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a particularly valuable building block.[2] It possesses two reactive chlorine atoms at the C2 and C4 positions, which serve as versatile handles for synthetic elaboration. Crucially, these two positions exhibit distinct electronic properties, allowing for highly regioselective sequential reactions. This predictable reactivity enables chemists to construct complex, differentially substituted pyrimidine derivatives, making it an indispensable tool in the development of novel kinase inhibitors, antitumor agents, and other bioactive compounds.[3][4]
This guide provides a detailed exploration of the factors governing regioselectivity in the reactions of this compound and offers field-proven protocols for its selective functionalization via Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling reactions.
Pillar 1: The Principles of Regioselectivity
The reactivity of halogens on the electron-deficient pyrimidine ring generally follows the order C4 > C2 >> C5 for both SₙAr and most palladium-catalyzed couplings.[1] This inherent preference is the foundation upon which selective synthesis is built.
Causality of C4-Selectivity:
-
Electronic Activation: The primary driver for this selectivity is electronic. In a nucleophilic attack, the intermediate (a Meisenheimer-like complex) is better stabilized when the attack occurs at the C4 position. The negative charge can be delocalized onto the para N1 nitrogen, which is a more stabilizing resonance structure than delocalization onto the ortho N1 and N3 nitrogens during an attack at C2.
-
Frontier Molecular Orbital (FMO) Theory: Calculations and experimental observations confirm that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon.[5][6] This makes C4 the more electrophilic site and thus more susceptible to nucleophilic attack.[5][6]
-
Steric Factors: While C4 is electronically favored, the C2 position is flanked by two nitrogen atoms, which can create steric hindrance and lone-pair repulsion for incoming nucleophiles, further favoring attack at the less encumbered C4 position.[5]
The potent electron-withdrawing CF₃ group at the C5 position further activates the entire ring system towards nucleophilic attack but does not typically alter the intrinsic C4 > C2 reactivity order.[7][8] However, as we will explore, this selectivity can be modulated or even inverted through careful selection of reagents, catalysts, and reaction conditions.
Pillar 2: Nucleophilic Aromatic Substitution (SₙAr) Reactions
SₙAr reactions on this compound are the most direct method for introducing heteroatom nucleophiles. The reaction proceeds via an addition-elimination mechanism and almost invariably shows high selectivity for substitution at the C4 position.[7]
Protocol 1: C4-Selective SₙAr Amination
This protocol describes a standard procedure for the highly regioselective displacement of the C4-chloride with an amine nucleophile. The reaction is typically conducted at or below room temperature to prevent competitive reaction at the C2 position.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 1.08 g, 5.0 mmol).
-
Solvent Addition: Dissolve the starting material in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF, ~0.5 M).[3]
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.1 eq, 5.5 mmol).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., sodium hydride, 60% dispersion in oil, 1.2 eq, 6.0 mmol) portion-wise over 10 minutes. [Note: For less acidic amines, a stronger base or different conditions may be required. Diisopropylethylamine (DIPEA) or potassium carbonate are common alternatives.]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine.
| Nucleophile (1.1 eq) | Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity (C4:C2) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 6 | >90 | >95:5 |
| Morpholine | NaH | DMF | 0 to RT | 4 | >95 | >98:2 |
| 4-Methoxy-aniline | DIPEA | Dioxane | 100 | 12 | ~85 | >95:5 |
| Benzylamine | K₂CO₃ | DMF | RT | 8 | >90 | >98:2 |
Pillar 3: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer a broader scope and milder conditions compared to classical methods.[9] The C4 position remains the kinetically favored site for the initial oxidative addition step in the catalytic cycle.[10]
Protocol 2: C4-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups at the C4 position. The choice of catalyst, base, and solvent system is critical for achieving high efficiency and selectivity.
Experimental Protocol:
-
Flask Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 4-16 hours. Microwave irradiation can significantly shorten reaction times.
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-2-chloro-5-(trifluoromethyl)pyrimidine product.
| Arylboronic Acid (1.2 eq) | Catalyst (mol%) | Base (2.5 eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Toluene/EtOH/H₂O | 85 | 88 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 78 |
Protocol 3: C4-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides an alternative, powerful method for C-N bond formation, often succeeding where SₙAr reactions fail, particularly with less nucleophilic amines.[11] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[12]
Experimental Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).
-
Reagent Addition: Add the this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Degassing and Solvent: Seal the tube, evacuate and backfill with nitrogen. Add degassed anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture in an oil bath at 80-110 °C until the starting material is consumed (typically 6-24 hours), as monitored by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the C4-aminated product.
Pillar 4: The Power of Sequential Functionalization
The high regioselectivity of the initial reaction at C4 is not a limitation but a strategic advantage. It allows for the reliable synthesis of a 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine intermediate. This intermediate is now primed for a second, distinct functionalization at the C2 position, opening a pathway to a vast array of di-substituted pyrimidines that would be difficult to access otherwise.
The electronic properties of the group installed at C4 will modulate the reactivity of the remaining C2-chloride. An electron-donating group at C4 will slightly deactivate the C2 position, while an electron-withdrawing group will activate it for the second substitution. This allows for fine-tuning of the reaction conditions for the second step.
This two-step, one-position-at-a-time approach provides absolute control over the final substitution pattern, which is a critical strategy in rational drug design and library synthesis. By mastering the regioselective principles outlined here, researchers can efficiently leverage the this compound scaffold to accelerate the discovery of novel chemical entities.
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Leger, P. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4755–4758. [Link]
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Gao, C., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499–2513. [Link]
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Mike. (2020). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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Martinez, R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 1. [Link]
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O'Duill, M., et al. (2014). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Chemical Communications, 50(86), 13116–13119. [Link]
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Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9299–9306. [Link]
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Rovetto, M., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 71(35), 5793–5801. [Link]
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Lindsley, C. W., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(20), 4936–4939. [Link]
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Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8872–8875. [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873–1914. [Link]
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Chemistry Teacher. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Neufeldt, S. R. (2023). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2023. [Link]
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Wu, Y. K. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
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Tumkevicius, S., et al. (2007). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Synthesis, 2007(16), 2537–2545. [Link]
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Ghorai, S., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(1), 27–31. [Link]
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Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 919376. [Link]
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Wu, Y. K. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
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Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6599. [Link]
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Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1858–1865. [Link]
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Le, C. M., et al. (2020). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Science, 11(1), 107–112. [Link]
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Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103517. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(21), e202201389. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Wang, F., et al. (2023). One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. Chemistry – An Asian Journal, 18(23), e202300898. [Link]
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Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 546. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a versatile building block for the synthesis of novel heterocyclic compounds. We delve into the core reactivity of this substrate, offering detailed protocols for key transformations including regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira). The guide emphasizes the causality behind experimental choices, provides self-validating protocols, and illustrates complex synthetic pathways with clear diagrams to empower the design and execution of synthetic routes toward new chemical entities with potential therapeutic applications.
Introduction: The Strategic Value of this compound
This compound is a pivotal starting material in medicinal chemistry and materials science.[1] Its utility stems from a combination of features: the electron-deficient pyrimidine core, the powerful electron-withdrawing trifluoromethyl group, and two differentially reactive chlorine atoms. The trifluoromethyl moiety is particularly significant in drug design, as its inclusion in a molecule can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles.[2]
The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, making the pyrimidine ring highly susceptible to a variety of transformations. This allows for the sequential and regioselective introduction of different functionalities, providing a robust platform for generating diverse molecular scaffolds. Derivatives of this pyrimidine have been investigated as potent EGFR inhibitors for anticancer applications, highlighting its importance in the development of targeted therapies.[3]
Safety Considerations: this compound is a hazardous substance. It is classified as fatal if swallowed and causes serious eye irritation.[4][5] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[5]
Core Reactivity and Synthetic Pathways
The primary modes of reaction for this compound involve the substitution of its chloro groups. The C4-chloro is generally more reactive towards nucleophiles than the C2-chloro due to its position para to one of the ring nitrogens and ortho to the other, making it more electronically activated. This inherent reactivity difference is the cornerstone of selective functionalization.
Caption: Overview of synthetic transformations available from the core scaffold.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most direct method for functionalizing the pyrimidine core. By carefully controlling reaction conditions (temperature, stoichiometry), one can achieve either mono-substitution, primarily at the C4 position, or di-substitution at both C2 and C4.
Causality of Regioselectivity
The C4 position is the kinetically favored site for nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the para nitrogen atom, providing greater stabilization compared to the intermediate formed from attack at the C2 position. The strong electron-withdrawing effect of the C5-trifluoromethyl group further enhances the electrophilicity of the entire ring, facilitating the reaction under relatively mild conditions. For sterically demanding nucleophiles, substitution at the less hindered C2 position can sometimes be observed, though C4 substitution typically predominates.[6]
Protocol: Regioselective Monosubstitution with an Amine Nucleophile
This protocol details the synthesis of a 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine, a common intermediate for further diversification.
Materials and Reagents:
-
This compound (CAS: 3932-97-6)
-
Primary or Secondary Amine (e.g., Aniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
Procedure:
-
In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add the desired amine (1.1 eq.) followed by DIPEA (1.5 eq.).
-
Stir the reaction mixture at room temperature (or gently heat to 40-60 °C if the nucleophile is unreactive) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with simple amines are often complete within 2-4 hours.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-substituted product.
Caption: Step-by-step workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions dramatically expand the synthetic possibilities, allowing for the formation of C-C bonds and the introduction of aryl, heteroaryl, and alkynyl moieties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl or heteroaryl-aryl structures.[8] The reaction is highly efficient, tolerant of a wide range of functional groups, and the boronic acid reagents are generally stable and low in toxicity.[8] Microwave-assisted protocols have become standard for rapidly generating libraries of analogues due to significantly reduced reaction times.[9]
Expert Insight: The choice of palladium catalyst and ligand is critical. For many substrates, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is effective. However, for more challenging couplings or to minimize catalyst loading, more advanced catalysts like XPhosPdG2 may be required to prevent side reactions like debromination.[8]
Protocol: Microwave-Assisted Suzuki Coupling at C4
This protocol describes the regioselective coupling of an arylboronic acid at the C4 position.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Microwave vial with stir bar
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the dioxane/water solvent mixture and seal the vial.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over MgSO₄.
-
Concentrate the solution and purify the product via flash chromatography.
| Boronic Acid | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| Phenylboronic acid | 0.5 | 15 | >90 | [9] |
| 4-Methoxyphenylboronic acid | 0.5 | 15 | >90 | [9] |
| 3-Thienylboronic acid | 1.0 | 20 | 85 | [10] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne functionality, a versatile handle for further transformations such as click chemistry, cyclizations, or reductions.[11] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[12] This reaction has been used to build complex heterocyclic systems starting from dichloropyrimidines.[13]
Protocol: Sonogashira Coupling for Pyrimidinylalkyne Synthesis
Materials and Reagents:
-
4-Amino-2-chloro-5-(trifluoromethyl)pyrimidine (or other C4-substituted variant) (1.0 eq.)
-
Terminal Alkyne (e.g., Trimethylsilylacetylene) (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a nitrogen-flushed flask, add the pyrimidine substrate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and anhydrous TEA.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired pyrimidinylalkyne.[13]
Caption: Simplified catalytic cycles for Suzuki and Sonogashira couplings.
Synthesis of Fused Heterocyclic Systems
The functionalized pyrimidines serve as excellent precursors for constructing more complex, fused heterocyclic systems such as thiazolo[4,5-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are of significant interest for their potential biological activities.[2][14]
Application: Synthesis of a Thiazolo[4,5-d]pyrimidine Core
This pathway involves an initial double SNAr reaction followed by a cyclization step.
Conceptual Workflow:
-
Step 1 (SNAr): React this compound with a primary amine to form a 4-amino-2-chloro intermediate.
-
Step 2 (Thiation): Convert the remaining chloro group at C2 to a thione, for example, by reacting with thiourea or Lawesson's reagent.
-
Step 3 (Cyclization): An oxidative cyclization or reaction with an appropriate dielectrophile can then form the fused thiazole ring. A specific example involves reacting a 4-amino-2-mercaptopyrimidine intermediate with an α-haloketone.[2]
This multi-step approach allows for the introduction of diversity at several points in the synthesis, making it highly valuable for structure-activity relationship (SAR) studies.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of novel heterocyclic compounds. Its predictable regioselectivity in nucleophilic substitution reactions, combined with its suitability for modern cross-coupling techniques, provides chemists with a powerful toolkit for molecular design. The protocols and insights provided in this guide are intended to serve as a practical foundation for researchers aiming to leverage this scaffold in their drug discovery and materials science programs. By understanding the underlying principles of its reactivity, scientists can rationally design and execute efficient syntheses of complex and functionally diverse molecules.
References
-
Jedinak, L., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782774, this compound. PubChem. Available at: [Link]
-
ResearchGate (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Bentham Science (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
-
Gonda, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
- Google Patents (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
-
Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]
- Google Patents (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents.
-
Beilstein Journals (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Library of Medicine. Available at: [Link]
-
Deng, X., & Mani, N. S. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
ResearchGate (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. Available at: [Link]
-
National Institutes of Health (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Library of Medicine. Available at: [Link]
-
National Institutes of Health (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Library of Medicine. Available at: [Link]
-
WIPO Patentscope (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO. Available at: [Link]
-
Wikipedia (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Preprints.org (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
-
Beilstein Journal of Organic Chemistry (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals. Available at: [Link]
-
Journal of the Chemical Society C (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Royal Society of Chemistry. Available at: [Link]
- Google Patents (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
-
PubMed (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PubMed. Available at: [Link]
Sources
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
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- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-二氯-5-三氟甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. researchgate.net [researchgate.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Reactions of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Welcome, researchers and drug development professionals, to our dedicated technical support center for navigating the complexities of 2,4-dichloro-5-(trifluoromethyl)pyrimidine chemistry. This powerful building block is a cornerstone in the synthesis of a multitude of bioactive molecules, particularly in agrochemical and pharmaceutical research.[1][2] However, its utility is intrinsically linked to the ability to control the regioselectivity of its reactions. This guide is designed to provide you with a blend of foundational knowledge, actionable troubleshooting protocols, and in-depth scientific rationale to empower you to master the selective functionalization of this versatile pyrimidine core.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the reactivity of this compound.
Q1: Which position, C2 or C4, is inherently more reactive towards nucleophiles?
A1: In the majority of cases, the chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] This preference is a result of a combination of electronic factors. The pyrimidine ring's electron-deficient nature, amplified by the two nitrogen atoms and the potent electron-withdrawing trifluoromethyl group, activates the chloro-substituted positions towards nucleophilic attack.
From a molecular orbital perspective, the Lowest Unoccupied Molecular Orbital (LUMO) generally has a larger coefficient at the C4 carbon compared to the C2 carbon.[5][6] This indicates that C4 is the more electrophilic site and thus more prone to attack by a nucleophile.[5][6] Furthermore, the intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) can be stabilized by resonance involving both ring nitrogens, which is a more favorable arrangement than the stabilization of the intermediate formed from attack at C2.[5]
Q2: How does the 5-(trifluoromethyl) group influence the reactivity and regioselectivity?
A2: The 5-(trifluoromethyl) group plays a crucial role in activating the pyrimidine ring. As a strong electron-withdrawing group, it significantly lowers the electron density of the entire ring system, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is a key reason for the high reactivity of this substrate. In the context of regioselectivity, the presence of an electron-withdrawing group at the C5 position generally reinforces the inherent preference for substitution at the C4 position in SNAr reactions.[7]
Q3: Is it possible to achieve selective substitution at the C2 position?
A3: While C4 is the more reactive site, achieving C2 selectivity is possible, though it often requires specific strategies.[8] This can involve:
-
Steric Hindrance: Employing bulky nucleophiles or introducing a bulky substituent at the C6 position can sterically hinder attack at C4, thereby favoring the C2 position.
-
Catalyst/Ligand Control: In palladium-catalyzed cross-coupling reactions, the choice of ligand can sometimes override the intrinsic reactivity of the substrate to favor C2.[8] For instance, certain sterically demanding ligands can promote oxidative addition at the less-hindered C2-Cl bond.
-
Substituent Effects: The presence of an electron-donating group at the C6 position can alter the electronic landscape of the pyrimidine ring, making the C2 position more favorable for nucleophilic attack.[9]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the functionalization of this compound.
Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: My SNAr reaction (e.g., amination, etherification) with this compound is yielding a mixture of C2 and C4 substituted isomers, making purification difficult and lowering the yield of the desired product.
Causality Analysis Workflow
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Troubleshooting Q&A
Q: My reaction with a primary amine is giving a 3:1 mixture of C4:C2 isomers. How can I improve the C4 selectivity?
A: This is a common issue as the inherent reactivity difference between C4 and C2 is not always sufficient for complete selectivity.[3]
-
Underlying Cause: The reaction kinetics for substitution at both positions are competitive under your current conditions.
-
Recommended Protocol:
-
Lower the Reaction Temperature: Start by running the reaction at a lower temperature (e.g., 0 °C or even -20 °C). The activation energy for the C4 substitution is generally lower, so decreasing the temperature should favor the C4 product kinetically.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Aprotic polar solvents like DMF or DMSO are common, but exploring less polar options like THF or 1,4-dioxane might alter the selectivity.
-
Base Selection: If a base is used, its strength and steric bulk can be critical. A weaker base or a sterically hindered base might slow down the competing C2 substitution.
-
Q: I want to favor the C2 substitution with an alcohol nucleophile. What should I try?
A: Achieving C2 selectivity requires overcoming the intrinsic C4 preference.
-
Underlying Cause: The electronic and steric factors favor C4 attack.
-
Recommended Protocol:
-
Sterically Demanding Nucleophile: If possible, modify your alcohol to be more sterically bulky. The increased steric hindrance around the C4 position might disfavor attack at that site.
-
Blocking the C4 Position: A multi-step approach could be more effective. First, perform a reaction at the C4 position with a group that can be easily removed later. Then, perform the desired substitution at the C2 position, followed by the deprotection of C4.
-
Lewis Acid Catalysis: In some systems, the addition of a Lewis acid can chelate to the pyrimidine nitrogens and alter the electronic distribution, potentially influencing the regioselectivity. A screening of various Lewis acids (e.g., MgCl₂, ZnCl₂) could be beneficial.
-
Guide 2: Issues with Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Problem: My Suzuki or Sonogashira coupling reaction is not providing the expected regioselectivity, or I am observing significant amounts of di-substituted byproducts.
Parameter Influence Diagram
Caption: Key parameters influencing cross-coupling outcomes.
Troubleshooting Q&A
Q: My Suzuki coupling with an arylboronic acid is preferentially reacting at C4, but I need the C2-arylated product. How can I reverse the selectivity?
A: Reversing the inherent C4 selectivity in Suzuki couplings is a known challenge but can be addressed with careful catalyst and ligand selection.[8]
-
Underlying Cause: The oxidative addition of the palladium catalyst is typically faster at the C4-Cl bond.
-
Recommended Protocol:
-
Ligand Screening: This is the most critical step. Switch from standard phosphine ligands like PPh₃ to more sterically bulky and electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[10] These ligands can favor oxidative addition at the less sterically hindered C2 position.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the active catalytic species. It is advisable to screen a combination of precursors and ligands.
-
Temperature and Reaction Time: Lowering the temperature may favor the kinetically controlled C2-adduct with certain catalyst systems. Monitor the reaction over time to avoid isomerization or further reaction to the di-substituted product.
-
Q: I am attempting a mono-substitution, but I am getting a significant amount of the 2,4-di-substituted product. How can I prevent this?
A: The formation of di-substituted products indicates that the mono-substituted intermediate is still reactive enough to undergo a second coupling.
-
Underlying Cause: The first substitution can sometimes activate the remaining chloro-substituent, or the reaction conditions are too harsh.
-
Recommended Protocol:
-
Stoichiometry Control: Use a slight excess of the this compound relative to the coupling partner (e.g., 1.1 equivalents of the pyrimidine to 1.0 equivalent of the boronic acid).
-
Lower Catalyst Loading: High catalyst concentrations can increase the rate of the second coupling. Try reducing the catalyst loading to 0.5-1 mol%.[11]
-
Shorter Reaction Times and Lower Temperatures: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of the di-substituted product. Running the reaction at a lower temperature will also help to control the reactivity.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Highly C4-Regioselective Suzuki-Miyaura Coupling
This protocol is optimized for achieving high selectivity for substitution at the C4 position.[11][12]
-
To a microwave vial or a sealed tube, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-2 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture. For microwave-assisted reactions, 15 minutes at 100-120 °C is often sufficient.[11] For conventional heating, 80 °C for 5 hours can be a good starting point.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Influence of Reaction Parameters on Regioselectivity
| Reaction Type | Nucleophile/Coupling Partner | Key Parameter(s) for C4 Selectivity | Key Parameter(s) for C2 Selectivity | Reference |
| SNAr (Amination) | Primary/Secondary Amines | Low Temperature, Aprotic Polar Solvents | Bulky Amines, C6-Electron Donating Group | [3][9] |
| SNAr (Etherification) | Alkoxides/Phenoxides | Standard Conditions (favored) | Sterically Hindered Alkoxides | N/A |
| Suzuki Coupling | Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Pd₂(dba)₃ with bulky ligands (e.g., XPhos), Cs₂CO₃ | [10][11] |
| Sonogashira Coupling | Terminal Alkynes | Reactivity of C2 and C4 can be similar | Ligand and base screening is crucial | [3] |
Note: This table provides a general guideline. Optimal conditions may vary depending on the specific substrates used.
Analytical Methods for Regioisomer Determination
Accurate determination of the product ratio is essential for optimizing regioselectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to distinguish between C2 and C4 isomers. The proton at C6 will have different chemical shifts and coupling constants depending on the substitution pattern. 2D NMR techniques like NOESY can provide definitive structural confirmation through-space correlations.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS can confirm the mass of the product, it may not always separate the regioisomers. However, it is an invaluable tool for monitoring reaction progress and purity.
This technical guide provides a framework for understanding and controlling the regioselectivity in reactions of this compound. By systematically applying the principles and troubleshooting strategies outlined here, you can significantly enhance the efficiency and success of your synthetic endeavors.
References
-
Stadler, A., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Loh, T. L., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Europe PMC. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Wang, X., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
ResearchGate. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Campbell, J. B., et al. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences. Available at: [Link]
-
MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
-
National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available at: [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
-
PLOS. (2020). Investigation of pyrimidine nucleoside analogues as chemical probes to assess compound effects on the proliferation of Trypanosoma cruzi intracellular parasites. Available at: [Link]
-
ResearchGate. (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 5-(Trifluoromethyl)[1][5][13]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Available at: [Link]
-
PubMed Central. (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Available at: [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
-
EPO. (2010). Preparation of 2-substituted 4-chloro-5-formylimidazoles by Vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanesulphonate) catalyst. Available at: [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Patsnap. (n.d.). Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane. Available at: [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]
-
National Institutes of Health. (n.d.). 5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] Our goal is to equip you with the scientific understanding to identify, mitigate, and prevent the formation of common side products, ensuring the highest possible purity and yield in your reactions.
I. Overview of Synthetic Strategies
The synthesis of this compound predominantly follows a two-stage process:
-
Trifluoromethylation: Introduction of a -CF3 group at the 5-position of a uracil precursor to form 5-(trifluoromethyl)uracil (5-TFU).
-
Chlorination: Conversion of the dihydroxy groups of 5-TFU to chloro groups using a chlorinating agent.
Each of these stages presents unique challenges and potential for side product formation. This guide will dissect each stage, providing a detailed look at the underlying chemistry and practical solutions to common issues.
II. Stage 1: Synthesis of 5-(Trifluoromethyl)uracil (5-TFU) - FAQs and Troubleshooting
The purity of your starting 5-TFU is critical for a clean chlorination step. Several methods exist for the synthesis of 5-TFU, with the radical trifluoromethylation of uracil being a common approach.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might see in my 5-TFU synthesis from uracil?
A1: The most frequently encountered impurities include unreacted uracil, an unknown high-polarity impurity, and potential over-trifluoromethylated products, although the latter is less common with selective methods.[4] The high-polarity impurity is often observed via HPLC analysis.[4]
Q2: My trifluoromethylation of uracil is sluggish and gives a low yield. What are the likely causes?
A2: Low yields in radical trifluoromethylation are often traced back to several factors:
-
Inefficient Radical Generation: The combination of a radical initiator (like hydrogen peroxide) and a catalyst (like FeSO4) is crucial.[3] Ensure your reagents are not degraded. Hydrogen peroxide, in particular, can decompose over time.
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role. The reaction often requires heating to proceed at an adequate rate.[3] The use of solvents like DMSO is common but be aware that they can be challenging to remove completely.[3][4]
-
Difficult Reagent Handling: Some trifluoromethylating agents, like gaseous trifluoromethyl iodide (CF3I), can be difficult to handle, leading to inaccurate stoichiometry and reduced efficiency.[4]
Troubleshooting Guide: 5-TFU Synthesis
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of unreacted uracil in the crude product. | 1. Insufficient trifluoromethylating reagent.2. Incomplete reaction due to short reaction time or low temperature.3. Deactivated catalyst or initiator. | 1. Re-evaluate the stoichiometry of your reagents.2. Monitor the reaction by HPLC until uracil consumption is satisfactory (e.g., <3%).[4]3. Use fresh, high-quality catalyst and initiator. |
| Presence of an unknown high-polarity impurity. [4] | This is a known but often uncharacterized side product from the trifluoromethylation of uracil. It may arise from interactions with the solvent or further reactions of intermediates. | 1. Optimize reaction conditions to favor the desired product formation (e.g., temperature, addition rate of reagents).2. Employ a purification strategy that effectively removes polar impurities, such as recrystallization or column chromatography. |
| Inconsistent yields between batches. | 1. Difficulty in handling gaseous reagents like CF3I.[4]2. Exothermic nature of the reaction leading to poor control on a larger scale.[4] | 1. Consider alternative, more manageable trifluoromethylating agents if possible.2. For exothermic reactions, ensure efficient stirring and controlled, slow addition of reagents to maintain the optimal temperature range.[4] |
Reaction Pathway: Trifluoromethylation of Uracil
The following diagram illustrates the general pathway for the synthesis of 5-TFU from uracil via a radical-based mechanism.
Caption: Synthesis of 5-TFU from Uracil.
III. Stage 2: Chlorination of 5-TFU - FAQs and Troubleshooting
The chlorination of 5-TFU to this compound is a critical step, often employing phosphorus oxychloride (POCl3).[5] This reaction is prone to the formation of several side products if not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product during the chlorination of 5-TFU with POCl3?
A1: The most common side product is the mono-chlorinated intermediate, 2-chloro-4-hydroxy-5-(trifluoromethyl)pyrimidine (or its tautomer). This arises from incomplete chlorination. Its presence is often indicated by difficulties in product isolation and purification.
Q2: I am observing charring and a dark-colored reaction mixture. What could be the cause?
A2: Dark reaction mixtures and charring are typically signs of decomposition due to excessive heating or highly exothermic reactions.[4] The use of a large excess of POCl3 can also contribute to this, especially during the quench.[5] The reaction of POCl3 with the hydroxy groups of the pyrimidine is exothermic.
Q3: Why is a tertiary amine base like N,N-dimethylaniline (DMA) or pyridine used in the chlorination reaction?
A3: A tertiary amine base serves two primary functions: it acts as a scavenger for the HCl generated during the reaction, and it can also act as a catalyst to promote the chlorination process.[6][7]
Troubleshooting Guide: Chlorination of 5-TFU
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Presence of mono-chlorinated intermediate. | 1. Insufficient POCl3.2. Reaction temperature too low or reaction time too short.3. Poor mixing. | 1. Ensure at least two equivalents of POCl3 are used per mole of 5-TFU. A slight excess may be beneficial, but large excesses should be avoided for environmental and safety reasons.[5]2. Increase the reaction temperature or prolong the reaction time, monitoring by HPLC for the disappearance of the intermediate.3. Ensure efficient stirring, especially for heterogeneous mixtures. |
| Formation of ring-opened or other degradation products. | 1. Presence of water in the reaction mixture.2. Excessively high reaction temperatures or prolonged heating.3. Harsh quenching conditions. | 1. Use anhydrous reagents and solvents. Ensure the starting 5-TFU is thoroughly dried.2. Carefully control the reaction temperature. Consider a slower addition of reagents to manage exotherms.3. Quench the reaction mixture slowly by pouring it onto ice or into a cold, buffered aqueous solution. |
| Residual tertiary amine or its hydrochloride salt in the final product. | Incomplete removal during workup. | 1. Perform aqueous washes with a dilute acid (e.g., 1M HCl) to remove the free base.2. Wash with water or brine to remove the hydrochloride salt.3. Recrystallization or column chromatography can also be effective. |
| Product hydrolysis back to mono-chloro or starting material. | Exposure to water or nucleophilic solvents during workup or purification at elevated temperatures. | 1. Keep the workup temperature low.2. Use non-nucleophilic solvents for extraction and purification where possible.3. Ensure the final product is stored under anhydrous conditions. |
Reaction Pathway: Chlorination of 5-TFU and Side Product Formation
The following diagram illustrates the chlorination of 5-TFU and the formation of the primary side product.
Caption: Chlorination of 5-TFU and Side Product Pathways.
IV. Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)uracil (5-TFU)
This protocol is adapted from methodologies described in the literature.[3][4]
-
To a solution of uracil in a suitable solvent (e.g., DMSO), add a catalytic amount of FeSO4.
-
Under an inert atmosphere, add the trifluoromethylating agent (e.g., CF3I).
-
Slowly add a radical initiator (e.g., tert-butyl hydroperoxide or hydrogen peroxide) dropwise, maintaining the reaction temperature between 50-60°C.
-
Stir the mixture for 0.5-1.0 hour after the addition is complete.
-
Monitor the reaction progress by HPLC until the uracil to 5-TFU ratio is less than 3:97.[4]
-
Upon completion, quench any residual peroxide with an aqueous sodium sulfite solution.
-
Extract the product with a suitable organic solvent (e.g., 2-MeTHF or ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or another suitable method.
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on established chlorination methods.[5][8]
-
In a flask equipped with a reflux condenser and under an inert atmosphere, charge 5-(trifluoromethyl)uracil and phosphorus oxychloride (POCl3) (at least 2 equivalents).
-
Slowly add a tertiary amine base (e.g., diisopropylethylamine or N,N-dimethylaniline) (1-1.5 equivalents). An exotherm may be observed.[6][8]
-
Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for several hours (e.g., 2-20 hours).[6][8]
-
Monitor the reaction by HPLC until the starting material and mono-chloro intermediate are consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with water, dilute aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization.
V. References
-
US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
-
Nagase, H., et al. (2015). Catalytic trifluoromethylation of uracil to 5-trifluoromethyluracil by use of CF3I and its industrial applications. Journal of Fluorine Chemistry, 171, 138-143. (Note: While the direct link is to a request page, the abstract provides key details.) [Link]
-
Li, W., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(1), 1113-1125. [Link]
-
Wang, Y., et al. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Chemical Technology & Biotechnology, 90(9), 1674-1678. [Link]
-
Vrkic, I., et al. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Chemosphere, 207, 34-42. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloro-5-trifluoromethylpyrimidine CAS#: 3932-97-6 [m.chemicalbook.com]
Technical Support Center: Purification of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-(trifluoromethyl)pyrimidine and its derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges encountered during the synthesis and handling of this critical chemical intermediate. As a key building block in numerous agrochemical and pharmaceutical compounds, its purity is paramount for successful downstream applications.[1] This document moves beyond simple protocols to explain the why behind each step, empowering you to make informed decisions in your own laboratory work.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My isolated product is a yellow or brown oil, but literature suggests it should be a colorless liquid. What is causing this discoloration and how can I fix it?
A1: Discoloration is a frequent issue and typically points to high-molecular-weight impurities or trace metal contamination.
-
Causality: The synthesis of the precursor, 5-trifluoromethyluracil (5-TFU), can sometimes generate highly polar, colored impurities.[2] Furthermore, if any downstream processing involves transition metal catalysts (e.g., palladium in cross-coupling reactions), even trace amounts of residual metal can impart a dark color.[3] Finally, like many halogenated heterocycles, these derivatives can be sensitive to air and light, potentially forming colored degradation products over time.[3][4]
-
Troubleshooting & Solution Protocol:
-
Activated Carbon Treatment: A highly effective method for removing colored impurities.
-
Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Add a small amount (approx. 1-2% by weight of the crude product) of activated carbon.
-
Stir the slurry at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of celite or a 0.45 µm syringe filter to remove the carbon.
-
Concentrate the filtrate in vacuo. Caution: The target compound is heat-sensitive and has a boiling point of 126 °C; use moderate temperature and vacuum to avoid product loss.[4]
-
-
Short-Plug Filtration: If metal contamination is suspected, a quick filtration through a plug of silica gel or alumina can be effective. This is less involved than a full chromatographic separation and primarily removes baseline impurities.[5]
-
Q2: My compound streaks significantly on a silica gel TLC plate, making it difficult to assess purity or develop a column chromatography method. Why is this happening?
A2: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase.
-
Causality: The pyrimidine core contains basic nitrogen atoms. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor peak shape and streaking on the TLC plate.[6] This interaction can also lead to product degradation on the column during purification.[5]
-
Troubleshooting & Solution Protocol:
-
Mobile Phase Modification: Neutralize the acidic sites on the silica.
-
Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine (Et₃N) or a 10% solution of ammonia in methanol is sufficient.[6] Run a TLC with the modified eluent to confirm that streaking is suppressed.
-
-
Alternative Stationary Phase: If streaking persists or you suspect compound instability, switch to a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds. It is available in different pH grades; neutral or basic alumina (Brockmann I-III) is recommended.[5]
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your chosen eluent containing the basic modifier, then packing the column with this slurry.
-
-
Q3: I am performing column chromatography, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A3: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
-
Causality: Poor separation occurs when the relative affinities of your product and the impurity for the stationary phase are too similar in the chosen solvent system. The high fluorine content of the molecule can also lead to unique chromatographic behavior that is not always predictable with standard hydrocarbon-based columns and eluents.[7]
-
Troubleshooting & Solution Protocol:
-
Change Solvent Selectivity: The most powerful tool is to change the nature of the solvents used, not just their ratio. If you are using a standard hexane/ethyl acetate system, try a system with a different solvent class. For example:
-
Dichloromethane/Methanol
-
Toluene/Acetone This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the analytes, solvent, and stationary phase, often dramatically changing the relative retention factors (Rf).[6]
-
-
Check Column Loading: Overloading the column is a common cause of poor separation.
-
As a rule of thumb, the mass of your crude sample should be no more than 1-5% of the mass of the silica gel used (e.g., for 100 g of silica, load a maximum of 1-5 g of crude material).[6]
-
-
Consider Reversed-Phase Chromatography: For highly polar impurities, or if normal phase fails, reversed-phase chromatography (e.g., using a C18-functionalized silica column) can provide an orthogonal separation mechanism. Water/acetonitrile or water/methanol gradients are typically used.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I should expect in my crude this compound?
A: The impurity profile is dictated by the synthetic route. The most common synthesis involves the chlorination of 5-trifluoromethyluracil (5-TFU) with a reagent like phosphorus oxychloride (POCl₃).[2][8]
-
Unreacted Starting Material: Residual 5-TFU is a common, highly polar impurity.
-
Mono-chlorinated Intermediates: Incomplete reaction can leave behind 2-chloro-4-hydroxy-5-(trifluoromethyl)pyrimidine or 4-chloro-2-hydroxy-5-(trifluoromethyl)pyrimidine. These are also significantly more polar than the desired product.
-
Hydrolysis Products: The dichloro-product is reactive towards water. The C-Cl bonds can hydrolyze back to C-OH groups, especially if the compound is exposed to moisture during workup or storage. This is a primary degradation pathway.
-
Reagent-Derived Byproducts: If a base like N,N-dimethylaniline (DMA) is used in the chlorination step, related byproducts may be present.[8]
-
Solvent Residues: Residual solvents from extraction (e.g., ethyl acetate, MTBE) or the reaction itself.[2]
Q: What is the recommended method for routine purification of this compound on a laboratory scale (50 mg - 10 g)?
A: Flash column chromatography on silica gel is the most common and versatile method for this scale.[9] For thermally stable derivatives, vacuum distillation can be an excellent and scalable alternative that avoids potential issues with silica gel.[2]
Q: What are the optimal storage conditions to maintain the purity of this compound?
A: To prevent degradation, the compound must be stored under stringent conditions.
-
Temperature: Refrigerated (0-10 °C).[4]
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to protect from air and moisture.[4]
-
Container: Use a tightly sealed container, preferably an amber glass bottle to protect from light.
Q: Which analytical techniques are best for assessing the final purity?
A: A combination of methods provides the most complete picture.
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and is often the method cited for quality control (>98.0% purity).[4] A GC-MS system can help identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are essential for confirming the structure and identifying fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress and can be developed for final purity analysis, especially for less volatile derivatives.[2]
Section 3: Standard Operating Protocol - Flash Column Chromatography
This protocol describes a standard methodology for purifying crude this compound.
1. Preparation of the Eluent and TLC Analysis:
- Begin by developing a solvent system using TLC. A good starting point is a mixture of ethyl acetate (EtOAc) in hexanes.
- Aim for an Rf value of 0.25 - 0.35 for the desired product. This provides a good balance between resolution and elution time.
- If streaking is observed, add 0.5% triethylamine to the eluent mixture.
2. Column Packing (Wet Slurry Method):
- Select a column of appropriate size for your sample amount (see Table 3).
- Place a small plug of cotton or a glass frit at the bottom of the column. Add a ~0.5 cm layer of sand.
- In a separate beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 5% EtOAc in hexanes).
- Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed uniformly. Ensure no air bubbles or cracks form.
- Add another ~0.5 cm layer of sand on top of the packed silica bed.
3. Sample Loading (Slurry Loading Method):
- Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
- Carefully concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
- Carefully layer this powder onto the sand at the top of your packed column.
4. Elution and Fraction Collection:
- Carefully add your eluent to the top of the column without disturbing the sample layer.
- Begin elution using positive pressure. Start with the initial low-polarity eluent for 2-3 column volumes to elute non-polar impurities.
- If using a gradient, gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 15% EtOAc in hexanes).
- Collect fractions in test tubes and monitor the elution process by TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product as determined by TLC.
- Remove the solvent using a rotary evaporator. Important: Use a water bath temperature below 40°C to prevent product loss or degradation.[4]
- Place the resulting oil under high vacuum for at least one hour to remove residual solvent.
Section 4: Data and Visualization
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅HCl₂F₃N₂ | [10][11] |
| Molecular Weight | 216.98 g/mol | [10][11] |
| Physical State | Liquid (at 20 °C) | [4] |
| Boiling Point | 126 °C (at atmospheric pressure) | [4] |
| Boiling Point (Vacuum) | 87-89 °C at 55 mbar | [2] |
| Density | 1.63 g/cm³ (at 20 °C) |[4] |
Table 2: Common Impurities and Diagnostic Signatures
| Impurity | Potential Origin | TLC Characteristics | Removal Strategy |
|---|---|---|---|
| 5-Trifluoromethyluracil (5-TFU) | Unreacted starting material | Highly polar (baseline spot) | Aqueous wash (dilute NaHCO₃); Column chromatography |
| Mono-chloro Intermediates | Incomplete chlorination | More polar than product | Column chromatography |
| Hydrolysis Products | Exposure to moisture | More polar than product | Anhydrous workup/storage; Column chromatography |
| Polymeric/Colored Byproducts | Degradation, side reactions | Baseline, colored | Activated carbon treatment; Short-plug filtration |
Table 3: Recommended Flash Column Chromatography Parameters
| Crude Sample Mass | Silica Gel Mass | Column Diameter | Fraction Size |
|---|---|---|---|
| 50 - 200 mg | 5 - 10 g | 1 cm | 5 - 10 mL |
| 200 mg - 1 g | 25 - 40 g | 2 cm | 15 - 25 mL |
| 1 g - 5 g | 100 - 150 g | 4 cm | 50 - 100 mL |
| 5 g - 10 g | 250 - 400 g | 5 cm | 100 - 200 mL |
Visual Diagrams
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. This compound | 3932-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. biosynth.com [biosynth.com]
- 11. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a crucial intermediate in the production of various agrochemicals and pharmaceuticals, mastering its synthesis is of significant importance[1]. This document provides in-depth, field-proven insights based on established chemical principles and literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and scalable approach is a two-step synthesis starting from uracil. The first step is the trifluoromethylation of uracil to produce 5-(trifluoromethyl)uracil (5-TFU). This is followed by a chlorination step to yield the final product, this compound[2]. This method avoids the use of hazardous gaseous reagents like trifluoromethyl iodide (CF₃I), which presents significant handling and safety challenges[2][3].
Q2: Why is the quality of the trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), important?
A2: The purity and stability of the Langlois' reagent are critical for consistent and high-yield trifluoromethylation. Impurities can lead to the formation of unwanted byproducts and a decrease in the efficiency of the trifluoromethyl radical generation[4]. It is advisable to use a high-purity reagent from a reputable supplier or to purify the commercial-grade material if yields are inconsistent.
Q3: What is the role of a tertiary amine base (e.g., N,N-dimethylaniline, DIPEA) in the chlorination step with phosphorus oxychloride (POCl₃)?
A3: Tertiary amines act as catalysts and acid scavengers in the chlorination of the 5-TFU intermediate. They facilitate the reaction by activating the phosphorus oxychloride and neutralizing the hydrogen chloride (HCl) gas that is generated during the reaction[5][6]. This prevents the reversal of the reaction and minimizes potential side reactions.
Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water in a highly exothermic manner, releasing toxic hydrogen chloride gas[1][5][7][8]. It can cause severe burns upon contact with skin and eyes and can be fatal if inhaled or ingested[9]. All manipulations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, must be worn[1][8]. A plan for quenching the excess POCl₃ must be in place before starting the experiment.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
Issue 1: Low Yield in the Trifluoromethylation of Uracil to 5-(Trifluoromethyl)uracil (5-TFU)
Symptoms:
-
Low conversion of uracil observed by TLC or HPLC analysis.
-
Formation of a significant amount of dark, tar-like material.
-
Inconsistent yields between batches.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Uncontrolled Exothermic Reaction | The reaction between the oxidant (e.g., tert-butyl hydroperoxide) and the Langlois' reagent can be highly exothermic, leading to unproductive decomposition of reagents and the formation of byproducts[2][4]. Solution: Control the reaction temperature diligently. Add the oxidant dropwise to the reaction mixture while maintaining the recommended temperature range. Use a reaction calorimeter for larger-scale reactions to monitor and control the heat flow[4]. |
| Poor Quality of Langlois' Reagent | Impurities in the sodium trifluoromethanesulfinate can inhibit the generation of the trifluoromethyl radical, leading to low conversion[4]. Solution: Use a freshly opened bottle of high-purity Langlois' reagent. If inconsistent results persist, consider purifying the reagent according to literature procedures. |
| Suboptimal Reagent Stoichiometry | An incorrect molar ratio of uracil, Langlois' reagent, and the oxidant will result in incomplete conversion of the starting material. Solution: Carefully calculate and weigh all reagents. A slight excess of the trifluoromethylating agent and oxidant is often used to drive the reaction to completion. Refer to optimized literature protocols for recommended molar ratios. |
| Inefficient Radical Generation | The generation of the trifluoromethyl radical is the key step. Solution: The addition of a catalytic amount of a transition metal salt, such as ferrous sulfate (FeSO₄), can facilitate the radical generation process and improve the reaction rate and yield[2]. |
Troubleshooting Workflow: Low Yield in Trifluoromethylation
Caption: Two-step synthesis of the target compound.
References
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (2014). Accessed January 22, 2026.
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. Accessed January 22, 2026. [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Accessed January 22, 2026. [Link]
-
How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Accessed January 22, 2026. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). ResearchGate. Accessed January 22, 2026. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Accessed January 22, 2026. [Link]
-
COMMON NAME: PHOSPHORUS OXYCHLORIDE. (2001). NJ.gov. Accessed January 22, 2026. [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (2014). Accessed January 22, 2026.
- CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents. (2021). Accessed January 22, 2026.
-
Innate C–H trifluoromethylation of heterocycles. (2011). PMC - NIH. Accessed January 22, 2026. [Link]
-
Guide - Low Yield Troubleshooting. (2018). PacBio. Accessed January 22, 2026. [Link]
-
This compound. PubChem. Accessed January 22, 2026. [Link]
-
Langlois' Reagent: An Efficient Trifluoromethylation Reagent. (2023). ResearchGate. Accessed January 22, 2026. [Link]
-
Phosphorus oxychloride. (2015). Lanxess. Accessed January 22, 2026. [Link]
-
Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. (2022). RSC Publishing. Accessed January 22, 2026. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Accessed January 22, 2026. [Link]
-
Recent advances in the application of Langlois' reagent in olefin difunctionalization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 22, 2026. [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. (2015). Accessed January 22, 2026.
-
Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (2024). The Journal of Organic Chemistry. Accessed January 22, 2026. [Link]
-
Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Accessed January 22, 2026. [Link]
-
Catalytic trifluoromethylation of uracil to 5-trifluoromethyluracil by use of CF3I and its industrial applications. (2025). ResearchGate. Accessed January 22, 2026. [Link]
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2015). Semantic Scholar. Accessed January 22, 2026. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. lanxess.com [lanxess.com]
- 9. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Suzuki Coupling of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the Suzuki coupling of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. The pyrimidine core is a vital scaffold in many biologically active compounds, and mastering its functionalization via cross-coupling is a key skill.[1][2] This document provides in-depth, experience-driven advice in a troubleshooting-focused Q&A format to help you navigate the complexities of this specific reaction.
I. Understanding the Substrate: Challenges and Opportunities
The substrate, this compound, presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling. Understanding these nuances is the first step toward successful reaction optimization.
-
High Electron Deficiency : The pyrimidine ring is inherently electron-deficient, a trait that is significantly amplified by the presence of two chloro substituents and a strongly electron-withdrawing trifluoromethyl group. This high electron deficiency generally makes the C-Cl bonds more susceptible to oxidative addition by the palladium catalyst, which can be advantageous.[3]
-
Regioselectivity : A primary challenge is controlling the regioselectivity of the coupling. With two distinct chlorine atoms at the C2 and C4 positions, achieving selective mono-arylation at a specific position is a common goal. In many cases, the C4 position is more reactive and will undergo coupling first.[4][5]
-
Potential for Side Reactions : The electron-deficient nature of the ring also makes it susceptible to nucleophilic attack, which can lead to side reactions such as hydrolysis of the C-Cl bonds, especially under basic conditions.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the Suzuki coupling of this compound. Each question is followed by a detailed explanation of the underlying causes and a systematic approach to resolving the issue.
FAQ 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low conversion is one of the most common issues. The root cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the quality of the reagents.
Troubleshooting Flowchart for Low Conversion
A workflow for addressing poor selectivity in the Suzuki coupling reaction.
Addressing Di-substitution
The formation of the di-substituted product occurs when both chlorine atoms react. To favor mono-substitution at the more reactive C4 position:
-
Control Stoichiometry : Use a slight excess of the pyrimidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid.
-
Lower the Temperature : Running the reaction at a lower temperature can often improve selectivity, as the activation energy for the second coupling is likely higher.
-
Reduce Reaction Time : Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.
Preventing Hydrolysis
Hydrolysis of the C-Cl bonds to C-OH is a common side reaction, especially with electron-deficient substrates in the presence of a strong base and water.
-
Use a Milder Base : Switch from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like K₂CO₃ or even KF. [6][7]* Anhydrous Conditions : While some water is often necessary, excessive amounts can promote hydrolysis. Try reducing the amount of water in your solvent system or consider running the reaction under nearly anhydrous conditions with a base like KF. [8] Actionable Advice:
-
Carefully control the stoichiometry of your reagents.
-
Screen milder bases and lower reaction temperatures to find a balance between reactivity and selectivity.
FAQ 3: The reaction works well with simple arylboronic acids, but fails with more complex or sterically hindered ones. What adjustments should I make?
Sterically hindered or electronically deactivated boronic acids can be challenging coupling partners.
-
More Active Catalyst System : These substrates often require a more active catalyst system to overcome the higher energy barrier for transmetalation. The use of highly active ligands like those from the Buchwald group (e.g., SPhos, XPhos) can be beneficial.
-
Stronger Base : A stronger base may be needed to facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step. [2]* Higher Temperatures : Increased temperatures can provide the necessary energy to overcome steric hindrance.
Actionable Advice:
-
For sterically demanding boronic acids, employ a more sophisticated catalyst system, such as Pd(OAc)₂ with SPhos or XPhos.
-
Consider using a stronger base like K₃PO₄ and higher temperatures, while carefully monitoring for side reactions. [2]
III. Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the optimization of the Suzuki coupling of this compound.
Experimental Workflow
A step-by-step workflow for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(t-Bu)₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1-2 mol%) and P(t-Bu)₃ (4-8 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent (e.g., a 2:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. [9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support guide for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. As a key building block in the synthesis of agrochemicals and pharmaceuticals, its purity is paramount to the success of your research.[1] This guide provides in-depth answers to common questions and troubleshooting advice for issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
This compound is sensitive to heat, air, and moisture.[2][3] To maximize its shelf-life and maintain purity, adherence to strict storage protocols is essential. The primary degradation pathway of concern is hydrolysis of the chloro groups, which is accelerated by moisture.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated at 2-8°C.[4] | Slows down potential degradation processes. Avoid freezing, as this is not specified as a requirement and may not offer additional benefits. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[2] | The compound is air-sensitive.[2] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Container | Tightly sealed, original manufacturer's container. | Prevents exposure to atmospheric contaminants and moisture.[5][6] |
| Location | A dry, cool, and well-ventilated place away from heat and ignition sources.[5][6][7] | The compound is a combustible liquid.[2][7] Proper ventilation is a critical safety measure. |
| Light Exposure | Store in a dark location or use an amber vial. | While not explicitly listed as light-sensitive, protecting reagents from light is a general best practice to prevent photochemical reactions. |
Q2: What is the expected shelf-life of this compound?
While a specific expiration date is determined by the manufacturer, the effective shelf-life is highly dependent on proper storage. When stored under the ideal conditions outlined in Table 1, the compound should remain stable for an extended period. However, we recommend performing a purity analysis (see Protocol 2) on any bottle that has been opened multiple times or stored for over a year to re-validate its quality before use in a critical synthesis step.
Q3: What are the primary signs of degradation?
Visual inspection can be the first indicator of a problem. The compound should be a colorless to light yellow clear liquid.[2] Any significant darkening, discoloration, or the appearance of precipitates suggests potential degradation or contamination. If such changes are observed, a purity analysis is mandatory.
Q4: What are the main chemical incompatibilities?
The most significant incompatibility is with strong oxidizing agents .[5][6][7] Contact with these can lead to vigorous, potentially hazardous reactions. Additionally, due to the reactivity of the chloro-substituents, this compound will react with strong nucleophiles. Care should be taken to avoid unintended contact with water, alcohols, and strong bases, especially at elevated temperatures, as this can lead to substitution reactions and the formation of impurities.
Q5: What are the hazardous decomposition products?
If exposed to fire or excessive heat, this compound can decompose to produce highly toxic and corrosive gases, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: My reaction is yielding unexpected byproducts, including a hydroxylated version of my target compound.
-
Probable Cause: This strongly suggests that your starting material, this compound, has partially hydrolyzed. The resulting 2-chloro-4-hydroxy-5-(trifluoromethyl)pyrimidine or 4-chloro-2-hydroxy-5-(trifluoromethyl)pyrimidine impurities can react differently than the dichlorinated parent compound, leading to undesired products.
-
Preventative Action & Solution:
-
Verify Purity: Before starting your synthesis, verify the purity of the reagent using Gas Chromatography (GC) or an alternative validated method.
-
Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried before use. Handle the pyrimidine under an inert atmosphere.
-
Purge with Inert Gas: When opening a bottle, purge the headspace with argon or nitrogen before re-sealing to displace any moisture-laden air that has entered.
-
Issue 2: The compound has developed a darker yellow or brownish color upon storage.
-
Probable Cause: Discoloration is a common indicator of degradation, likely caused by minor, slow reactions from repeated exposure to air or moisture over time, or from a breach in storage integrity (e.g., a faulty cap seal).
-
Solution:
-
Quarantine: Isolate the bottle to prevent its accidental use.
-
Re-analyze: Perform a quantitative purity analysis (e.g., GC-FID) to determine the percentage of the active compound remaining.
-
Decision: If the purity has fallen below the acceptable limit for your application (typically >97-98%), it is recommended to discard the reagent according to your institution's hazardous waste disposal procedures. Using degraded material is a primary source of failed reactions and irreproducible results.
-
Issue 3: I am observing inconsistent results between different batches of the compound.
-
Probable Cause: While reputable suppliers provide a certificate of analysis (CofA), minor variations in impurity profiles can exist between batches. Alternatively, one batch may have been handled or stored improperly compared to another.
-
Solution:
-
Standardize Incoming QC: Implement a standard internal quality control check on all new batches of critical reagents. Run a GC trace and compare it to the CofA and previous batches.
-
Review Handling Logs: If possible, review the handling history of each batch. Was one bottle opened more frequently or left on the bench for any period?
-
Aliquot for Use: For high-purity applications, consider aliquoting a new bottle into smaller, single-use vials under an inert atmosphere. This minimizes the contamination risk to the bulk of the material.
-
Visual Logic Guides
The following diagrams provide a clear workflow for handling and understanding the stability of this compound.
Caption: Decision tree for compound handling and storage.
Caption: Hypothesized hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Dispensing
This protocol is designed to minimize exposure to atmospheric moisture and oxygen.
-
Preparation: Before retrieving the compound from cold storage, prepare all necessary equipment. This includes drying glassware in an oven (>100°C) for several hours and allowing it to cool in a desiccator. Ensure your reaction setup is under an inert atmosphere.
-
Equilibration: Remove the sealed bottle from the refrigerator and place it in a desiccator. Allow it to warm to ambient temperature for at least 30-45 minutes. Crucially, do not open the bottle while it is cold , as this will cause moisture from the air to condense inside.
-
Inert Atmosphere Transfer: Perform the transfer in a glovebox or using a Schlenk line. If using a line, insert a needle connected to the inert gas supply through the septum of the bottle to create positive pressure.
-
Dispensing: Using a clean, dry syringe, withdraw the required volume of the liquid.
-
Storage After Use: Before removing the inert gas needle, depress the syringe plunger to backfill the bottle with inert gas. Remove the syringe, then the gas needle. Tightly re-cap the bottle, seal the cap with paraffin film for extra security, and promptly return it to the refrigerator.
Protocol 2: General Method for Purity Assessment by Gas Chromatography (GC)
This is a starting point for quality control analysis. The method should be fully validated for your specific instrument and requirements.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A standard, mid-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program (Example):
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/minute to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity, dry solvent such as acetonitrile or dichloromethane.
-
Analysis: The purity is calculated from the resulting chromatogram by the area percent method, where the area of the main peak is divided by the total area of all peaks.
Summary of Chemical Properties
Table 2: Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 3932-97-6 | [2][4][8] |
| Molecular Formula | C₅HCl₂F₃N₂ | [1][2][4] |
| Molecular Weight | 216.97 g/mol | [2][4] |
| Appearance | Colorless to Light yellow clear liquid | [1][2] |
| Density | ~1.609 g/mL at 25°C | [1][4] |
| Refractive Index | n20/D ~1.475 | [1][4] |
| Purity (Typical) | >97.0% (GC) or >98.0% (GC) | [2] |
By adhering to these guidelines, you can ensure the long-term stability of your this compound and contribute to the reproducibility and success of your scientific endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3932-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 4. 2,4-二氯-5-三氟甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling precautions for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in the lab
Prepared by the Senior Application Scientist Team
This guide provides comprehensive handling precautions, troubleshooting, and frequently asked questions for the laboratory use of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The protocols herein are designed to ensure both experimental integrity and user safety.
Chemical Profile and Properties
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its reactivity is centered on the two chlorine atoms, which can be substituted, while the trifluoromethyl group enhances the biological activity of its derivatives.[2] Understanding its physical and chemical properties is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 3932-97-6 | [3][4] |
| Molecular Formula | C₅HCl₂F₃N₂ | [2][5] |
| Molecular Weight | 216.97 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Boiling Point | 126 °C | [4] |
| Flash Point | 93 °C | [4] |
| Density | ~1.63 g/mL at 20-25 °C | [2][4] |
| Storage Temperature | Refrigerated (0-10°C) | [2][4] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and safety of this compound.
Q1: What are the primary hazards associated with this compound?
A1: This chemical is classified as hazardous and presents multiple risks.[3] It is toxic if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye irritation, and may also cause respiratory irritation.[3] Furthermore, it is a combustible liquid.[3][4][6]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A2: Due to its toxicity and irritant nature, comprehensive PPE is required. Always wear protective gloves, protective clothing, and eye/face protection.[3] All handling of the open container must be performed inside a certified chemical fume hood to avoid inhaling vapors.[3] For specific glove materials and breakthrough times, consult the manufacturer's safety data sheet (SDS).
Q3: What are the optimal storage conditions?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is refrigerated (0-10°C).[2][4] It is also specified to be stored under an inert gas as it is sensitive to air and heat.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[3][4]
Q4: What chemicals or conditions are incompatible with this compound?
A4: Avoid strong oxidizing agents, as they are incompatible.[3] Also, avoid excess heat and all sources of ignition.[3]
Q5: What are the immediate first-aid measures in case of exposure?
A5:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing at once. Immediate medical attention is required.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Immediate medical attention is required.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[3]
Q6: How should I properly dispose of waste containing this chemical?
A6: Waste must be disposed of in accordance with national and local regulations.[7] It should be treated as hazardous waste and disposed of via an approved waste disposal plant.[3] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[7]
Troubleshooting Guide
Problem: My reaction yield is inconsistent or lower than expected.
Causality & Solution: The synthesis of derivatives from this compound can be sensitive to reagent quality and reaction conditions. It has been noted in synthesis literature that using commercial-grade reagents without pre-treatment can lead to inconsistent and lower yields, along with the formation of impurities.[1]
-
Recommendation 1 (Reagent Quality): Ensure all starting materials and reagents are of high purity and are properly stored. If you are synthesizing the title compound itself, be aware that impurities in precursors like sodium trifluoromethanesulfinate can significantly impact yield.[1]
-
Recommendation 2 (Atmospheric Control): The compound is sensitive to air and moisture.[4] Ensure your reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the starting material.
-
Recommendation 3 (Temperature Control): Exothermic reactions are a known risk in the synthesis pathways involving this compound.[1] Use a suitable cooling bath and add reagents dropwise to maintain precise temperature control, preventing side reactions and decomposition.
Problem: I've had a small spill of the liquid in the fume hood.
Causality & Solution: Spills pose an immediate inhalation and contact hazard. The compound is also combustible. Proper and swift cleanup is essential to maintain a safe laboratory environment.
-
Immediate Action:
-
Alert others in the immediate area.
-
Ensure the fume hood sash is kept at the lowest practical height.
-
Remove all sources of ignition from the area.[3]
-
-
Troubleshooting Steps: Follow the detailed spill clean-up protocol provided in the next section. Ensure you are wearing the appropriate PPE before addressing the spill.
Experimental Protocols
Protocol 1: Standard Handling and Dispensing
This protocol outlines the standard procedure for safely handling and dispensing the liquid compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are nearby and unobstructed.[3]
-
Don all required PPE as detailed in the FAQ section (gloves, goggles, lab coat).
-
-
Procedure:
-
Place the sealed container of this compound on a stable surface inside the fume hood.
-
Allow the container to equilibrate to room temperature before opening to avoid moisture condensation.
-
If stored under an inert gas, carefully and slowly open the container, pointing the opening away from you.
-
Use a clean, dry glass pipette or syringe to withdraw the required amount of liquid.
-
Dispense the liquid directly into the reaction vessel, avoiding splashes.
-
Securely close the container immediately after use. If the container has a septum, consider using a syringe technique to maintain the inert atmosphere.
-
-
Post-Handling:
Protocol 2: Small Spill (<100 mL) Clean-up
This protocol is for trained laboratory personnel to manage a small, contained spill inside a chemical fume hood.
-
Assess and Secure:
-
Contain and Absorb:
-
Collect Waste:
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
Allow the area to ventilate thoroughly.
-
-
Report:
-
Report the incident to the laboratory supervisor or safety officer as per your institution's policy.
-
References
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014-05-15).
-
Personal Protective Equipment for Working With Pesticides . (2000-12-01). MU Extension. [Link]
-
Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]
-
Pesticide use and personal protective equipment . (2024-12-27). Health.vic. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. [Link]
Sources
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- 3. fishersci.com [fishersci.com]
- 4. This compound | 3932-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 9. qmul.ac.uk [qmul.ac.uk]
Technical Support Center: Purity Assessment of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Welcome to the technical support guide for the analytical assessment of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS No. 3932-97-6). This document is designed for researchers, analytical scientists, and quality control professionals working with this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount to the safety and efficacy of the final products.[1][2] This guide provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting workflows to ensure accurate and reliable purity analysis.
Core Analytical Strategies: A Comparative Overview
The selection of an analytical method is a critical decision dictated by the analyte's properties, potential impurities, and the intended application of the data. For this compound, a volatile liquid, several techniques are suitable.[3] The choice involves a trade-off between resolution, sensitivity, and the type of information required (e.g., simple purity percentage vs. impurity identification).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | GC-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4][5] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[6] | Separation by GC followed by mass-based detection for identification.[7] |
| Primary Use Case | Purity and impurity profiling, especially for non-volatile or thermally labile impurities. | Routine purity assessment (assay). Most commonly cited method by commercial suppliers.[1][3] | Absolute purity determination without a certified reference standard; structural confirmation.[8] | Identification and structural elucidation of unknown volatile impurities. |
| Strengths | Versatile for a wide range of compounds; well-established for stability-indicating methods.[9] | High resolution for volatile compounds; robust and reliable for purity assays. | High precision; primary method requiring no calibration curve for the analyte; non-destructive.[6] | Provides structural information, leading to high confidence in impurity identification. |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally unstable impurities; derivatization may be needed for some compounds.[4] | Lower sensitivity compared to chromatographic methods; may not detect trace impurities. | Quantification can be less precise than GC-FID; requires spectral libraries or standards for confirmation. |
| Typical Purity Spec. | >98% (Area %) | >98.0% (GC)[3] | N/A (provides absolute purity) | N/A (primarily for identification) |
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analytical strategy for this compound.
Q1: What is the most recommended method for routine quality control and purity verification?
A1: For routine analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the industry-standard method, as evidenced by its use in certificates of analysis from major chemical suppliers.[1][3] This is due to the compound's volatility and thermal stability. GC-FID offers excellent precision, robustness, and a relatively straightforward setup for quantifying the main component against volatile impurities. High-Performance Liquid Chromatography (HPLC) serves as an excellent orthogonal method, particularly for identifying potential non-volatile impurities or degradation products that would not be detected by GC.[9]
Q2: What are the likely impurities I should anticipate during analysis?
A2: Impurities can originate from the synthesis process, degradation, or storage.[10] Based on common synthetic routes, such as the chlorination of 5-trifluoromethyluracil, potential impurities include:[11]
-
Starting Materials: Unreacted 5-trifluoromethyluracil.
-
Isomeric Impurities: Positional isomers like 2,6-Dichloro-5-(trifluoromethyl)pyrimidine may form.[11]
-
Related Substances: Partially chlorinated intermediates (e.g., 2-chloro-4-hydroxy-5-(trifluoromethyl)pyrimidine) or over-chlorinated products.
-
Reagent Carryover: Residual chlorinating agents or solvents.
-
Degradation Products: Hydrolysis of the chloro-substituents to hydroxyl groups can occur if the compound is exposed to moisture. The compound is noted to be sensitive to air and heat, which can lead to degradation.
Q3: Is NMR a viable technique for purity assessment?
A3: Absolutely. Nuclear Magnetic Resonance (NMR) is a powerful tool.
-
Structural Confirmation: ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR are essential for confirming the chemical structure of the main component and identifying impurities. The presence of a trifluoromethyl group makes ¹⁹F-NMR particularly informative.[12]
-
Quantitative Analysis (qNMR): ¹H or ¹⁹F qNMR can be used to determine the absolute purity of a sample without needing a pre-certified reference standard of this compound.[6][8] It quantifies the analyte against a certified internal standard of known purity and concentration, making it a primary analytical method.
Q4: How should I handle and store my analytical samples to prevent degradation?
A4: Proper handling is critical for analytical accuracy. Commercial suppliers recommend storing the material refrigerated (0-10°C) under an inert gas atmosphere. The compound is sensitive to air and heat. Therefore, for analytical purposes, samples should be stored in tightly sealed vials, protected from light and moisture, and brought to ambient temperature just before analysis to prevent condensation.
Analytical Workflow & Troubleshooting Guides
This section provides a structured workflow for purity analysis and detailed, cause-and-effect troubleshooting for common issues encountered during HPLC and GC analysis.
General Purity Assessment Workflow
The following diagram outlines a logical workflow for the comprehensive purity assessment of a new batch of this compound.
Caption: A comprehensive workflow for purity analysis.
HPLC Troubleshooting Guide
Q: My main peak for this compound is tailing badly in my reverse-phase HPLC method. What's the cause and solution?
A: Peak tailing is a common issue, often pointing to secondary chemical interactions or chromatographic problems.
-
Probable Cause 1: Sample Overload. You may be injecting too much sample onto the column, saturating the stationary phase.
-
Solution: Decrease the concentration of your sample solution or reduce the injection volume. Perform a dilution series to find the optimal concentration where the peak shape is symmetrical.
-
-
Probable Cause 2: Strong Sample Solvent. Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile/water) can cause peak distortion.
-
Solution: The best practice is to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[13]
-
-
Probable Cause 3: Secondary Interactions. The basic nitrogen atoms in the pyrimidine ring can interact with acidic residual silanols on the silica-based C18 column, causing tailing.
-
Solution: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), or a small amount of buffer to control the pH. Alternatively, using a modern, end-capped column or a different stationary phase like a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can mitigate these interactions, especially for fluorinated compounds.[2]
-
Q: I'm seeing "ghost peaks" in my blank gradient runs. Where are they coming from?
A: Ghost peaks are typically a result of contamination or carryover.
-
Probable Cause 1: Contaminated Mobile Phase. Impurities in your solvents (especially water) or glassware can concentrate on the column during the initial, weaker mobile phase conditions and elute as the gradient becomes stronger.
-
Solution: Always use fresh, HPLC-grade solvents and high-purity water (e.g., Milli-Q). Filter all aqueous mobile phases before use.
-
-
Probable Cause 2: Autosampler Carryover. Residue from a previous, more concentrated sample may be retained in the injection port, needle, or loop and injected with the subsequent blank.
-
Solution: Program a robust needle wash with a strong solvent (like acetonitrile or isopropanol) in your autosampler sequence. Ensure the wash solvent is fresh and effective at dissolving your analyte.
-
GC Troubleshooting Guide
Q: My retention times are shifting between injections. How can I stabilize my GC method?
A: Retention time instability points to issues with flow rate, temperature, or the column itself.
-
Probable Cause 1: Leaks in the System. A small leak in the inlet septum, column fittings, or gas lines will cause fluctuations in the column head pressure and, consequently, the flow rate.
-
Solution: Perform a system leak check. Change the inlet septum, which is a common source of leaks after multiple injections. Ensure column fittings are properly tightened (finger-tight plus a quarter turn for ferrules).
-
-
Probable Cause 2: Inconsistent Oven Temperature. If the GC oven is not maintaining a stable and reproducible temperature profile, retention times will vary.
-
Solution: Calibrate the oven temperature using a certified probe. Ensure the GC is located in a temperature-stable environment away from drafts.
-
-
Probable Cause 3: Column Degradation. Over time, the stationary phase can degrade ("bleed"), especially at high temperatures, leading to a change in its retention characteristics.
-
Solution: Condition the column by baking it at its maximum allowed temperature for a few hours. If retention times are still unstable or peak shapes are poor, the column may need to be replaced.
-
Troubleshooting Decision Tree: HPLC High Backpressure
High backpressure is a frequent problem that can shut down an HPLC system. This logical tree helps isolate the source systematically.
Caption: A decision tree for troubleshooting HPLC backpressure.
Detailed Experimental Protocol: Purity by HPLC-UV
This protocol describes a general-purpose, robust reverse-phase HPLC method suitable for determining the purity of this compound and separating it from potential impurities. Note: This method must be fully validated according to ICH guidelines before use in a regulated environment.[14][15]
Instrumentation and Reagents
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (High-purity, e.g., Milli-Q), this compound reference standard and sample.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (50% B), 2-15 min (50% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 50% B), 18.1-25 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
Sample Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of about 0.5 mg/mL.
-
Reference Standard Solution: Prepare in the same manner as the sample solution using the reference standard.
Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the reference standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, process the chromatogram to integrate all peaks.
Calculation of Purity
The purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assessment, especially for regulatory filings, relative response factors for known impurities should be determined and applied.
References
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
- This compound - Chem-Impex.
- 2,4-Dichloro-5-trifluoromethylpyrimidine | 3932-97-6 | FD11927 - Biosynth.
- This compound | C5HCl2F3N2 | CID 2782774 - PubChem.
- This compound | 3932-97-6 - TCI Chemicals.
- SAFETY D
- This compound | 3932-97-6 - TCI Chemicals (US).
- Q2(R2)
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Deriv
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods - ACS Public
- Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures - Benchchem.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry, ACS Public
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Quantitative NMR spectroscopy on fluorine- containing drugs - Diva-Portal.org.
- HPLC Troubleshooting Guide - MilliporeSigma.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - Springer.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - IVT Network.
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - ResearchG
- Understanding Impurity Analysis - Cormica.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- A Guide to the Analysis of Chiral Compounds by GC - Restek.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance - NIST.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed.
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene - Benchchem.
- 2,4-Dichloro-5-trifluoromethylpyrimidine | 3932-97-6 - ChemicalBook.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 - ChemicalBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 3932-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. cormica.com [cormica.com]
- 11. 2,4-Dichloro-5-trifluoromethylpyrimidine | 3932-97-6 [chemicalbook.com]
- 12. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: LC-MS Analysis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Reaction Mixtures
Welcome to the technical support center for the LC-MS analysis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine and its associated reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate and require robust analytical support. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments, ensuring data integrity and methodological success.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of numerous pharmaceutical compounds.[1] The analysis of its reaction mixtures by Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. However, the presence of a trifluoromethyl group and two chlorine atoms on a pyrimidine ring presents unique analytical challenges, including potential for in-source fragmentation, chromatographic peak shape issues, and difficulties in separating structurally similar isomers and byproducts. This guide provides practical, experience-driven solutions to these common issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the LC-MS analysis of this compound reaction mixtures.
Poor Chromatographic Peak Shape: Tailing or Fronting
Question: My peak for this compound is tailing (or fronting). What are the likely causes and how can I fix it?
Answer:
Peak asymmetry is a common issue in LC. Understanding the cause is key to resolving it.
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Cause & Solution:
-
Secondary Silanol Interactions: The nitrogen atoms in the pyrimidine ring can interact with free silanol groups on the silica-based stationary phase, causing tailing.
-
Recommendation: Use a modern, end-capped C18 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by protonating the analyte and reducing these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Recommendation: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Buildup of matrix components or harsh mobile phase conditions can damage the column.
-
Recommendation: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
-
-
Peak Fronting: This is most commonly caused by column overload or a problem with the sample solvent.
-
Cause & Solution:
-
Column Overload: As with tailing, injecting too high a concentration of the analyte can lead to fronting.
-
Recommendation: Dilute the sample.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your initial mobile phase, the peak can front.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, inject a smaller volume.
-
-
-
In-source Fragmentation and Unexpected Ions
Question: I am seeing unexpected ions in my mass spectrum that don't correspond to my target analyte or its expected adducts. Could this be in-source fragmentation?
Answer:
Yes, this is a strong possibility, especially with a molecule containing a trifluoromethyl group. In-source fragmentation (ISF) is the breakdown of an analyte in the ion source of the mass spectrometer before mass analysis.[2]
-
Plausible In-Source Fragmentation Pathways:
-
Loss of Cl: The chlorine atoms can be labile under certain ESI conditions, leading to the observation of [M-Cl+H]⁺ or [M-Cl]⁻ ions.
-
Loss of CF3: The trifluoromethyl group can also be lost, resulting in an [M-CF3]⁺ ion.
-
Ring Opening: While less common in the ion source, complex fragmentation patterns can arise from the cleavage of the pyrimidine ring, especially at higher source temperatures.
-
-
Troubleshooting & Mitigation:
-
Optimize Source Parameters:
-
Reduce Source Temperature: High temperatures can promote thermal degradation and fragmentation.
-
Lower Cone/Fragmentor Voltage: This voltage is applied to facilitate desolvation but can induce fragmentation if set too high.
-
-
Mobile Phase Modification: The pH and composition of the mobile phase can influence analyte stability in the ESI source. Experiment with different additives (e.g., ammonium formate instead of formic acid) to see if fragmentation is reduced.
-
Confirmation of ISF: To confirm if an observed ion is an in-source fragment, perform an MS/MS experiment on the suspected precursor ion. If the "fragment" is only observed in the full scan MS and not as a product ion in the MS/MS spectrum of the precursor, it is likely an in-source fragment.
-
Difficulty in Separating Isomers and Impurities
Question: I am having trouble separating this compound from a suspected isomer or a reaction byproduct. What can I do to improve the resolution?
Answer:
Co-elution is a common challenge when analyzing reaction mixtures. Here's a systematic approach to improving your separation:
-
Method Development & Optimization:
-
Gradient Optimization:
-
Shallow Gradient: If you have some separation, try making the gradient shallower around the elution time of your compounds of interest. This will increase the run time but can significantly improve resolution.
-
-
Mobile Phase Composition:
-
Solvent Selectivity: If you are using a standard methanol/water or acetonitrile/water system, try switching the organic modifier. The different solvent properties can alter the selectivity of your separation.
-
Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can influence the retention and peak shape of your analytes.
-
-
Column Chemistry:
-
Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry is the next logical step. Consider a phenyl-hexyl column for potential π-π interactions with the pyrimidine ring, or a pentafluorophenyl (PFP) column which can offer unique selectivity for halogenated compounds.
-
-
Matrix Effects: Ion Suppression or Enhancement
Question: My analyte signal is inconsistent or lower than expected, especially when analyzing crude reaction mixtures. How can I determine if I have matrix effects?
Answer:
Matrix effects occur when components in the sample, other than the analyte of interest, alter the ionization efficiency of the analyte.[3] This is a common problem in complex matrices like reaction mixtures.
-
Identifying Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of your analyte solution into the LC eluent post-column. Inject a blank matrix sample (e.g., a mock reaction mixture without the starting materials). A dip or spike in the analyte signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
-
Mitigating Matrix Effects:
-
Sample Preparation:
-
Dilution: The simplest approach is to dilute the sample. This reduces the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE can be a powerful tool for cleaning up your sample and removing interfering compounds before LC-MS analysis.
-
-
Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from the interfering matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.
-
Part 2: Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is a good starting point for preparing a reaction mixture sample for LC-MS analysis?
A1: For a typical organic reaction mixture, a "dilute and shoot" approach is often the first step.
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute it in a suitable solvent (e.g., 1:1000 in acetonitrile or methanol).
-
Vortex to ensure homogeneity.
-
Filter through a 0.22 µm syringe filter to remove any particulate matter before injection.
If this simple dilution results in significant matrix effects or column contamination, a more rigorous sample preparation method like SPE may be necessary.
LC Method Development
Q2: What are recommended starting LC conditions for the analysis of this compound?
A2: Based on the analysis of similar dichlorinated pyrimidine derivatives, a good starting point would be:
| Parameter | Recommendation |
| Column | C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
This method should be optimized based on the specific requirements of your separation.[4]
MS Method Development
Q3: What are the expected mass and isotopic pattern for this compound?
A3: The molecular weight of this compound is 216.98 g/mol .[5] Due to the presence of two chlorine atoms, you should observe a characteristic isotopic pattern for the molecular ion. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.
For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion cluster [M, M+2, M+4] will have a relative intensity ratio of approximately 9:6:1.
Q4: What ionization mode is recommended for this compound?
A4: Both positive and negative electrospray ionization (ESI) should be evaluated.
-
Positive ESI: The nitrogen atoms in the pyrimidine ring can be protonated, leading to the formation of the [M+H]⁺ ion.
-
Negative ESI: While less common for this type of molecule, it's worth exploring as adduct formation with mobile phase components can sometimes occur.
Start with positive ESI as it is generally more sensitive for nitrogen-containing heterocyclic compounds.
Data Interpretation
Q5: How can I identify potential reaction byproducts in my chromatogram?
A5: The synthesis of this compound often involves the chlorination of a uracil precursor.[6] Potential byproducts could include:
-
Monochloro-isomers: Incomplete chlorination could result in monochlorinated pyrimidine species.
-
Hydroxy-derivatives: Hydrolysis of the chloro groups can lead to the formation of hydroxy-pyrimidine derivatives.
-
Starting materials and reagents: Unreacted starting materials and residual reagents may also be present.
To identify these, look for masses corresponding to these potential structures in your chromatogram. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown peaks and aiding in their identification.
Part 3: Visualizations and Protocols
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS analysis of a reaction mixture containing this compound.
Caption: A typical workflow for LC-MS analysis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in the LC-MS analysis of this compound.
Caption: A logical guide to troubleshooting common LC-MS issues.
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Klüser, B., & Gräf, M. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- Li, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519.
- Moorthy, M. K., Ali, S. M., & Reddy, G. V. S. (2022). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API.
- Ogawa, S., & Ueno, H. (1998). Synthesis of Chiral α-Acetoxy-N-acetylamides from Chiral Pyrimidylalkanols by the Oxidative Cleavage of Pyrimidine Ring. Heterocycles, 49(1), 21-24.
- Al-Malki, J., et al. (2023).
- Fujimoto, T., & Umetsu, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 156-168.
- Liu, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 58(1), 323-333.
- Fernandes, C., et al. (2018). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. Analytical Methods, 10(1), 75-84.
- Wang, J., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 23(21), 13358.
- Wang, Y., et al. (2011). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
- Fernandes, C., Tiritan, M. E., & Pinto, M. M. M. (2016). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 21(11), 1543.
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
- Pisani, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2845-2861.
- CN102070536A. (2011). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
-
Klaus I. (2015). ESI ionization: How to avoid in-source fragmentation. Chromatography Forum. Retrieved from [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Characterization of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Reaction Intermediates by NMR
Welcome to the technical support center for the NMR characterization of 2,4-dichloro-5-(trifluoromethyl)pyrimidine and its reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and interpret your NMR data with confidence.
Introduction: The Central Role of NMR in Pyrimidine Chemistry
This compound is a key starting material in the synthesis of a wide range of biologically active molecules.[1] Its reactivity is dominated by the two chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic substitution. Monitoring the progress of these reactions and unequivocally identifying the resulting intermediates and final products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed structural information through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. This guide will address common challenges and questions that arise during the NMR analysis of these reactions.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Interpreting the NMR Spectra of the Starting Material
Question: What are the expected NMR spectral features for the starting material, this compound?
Answer: Understanding the NMR signature of your starting material is the essential first step. Below is a table of predicted and expected NMR data for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Considerations |
| ¹H | ~9.0 | Singlet | The single proton at the C6 position is highly deshielded due to the two adjacent nitrogen atoms and the electron-withdrawing trifluoromethyl group. |
| ¹³C | C2: ~160C4: ~165C5: ~120 (q)C6: ~145CF₃: ~122 (q) | SingletSingletQuartetSingletQuartet | The carbons attached to chlorine (C2 and C4) will be downfield. The carbon attached to the CF₃ group (C5) will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet. |
| ¹⁹F | -60 to -70 | Singlet | The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet in the ¹⁹F spectrum. The chemical shift is characteristic for a CF₃ group attached to an aromatic ring.[2] |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and spectrometer frequency. Experimental verification is always recommended.
Troubleshooting 1: Distinguishing Between Regioisomers after Monosubstitution
Question: I've reacted this compound with an amine nucleophile and I'm not sure if I have the 2-amino or 4-amino substituted product. How can NMR help me distinguish between these regioisomers?
Answer: This is a critical and common question. The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines can be influenced by the nature of the nucleophile and the reaction conditions.[3][4] Generally, substitution at the C4 position is kinetically favored. However, it is essential to confirm the structure of your product. Here's how NMR can be used to differentiate between the two possible isomers:
Workflow for Regioisomer Identification
Figure 1: Workflow for distinguishing regioisomers.
Explanation of the Causality:
-
¹H NMR: The chemical shift of the proton at C6 is highly sensitive to the substituent at the adjacent C4 position. When a chlorine atom at C4 is replaced by an amino group, the electron-donating nature of the nitrogen will cause a noticeable upfield shift (to a lower ppm value) of the C6 proton signal. The effect of substitution at the more distant C2 position will be less pronounced.
-
¹³C NMR: The chemical shifts of the pyrimidine ring carbons, particularly C4, C5, and C6, will be significantly different between the two isomers. In the 4-amino isomer, C4 will experience a large upfield shift compared to the starting material due to the direct attachment of the electron-donating nitrogen.
-
¹⁹F NMR: While the ¹⁹F chemical shift of the CF₃ group is less sensitive to substitution at C2 or C4, there might be small, discernible differences. More importantly, long-range ¹H-¹⁹F or ¹³C-¹⁹F correlations in 2D NMR experiments (like HMBC) can definitively establish the connectivity. For example, a correlation between the C6 proton and the CF₃ group can help anchor the assignments.
Expected Chemical Shift Changes for Amination:
| Isomer | Expected ¹H Shift of C6-H (ppm) | Key ¹³C Shift Changes |
| 4-Amino-2-chloro-5-(trifluoromethyl)pyrimidine | Significant upfield shift (e.g., ~8.0-8.5 ppm) | Large upfield shift of C4 |
| 2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine | Smaller upfield shift (e.g., ~8.5-8.8 ppm) | Large upfield shift of C2 |
Troubleshooting 2: My Reaction is Incomplete, and I See Multiple Sets of Peaks.
Question: My NMR spectrum shows signals for my starting material, my desired product, and some other unexpected peaks. How can I identify the impurities?
Answer: Incomplete reactions and the formation of byproducts are common challenges. Here's a systematic approach to identifying the components in your reaction mixture:
-
Identify the Knowns: First, assign the peaks corresponding to your starting material and, if possible, your expected product based on the information in FAQ 1 and Troubleshooting 1.
-
Look for Common Byproducts:
-
Hydrolysis Products: this compound is susceptible to hydrolysis, especially if water is present in your reaction mixture or during workup. This can lead to the formation of chloro-hydroxy-pyrimidines. The resulting hydroxyl group can exist in equilibrium with its keto tautomer (a pyrimidone). This tautomerism can sometimes lead to broadened peaks or the appearance of two sets of signals. A key indicator of a hydroxyl group is a broad singlet in the ¹H NMR spectrum that is exchangeable with D₂O.
-
Disubstituted Products: If the reaction is left for too long or if an excess of the nucleophile is used, you may see the formation of a disubstituted product where both chlorine atoms have been replaced. This will be evident by the disappearance of one of the downfield carbon signals in the ¹³C NMR spectrum that were attributed to the chlorine-bearing carbons.
-
-
Check for Residual Solvents: Consult a standard table of NMR solvent impurities to identify peaks from common laboratory solvents.[5][6][7]
-
Consider Starting Material Impurities: The synthesis of this compound from 5-(trifluoromethyl)uracil can sometimes result in residual starting material or incompletely chlorinated intermediates.[8]
Experimental Protocol: D₂O Exchange for Identifying -OH or -NH Protons
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: Peaks corresponding to exchangeable protons (from -OH or -NH groups) will either disappear or significantly decrease in intensity.
Troubleshooting 3: I'm Seeing Complex Splitting Patterns in My ¹⁹F NMR Spectrum.
Question: I expected a singlet for my CF₃ group, but I'm seeing a more complex pattern. What could be the cause?
Answer: While a singlet is expected for the CF₃ group in the starting material and its simple substitution products, complex splitting can arise from several factors:
-
¹⁹F-¹H Coupling: Long-range coupling between the fluorine atoms of the CF₃ group and the proton at C6 can occur, although it is often small and may not be resolved. If you suspect this, you can run a ¹H-decoupled ¹⁹F NMR experiment.
-
¹⁹F-¹³C Coupling: The fluorine atoms will couple to the carbon they are attached to (¹JCF) and to other carbons in the ring (nJCF). These couplings are typically observed as satellite peaks in the ¹³C spectrum but can sometimes lead to complex patterns in high-resolution ¹⁹F spectra.
-
Presence of Diastereomers: If your nucleophile is chiral and you have formed a new stereocenter, or if the molecule itself becomes chiral upon substitution, the CF₃ group may become diastereotopic. This would result in a more complex signal, potentially an AB quartet or even more complex patterns depending on the coupling constants.
-
Second-Order Effects: In some cases, if the chemical shift difference between coupled nuclei is small compared to their coupling constant, second-order effects can lead to complex and non-intuitive splitting patterns.
Workflow for Investigating Complex ¹⁹F Spectra
Figure 2: Troubleshooting complex ¹⁹F NMR spectra.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Causality Behind the Choices:
-
Solvent Choice: The choice of solvent is critical. CDCl₃ is a good first choice for many organic compounds. However, if your compound has limited solubility or if you need to observe exchangeable protons, DMSO-d₆ is a better option. Acetone-d₆ can be useful if the residual solvent peak of CDCl₃ obscures important signals.
-
Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time without causing issues with line broadening due to aggregation.
Protocol 2: Acquiring High-Quality ¹⁹F NMR Spectra
-
Instrument Setup: Ensure the spectrometer is tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Spectral Width: Use a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[2]
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient. For quantitative measurements, a longer delay (5 x T₁) may be necessary.[9]
-
Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Referencing: Reference the spectrum to an appropriate standard, such as external CFCl₃ (0 ppm).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Trustworthiness of Protocols: These protocols are based on standard NMR practices and are designed to be self-validating. For instance, the D₂O exchange experiment provides a definitive internal check for the presence of exchangeable protons.
Conclusion
NMR spectroscopy is an indispensable tool for characterizing the reaction intermediates of this compound. By understanding the expected spectral features, the principles of regioselectivity, and common troubleshooting strategies, researchers can confidently navigate the complexities of these reactions. This guide provides a foundation for interpreting your NMR data, but always remember that each reaction is unique and may present its own challenges. Careful and systematic analysis, supported by the principles outlined here, will be your most valuable asset.
References
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El Hafi, M., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2889. [Link]
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Su, Y., et al. (2020). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of Physical Chemistry B, 124(9), 1756-1766. [Link]
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Smith, J. A., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(10), 763-774. [Link]
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Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 893751. [Link]
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Freake, M. J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(24), 8446-8456. [Link]
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Wagner, T., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(28), 11447-11451. [Link]
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Sikorska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]
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Li, J., et al. (2012). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Advanced Materials Research, 554-556, 1145-1148. [Link]
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Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12765-12773. [Link]
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Liu, Y., et al. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic & Medicinal Chemistry, 89, 117351. [Link]
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Gmeiner, W. H., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 123(24), 5770-5777. [Link]
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Ukhanev, S. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
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Davies, I. W., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1045-1048. [Link]
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Sikorska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
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Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
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Kumar, A., et al. (2015). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences and Research, 6(8), 3434-3438. [Link]
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Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(29), 15949-15953. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Ghorbani-Choghamarani, A., & Mohammadi, M. (2022). Design and Characterization of Fe3O4@nPr-NH2@Zn3(BTC)2 Magnetic MOF : A Catalyst for Dihydropyrimidine and 2-Amino-4H-Chromene Synthesis. Chemical Methodologies, 6(8), 643-653. [Link]
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Cui, Z., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 241, 109677. [Link]
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Mzahem, A. A., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. International Journal of Environmental Science and Development, 11(7), 323-328. [Link]
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da Silva, A. B., et al. (2014). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(12), 20551-20562. [Link]
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Kümmerer, K., et al. (2021). 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Luber, S., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry, 92(15), 10436-10443. [Link]
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Al-Romaigh, H. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104169. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Willis, N. J., et al. (2021). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole. ChemRxiv. [Link]
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Toph. (2011, October 4). Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. Chemistry Stack Exchange. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine and 2,4-dichloro-5-fluoropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles, often via nucleophilic aromatic substitution (SNAr), is a cornerstone of novel drug design. This guide provides an in-depth comparison of the reactivity of two key building blocks: 2,4-dichloro-5-(trifluoromethyl)pyrimidine and 2,4-dichloro-5-fluoropyrimidine . Understanding the nuanced differences in their reactivity profiles is crucial for optimizing synthetic routes and accelerating the discovery of new chemical entities.
Executive Summary: Key Reactivity Differences
While both this compound and 2,4-dichloro-5-fluoropyrimidine are highly activated towards nucleophilic attack, their reactivity profiles exhibit significant distinctions primarily governed by the electronic properties of the C5 substituent.
| Feature | This compound | 2,4-dichloro-5-fluoropyrimidine |
| Overall Reactivity | Higher . The strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the pyrimidine ring. | Lower . The fluoro group is less electron-withdrawing than the trifluoromethyl group. |
| Regioselectivity | Predominantly C4-selective with primary and secondary amines. | Predominantly C4-selective with primary and secondary amines. |
| C2-Selectivity | Can be achieved with tertiary amine nucleophiles. | Can be achieved with tertiary amine nucleophiles. |
The Decisive Role of the C5 Substituent: An Electronic Perspective
The rate and regioselectivity of SNAr reactions on 2,4-dichloropyrimidines are intrinsically linked to the electronic nature of the substituents on the pyrimidine ring. The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atoms, particularly at the C2 and C4 positions, making them more susceptible to nucleophilic attack.
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). In contrast, the fluoro group (-F) is also electron-withdrawing through its inductive effect, but this is partially offset by its electron-donating resonance effect. The Hammett constants, which quantify the electronic influence of substituents on a reaction center, illustrate this difference. For the trifluoromethyl group, the para-substituent constant (σp) is +0.54, while for the fluoro group, it is +0.062, indicating the significantly stronger electron-withdrawing nature of the -CF3 group.[1]
This disparity in electron-withdrawing strength has a direct impact on the reactivity of the pyrimidine ring. The -CF3 group in this compound renders the ring more electron-deficient and, consequently, more reactive towards nucleophiles compared to the -F group in 2,4-dichloro-5-fluoropyrimidine.
Regioselectivity in SNAr Reactions: The C4 vs. C2 Debate
For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[2][3] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto one of the ring nitrogen atoms.[2] The presence of a strong electron-withdrawing group at C5, such as -CF3 or -F, further reinforces this inherent C4 selectivity for reactions with primary and secondary amines.[4][5]
Interestingly, a switch in regioselectivity from C4 to C2 has been observed when using tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines.[4][5] This phenomenon opens up alternative synthetic pathways for accessing C2-functionalized pyrimidines.
Experimental Protocol: A Comparative SNAr Reaction
To provide a practical framework for evaluating the relative reactivity of these two compounds, a standardized protocol for a nucleophilic aromatic substitution with a model amine nucleophile, morpholine, is detailed below. This experiment is designed to yield quantifiable data (reaction conversion or product yield over time) that can be directly compared.
Objective: To compare the rate of SNAr of morpholine with this compound and 2,4-dichloro-5-fluoropyrimidine.
Materials:
-
This compound
-
2,4-dichloro-5-fluoropyrimidine
-
Morpholine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Ethanol (or other suitable aprotic solvent like acetonitrile or THF)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve 1.0 mmol of either this compound or 2,4-dichloro-5-fluoropyrimidine in 10 mL of ethanol.
-
Addition of Reagents: To each flask, add 1.1 mmol of morpholine followed by 1.5 mmol of triethylamine. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reactions at room temperature (or a controlled elevated temperature, e.g., 50 °C) and monitor the progress by TLC at regular intervals (e.g., every 30 minutes). A suitable eluent system should be determined beforehand to distinguish between the starting material and the product.
-
Work-up and Analysis: Once a significant conversion is observed (or after a set time, e.g., 4 hours), quench the reactions by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers can then be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the ratio of C4 to C2 substituted products.
Expected Outcome:
It is anticipated that the reaction with this compound will proceed at a faster rate than the reaction with 2,4-dichloro-5-fluoropyrimidine under identical conditions. Both reactions are expected to show a high preference for the C4-substituted product.
Visualizing the Reaction Pathway and Logic
Diagram 1: General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution on a 2,4-dichloropyrimidine ring.
Diagram 2: Experimental Workflow for Reactivity Comparison
Caption: A streamlined workflow for the comparative analysis of reactivity between the two pyrimidine derivatives.
Conclusion and Future Directions
The heightened reactivity of this compound, driven by the strong inductive effect of the -CF3 group, makes it a valuable substrate for SNAr reactions, likely proceeding at a faster rate than its 5-fluoro counterpart. While both substrates exhibit a strong preference for C4 substitution with common nucleophiles, the potential for C2-selective reactions with tertiary amines adds a valuable tool to the synthetic chemist's arsenal.
For drug development professionals, the choice between these two building blocks will depend on the desired reactivity profile and the specific synthetic strategy. The trifluoromethyl group can also impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, which should be considered in the broader context of drug design. Further quantitative kinetic studies would be invaluable to the field, providing precise relative rate constants that would further aid in reaction optimization and the development of predictive reactivity models.
References
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-
G.M. Figg, R.T. Hembre, Org. Lett. 2013, 15, 23, 6094-6097. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
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-
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-
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-
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-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
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A Senior Application Scientist's Guide to Pyrimidine Scaffolds: A Comparative Analysis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine and 2,4,6-trichloropyrimidine in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the right starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the privileged scaffolds in modern chemistry, pyrimidines are ubiquitous, forming the core of numerous FDA-approved drugs.[1] This guide provides an in-depth, objective comparison of two highly versatile, yet distinct, pyrimidine building blocks: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine and 2,4,6-trichloropyrimidine . We will move beyond catalog data to explore the causality behind their reactivity, supported by experimental insights and protocols, to empower you to make the most informed choice for your project.
At a Glance: Structural and Physicochemical Properties
The fundamental difference between these two reagents lies in the substitution at the C5 and C6 positions, which profoundly influences the electronic nature and steric environment of the pyrimidine ring.
| Property | This compound | 2,4,6-Trichloropyrimidine |
| Structure | ||
| CAS Number | 3932-97-6 | 3764-01-0[2] |
| Molecular Formula | C₅HCl₂F₃N₂[3] | C₄HCl₃N₂[2] |
| Molecular Weight | 216.98 g/mol [3] | 183.42 g/mol [2] |
| Appearance | Liquid | Colorless to pale yellow crystals or liquid[4] |
| Density | 1.609 g/mL at 25 °C | ~1.5 g/cm³ (calculated) |
The Core Directive: Reactivity and Regioselectivity
The synthetic utility of these molecules is primarily defined by their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these transformations is the most critical point of comparison.
Nucleophilic Aromatic Substitution (SNAr)
For polychlorinated pyrimidines, the established order of reactivity for SNAr is generally C4 > C2 > C5.[1] This preference is governed by the ability of the para- and ortho-ring nitrogens to stabilize the negative charge of the intermediate Meisenheimer complex.[5] However, the substituents on the ring can dramatically alter this hierarchy.
2,4,6-Trichloropyrimidine: This molecule offers three reactive sites for sequential substitution. The C4 and C6 positions are electronically equivalent and the most activated, followed by the C2 position.
-
Initial Substitution: Nucleophilic attack occurs preferentially and often indiscriminately at the C4/C6 positions. This can lead to a mixture of regioisomers if the goal is monosubstitution, which can complicate purification.[6]
-
Controlling Selectivity: By carefully controlling stoichiometry (using one equivalent of the nucleophile) and temperature, it is possible to favor monosubstitution at the C4/C6 position. The introduction of the first substituent breaks the molecule's symmetry, allowing for more predictable subsequent substitutions at the remaining chloro-positions.
-
Electronic Influence: The chlorine at C6 provides additional inductive electron withdrawal, enhancing the reactivity of the C2 and C4 positions compared to a simple 2,4-dichloropyrimidine.
This compound: The presence of a potent, electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position is the defining feature of this reagent.
-
Enhanced Reactivity: The -CF₃ group dramatically increases the electrophilicity of the entire pyrimidine ring, making it significantly more reactive towards nucleophiles than 2,4,6-trichloropyrimidine.
-
Altered Selectivity: While the C4 position remains highly activated, the strong inductive effect of the adjacent -CF₃ group also enhances the reactivity of the C4 position. Crucially, strongly electron-withdrawing groups at the C5 position are known exceptions to the standard C4-selectivity trends, potentially allowing for tunable reactivity.[1] This heightened reactivity means that reactions can often be performed under milder conditions (lower temperatures, shorter reaction times) than with 2,4,6-trichloropyrimidine.
Caption: Comparative Reactivity in Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Similar regioselectivity principles apply to cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. The oxidative addition of the palladium catalyst to the C-Cl bond is the key step.
-
2,4,6-Trichloropyrimidine: This scaffold is excellent for building molecular diversity. It allows for the potential of three distinct, sequential cross-coupling reactions, enabling the construction of complex, tri-substituted pyrimidines. The primary challenge remains controlling the regioselectivity of the first coupling, which typically favors the C4/C6 positions.
-
This compound: The electron-deficient nature of this ring facilitates the oxidative addition step, often allowing for successful couplings with a broader range of boronic acids/esters or amines under more accessible catalytic conditions. The C4 position is the overwhelmingly preferred site for the initial cross-coupling reaction.[1]
Performance in Synthesis: A Head-to-Head Comparison
The choice between these reagents often comes down to the specific synthetic goal.
| Synthetic Goal | Preferred Reagent | Rationale & Causality |
| Introduction of a -CF₃ moiety | This compound | The -CF₃ group is a critical pharmacophore that can improve metabolic stability and binding affinity. This reagent provides direct access to this motif. |
| Synthesis of Tri-substituted Pyrimidines | 2,4,6-Trichloropyrimidine | Offers three distinct reactive handles for sequential functionalization via SNAr or cross-coupling, allowing for maximal molecular diversification from a single core. |
| Maximizing Reactivity/Mild Conditions | This compound | The powerful electron-withdrawing -CF₃ group significantly activates the ring, enabling reactions to proceed under milder conditions and often with higher yields compared to 2,4,6-trichloropyrimidine. |
| Cost-Effective Scaffold for Diversity | 2,4,6-Trichloropyrimidine | It is a widely available and cost-effective starting material for building libraries of 2,4,6-substituted pyrimidines, crucial in early-stage drug discovery.[4] |
Field-Proven Insights: Experimental Protocols
The following protocols are representative of the typical application of each reagent. They are designed to be self-validating systems, providing clear steps and expected outcomes.
Protocol 1: Regioselective Monosubstitution of 2,4,6-Trichloropyrimidine
This protocol details the selective substitution at the C4 position with an amine, a common step in the synthesis of kinase inhibitors.[6]
Objective: To synthesize 2,6-dichloro-N-benzylpyrimidin-4-amine.
Methodology:
-
To a solution of 2,4,6-trichloropyrimidine (1.83 g, 10 mmol) in ethanol (50 mL) at 0 °C, add benzylamine (1.07 g, 10 mmol) dropwise over 15 minutes.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.58 g, 20 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Causality: The use of a single equivalent of the amine nucleophile at a controlled temperature favors monosubstitution. The more reactive C4/C6 positions react first. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct.
Protocol 2: High-Yield Amination of this compound
This protocol demonstrates the high reactivity of the -CF₃ activated ring.
Objective: To synthesize 2-chloro-N-morpholino-5-(trifluoromethyl)pyrimidin-4-amine.
Methodology:
-
Dissolve this compound (2.17 g, 10 mmol) in acetonitrile (40 mL) in a round-bottom flask.
-
Add morpholine (0.87 g, 10 mmol) to the solution at room temperature.
-
Add potassium carbonate (2.76 g, 20 mmol) as a base.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. The high reactivity often leads to rapid completion.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate to dryness to afford the product, which may be pure enough for subsequent steps or can be purified by chromatography if necessary.
Causality: The strong activation by the C5-CF₃ group allows this reaction to proceed to completion quickly at room temperature, often with stoichiometric reagents. The C4 position is selectively substituted due to its higher electrophilicity.
Caption: Generalized Synthetic Workflows for Pyrimidine Functionalization.
Concluding Remarks for the Practicing Scientist
The choice between This compound and 2,4,6-trichloropyrimidine is not merely a matter of substituting one chlorinated heterocycle for another; it is a strategic decision based on the desired outcome.
-
Choose 2,4,6-trichloropyrimidine when your goal is to build complex, tri-substituted pyrimidines and explore a wide chemical space around a core scaffold. Be prepared to invest effort in controlling regioselectivity and performing chromatographic separations.
-
Choose this compound when the synthetic target requires the incorporation of a trifluoromethyl group, or when high reactivity and milder reaction conditions are paramount. Its predictable selectivity at the C4 position makes it an excellent choice for efficient, streamlined syntheses.
By understanding the fundamental electronic and steric differences that govern the reactivity of these powerful building blocks, you can design more elegant, efficient, and successful synthetic routes toward novel molecules of interest.
References
- Garrido-Castro, A. F., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec Content Hub.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Biosynth. (n.d.). 2,4-Dichloro-5-trifluoromethylpyrimidine. Product Page.
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PubChem. (n.d.). 2,4,6-Trichloropyrimidine. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the discovery of novel therapeutic and agrochemical agents. The introduction of a trifluoromethyl group and chlorine atoms at the 2, 4, and 5 positions of the pyrimidine ring creates a highly versatile and biologically active core structure: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. This guide provides an in-depth, objective comparison of the diverse biological activities exhibited by derivatives of this compound, supported by experimental data and mechanistic insights.
Introduction: The Chemical Versatility of this compound
This compound is a synthetic compound that serves as a crucial starting material for a wide array of derivatives. The two chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the creation of extensive compound libraries. The electron-withdrawing nature of the trifluoromethyl group at position 5 significantly influences the reactivity of the pyrimidine ring and the biological activity of its derivatives. This unique combination of features has led to the exploration of these compounds in several key biological domains.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Pyrimidine derivatives have been designed to act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, effectively blocking the downstream signaling cascade that promotes tumor growth.
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of these pyrimidine derivatives.
Caption: Generalized synthetic workflow for 2,4-disubstituted-5-(trifluoromethyl)pyrimidines.
Experimental Protocol:
-
Synthesis of the Starting Material: this compound can be synthesized through various reported methods, often involving the cyclization of a trifluoromethyl-containing precursor.
-
First Nucleophilic Substitution (C4 Position): To a solution of this compound in a suitable solvent (e.g., DMF), a primary or secondary amine (R1-NH2) is added, often in the presence of a base (e.g., NaH or K2CO3) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the 2-chloro-4-(substituted-amino)-5-(trifluoromethyl)pyrimidine intermediate, which can be purified by column chromatography.
-
Second Nucleophilic Substitution (C2 Position): The isolated intermediate is then reacted with a second amine (R2-NH2) under similar or slightly more forcing conditions to substitute the remaining chlorine atom at the C2 position.
-
Final Product Purification: The final 2,4-disubstituted-amino-5-(trifluoromethyl)pyrimidine derivative is purified using standard techniques such as recrystallization or column chromatography. The structure and purity are confirmed by spectroscopic methods (NMR, MS, IR).
Conclusion and Future Perspectives
Derivatives of this compound represent a privileged scaffold in medicinal chemistry and agrochemical research, exhibiting a remarkable breadth of biological activities. The ease of their synthesis and the potential for diverse functionalization make them an attractive starting point for the development of novel anticancer, antifungal, antiviral, and herbicidal agents.
Future research should focus on expanding the chemical diversity of these derivatives and conducting more extensive structure-activity relationship studies to identify the key molecular features that govern their potency and selectivity for different biological targets. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise modes of action for their antimicrobial and herbicidal effects, which will facilitate the rational design of next-generation compounds with improved efficacy and safety profiles. The continued exploration of this versatile chemical scaffold holds significant promise for addressing pressing challenges in human health and agriculture.
References
- Al-Warhi, T., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103522.
- Gide, P. S., et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 924578.
- Shalko, A., et al. (2022).
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Li, X., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(3), 698.
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Glowacka, I. E., et al. (2022).
- Zhang, H., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2380.
- Li, H., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15904.
- Sharma, P., et al. (2022).
- Thomas, A. D., et al. (2012). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Pharmacy & Bioallied Sciences, 4(4), 277-284.
- Wu, J., et al. (2019). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 7, 725.
- Wang, B., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1056581.
- Lu, P., et al. (2018). Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry, 66(16), 4059-4067.
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ResearchGate. (2018). Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Retrieved from [Link]
- El-Metwaly, A. M., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Journal of Taibah University for Science, 17(1), 2235928.
- Zhang, H., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2380.
- Wang, Y., et al. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. International Journal of Molecular Sciences, 25(10), 5518.
- Baluja, S., et al. (2014). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO.
- Chen, J., et al. (2012). First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). PLoS ONE, 7(12), e52476.
- Wang, Q., et al. (2016). Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl).
- Patel, R. B., et al. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
- Liu, Y., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 13(9), 11024-11034.
A Senior Application Scientist's Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its ability to mimic the purine core of ATP allows for the design of potent and selective inhibitors. Within the vast toolbox of pyrimidine-based building blocks, 2,4-dichloro-5-(trifluoromethyl)pyrimidine has emerged as a particularly valuable reagent. This guide provides an in-depth comparison of its performance against common alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their kinase inhibitor synthesis campaigns.
The Strategic Advantage of the 5-Trifluoromethyl Group
The introduction of a trifluoromethyl (-CF3) group at the 5-position of the 2,4-dichloropyrimidine core is not a trivial modification. This powerful electron-withdrawing group fundamentally influences the reactivity and physicochemical properties of the resulting kinase inhibitors.
Enhanced Electrophilicity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2,4-dichloropyrimidines in kinase inhibitor synthesis lies in their susceptibility to sequential nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C4 positions serve as leaving groups for the introduction of various nucleophiles, typically amines, to build the desired inhibitor scaffold.
The trifluoromethyl group at C5 significantly enhances the electrophilicity of the pyrimidine ring, thereby accelerating the rate of SNAr reactions. More importantly, it exerts a strong directing effect, favoring nucleophilic attack at the C4 position. This high regioselectivity is a crucial advantage in multi-step syntheses, minimizing the formation of undesired isomers and simplifying purification processes.[1][2]
Diagram: Influence of the 5-Trifluoromethyl Group on SNAr Regioselectivity
Caption: The electron-withdrawing -CF3 group at C5 stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at C4, making this pathway kinetically and thermodynamically favorable.
Physicochemical and Pharmacokinetic Benefits
Beyond its influence on synthesis, the trifluoromethyl group often imparts desirable properties to the final kinase inhibitor. These include:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved half-life and bioavailability of the drug candidate.
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular kinase target.
-
Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to favorable interactions within the ATP-binding pocket of the kinase, potentially increasing the inhibitor's potency and selectivity.
Comparative Performance: this compound vs. Alternatives
To objectively assess the performance of this compound, it is essential to compare it with other commonly used dichloropyrimidine building blocks.
Key Competitors: A Snapshot
| Building Block | Key Differentiator |
| 2,4-Dichloropyrimidine | The unsubstituted parent compound. |
| 2,4-Dichloro-5-fluoropyrimidine | A less electron-withdrawing halogen at C5. |
Reactivity and Regioselectivity: A Head-to-Head Comparison
| Feature | This compound | 2,4-Dichloro-5-fluoropyrimidine | 2,4-Dichloropyrimidine |
| Reactivity towards Nucleophiles | High | Moderate | Moderate |
| Regioselectivity for C4 Substitution | Very High | High | High, but can be influenced by reaction conditions and nucleophile. |
| Yields in Sequential SNAr | Generally high and clean | Generally good | Can be lower with some nucleophiles due to mixture of isomers. |
The strong electron-withdrawing nature of the trifluoromethyl group makes the pyrimidine ring of This compound significantly more electron-deficient compared to the other two analogs. This heightened electrophilicity leads to faster reaction rates in SNAr reactions.
In terms of regioselectivity, while all three reagents generally favor substitution at the C4 position, the directing effect is most pronounced with the trifluoromethyl group. This ensures a cleaner reaction profile, especially in the first nucleophilic substitution step, which is critical for the overall efficiency of a multi-step synthesis.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these building blocks, detailed experimental protocols for the synthesis of key intermediates in kinase inhibitor development are provided below.
Synthesis of a Key EGFR Inhibitor Intermediate using this compound
This protocol outlines the first SNAr reaction in the synthesis of a series of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.
Diagram: Workflow for EGFR Inhibitor Intermediate Synthesis
Caption: Step-by-step workflow for the synthesis of a C4-aminated EGFR inhibitor intermediate.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine nucleophile (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C4-substituted product.
Expected Outcome: This protocol typically yields the C4-aminated product in good to excellent yields (70-90%), with high regioselectivity.
Comparative Synthesis using 2,4-Dichloro-5-fluoropyrimidine
A similar protocol can be employed for the synthesis of kinase inhibitors using 2,4-dichloro-5-fluoropyrimidine. For instance, in the synthesis of certain CDK inhibitors, this building block is utilized.
Protocol:
-
Reaction Setup: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and the desired amine (1.0 eq) in a suitable solvent such as isopropanol or dioxane.
-
Base Addition: Add a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for several hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The subsequent purification is similar to the protocol described above.
Comparative Observation: While this reaction also proceeds with good C4 selectivity, reaction times may be longer, and higher temperatures may be required compared to reactions with the trifluoromethyl-substituted analogue due to the lower electrophilicity of the pyrimidine ring.
Conclusion: Making the Right Choice for Your Project
The selection of the appropriate dichloropyrimidine building block is a critical decision in the design and synthesis of novel kinase inhibitors.
This compound offers significant advantages in terms of:
-
Enhanced reactivity , leading to faster and more efficient reactions.
-
Superior regioselectivity , simplifying purification and improving overall yields.
-
Potential for improved pharmacokinetic properties of the final compound.
These benefits often outweigh the potentially higher cost of this reagent compared to its non-fluorinated or 5-fluoro counterparts.
Alternatives such as 2,4-dichloropyrimidine and 2,4-dichloro-5-fluoropyrimidine remain viable options, particularly for initial screening libraries or when cost is a primary constraint. However, researchers should be prepared for potentially longer reaction times, the need for more forcing conditions, and the possibility of isolating and separating regioisomers.
Ultimately, the choice of building block will depend on the specific goals of the research program, the complexity of the target molecule, and the available resources. This guide provides the foundational knowledge and practical insights to enable researchers to leverage the unique properties of this compound for the successful synthesis of next-generation kinase inhibitors.
References
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Org. Lett.2017 , 19 (21), 5844–5847. [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. J. Enzyme Inhib. Med. Chem.2022 , 37 (1), 832-843. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J. Med. Chem.2021 , 64 (20), 14834–14899. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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The Antiviral Landscape of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Derivatives: A Comparative Guide
In the relentless pursuit of novel antiviral agents, the chemical scaffold of pyrimidine has consistently emerged as a cornerstone for the development of potent therapeutics. The strategic incorporation of a trifluoromethyl group at the 5-position, combined with reactive chlorine atoms at the 2- and 4-positions, endows the parent molecule, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, with significant potential as a versatile precursor for a new generation of antiviral compounds. This guide provides an in-depth exploration of the antiviral spectrum of compounds synthesized from this key intermediate, offering a comparative analysis against established antiviral drugs, supported by experimental data and detailed protocols for researchers in the field of drug discovery and development.
The Strategic Advantage of Fluorinated Pyrimidines in Antiviral Drug Design
The introduction of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity. In the context of antiviral nucleoside analogs, the trifluoromethyl group at the 5-position of the pyrimidine ring, as seen in the notable antiviral drug Trifluridine, plays a critical role. This electron-withdrawing group influences the electronic properties of the nucleobase, which can impact its recognition by viral enzymes and its subsequent incorporation into the viral genome.[1][2]
This compound serves as a pivotal starting material, with the two chlorine atoms acting as reactive sites for the introduction of various nucleophiles, enabling the synthesis of a diverse library of derivatives.[3] The primary focus of derivatization is often the formation of nucleoside analogs, where a sugar moiety is attached to the pyrimidine ring, mimicking the natural building blocks of DNA and RNA.
Synthesis of Antiviral Nucleoside Analogs
The synthesis of antiviral nucleoside analogs from this compound is a multi-step process that leverages established methodologies in nucleoside chemistry. A generalized synthetic pathway is illustrated below. The rationale behind this approach is to create a molecule that can be recognized by viral polymerases and act as a chain terminator or induce mutations in the viral genome.
Caption: Generalized synthetic pathway from this compound to Trifluridine.
The initial step typically involves the conversion of the dichloropyrimidine to the more stable 5-(trifluoromethyl)uracil. This intermediate is then silylated to enhance its solubility and reactivity for the subsequent glycosylation reaction with a protected deoxyribose sugar. The final deprotection step yields the target nucleoside analog, such as Trifluridine. This synthetic flexibility allows for the creation of a wide array of derivatives with potentially diverse antiviral activities.
Comparative Antiviral Spectrum: Trifluridine and Key Alternatives
The primary antiviral application of trifluoromethylated pyrimidine nucleosides, exemplified by Trifluridine, is in the treatment of Herpes Simplex Virus (HSV) infections, particularly ocular herpes.[4][5] The following table provides a comparative overview of the in vitro activity of Trifluridine and other established anti-herpetic drugs against HSV-1 and HSV-2.
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Trifluridine | HSV-1 | ~0.1 - 1.0 | >100 | >100 - 1000 |
| HSV-2 | ~0.1 - 1.0 | >100 | >100 - 1000 | |
| Acyclovir | HSV-1 | 0.02 - 1.0 | >200 | >200 - 10000 |
| HSV-2 | 0.2 - 4.0 | >200 | >50 - 1000 | |
| Cidofovir | HSV-1 | 0.1 - 1.0 | >100 | >100 - 1000 |
| HSV-2 | 0.1 - 1.5 | >100 | >67 - 1000 | |
| Foscarnet | HSV-1 (Acyclovir-resistant) | 40 - 200 | >400 | >2 - 10 |
| HSV-2 (Acyclovir-resistant) | 50 - 250 | >400 | >1.6 - 8 | |
| Vidarabine | HSV-1 | 1.0 - 10 | >20 | >2 - 20 |
| HSV-2 | 1.0 - 10 | >20 | >2 - 20 |
Note: EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are approximate and can vary depending on the cell line and assay conditions. The data presented is a synthesis of values reported in the literature.[6][7][8][9][10]
Analysis of Comparative Data:
-
Potency: Trifluridine demonstrates high potency against both HSV-1 and HSV-2, with EC₅₀ values in the sub-micromolar to low micromolar range, comparable to Acyclovir and Cidofovir for susceptible viral strains.[5][7]
-
Spectrum: While highly effective against HSV, the systemic toxicity of Trifluridine has largely limited its use to topical applications, such as ophthalmic solutions for herpetic keratitis.[4][11] In contrast, Acyclovir and its prodrug Valacyclovir are widely used systemically. Foscarnet is a critical alternative for treating acyclovir-resistant HSV infections.[9][12] Vidarabine also exhibits a broad anti-DNA virus spectrum.[13][14]
-
Selectivity: Trifluridine exhibits a favorable selectivity index, indicating that its antiviral effects occur at concentrations significantly lower than those causing cellular toxicity.[15]
Mechanism of Action: Disruption of Viral DNA Synthesis
The antiviral activity of Trifluridine and its analogs stems from their ability to act as fraudulent nucleosides.[1][16] The proposed mechanism of action involves several key steps that ultimately disrupt viral DNA replication.
Caption: The multi-faceted mechanism of action of Trifluridine.
Once inside the host cell, Trifluridine is phosphorylated by host cell kinases to its active triphosphate form.[17] This active metabolite can then interfere with viral replication in two primary ways:
-
Competitive Inhibition of Viral DNA Polymerase: Trifluridine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the viral DNA polymerase. This slows down the rate of viral DNA synthesis.
-
Incorporation into Viral DNA: The viral DNA polymerase can incorporate Trifluridine monophosphate into the growing viral DNA chain in place of thymidine.[18] The presence of the trifluoromethyl group can lead to mispairing during subsequent rounds of replication or result in a less stable DNA structure, ultimately producing non-functional viral genomes.[1]
Additionally, Trifluridine monophosphate can inhibit thymidylate synthetase, an enzyme crucial for the synthesis of thymidine, further depleting the pool of natural nucleosides available for viral replication.[2]
Experimental Protocol: Plaque Reduction Assay for Antiviral Susceptibility Testing
To quantitatively assess the antiviral activity of novel compounds derived from this compound, a plaque reduction assay is a robust and widely accepted method. This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against Herpes Simplex Virus (HSV).
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
HSV-1 or HSV-2 stock of known titer
-
Test compound and control antiviral (e.g., Acyclovir)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Experimental Workflow:
Caption: Step-by-step workflow of a plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Seed Vero cells into 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Dilution: Prepare a series of dilutions of the test compound and a known antiviral control (e.g., Acyclovir) in cell culture medium.
-
Viral Infection: Once the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of HSV calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add 2 mL of methylcellulose overlay medium containing the respective concentrations of the test compound or control drug to each well. Also include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are clearly visible in the virus control wells.
-
Staining: Aspirate the overlay medium and fix the cells with a solution such as 10% formalin for at least 30 minutes. After fixation, remove the fixative and stain the cell monolayer with a 0.5% crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using non-linear regression analysis. The cytotoxicity (CC₅₀) of the compound should be determined in parallel on uninfected cells using a cell viability assay (e.g., MTT or MTS assay).[19]
Conclusion and Future Directions
This compound stands as a promising and versatile starting material for the synthesis of novel antiviral compounds, particularly nucleoside analogs. The derivatives, exemplified by the structurally similar drug Trifluridine, exhibit potent antiviral activity against key DNA viruses like Herpes Simplex Virus by effectively disrupting viral DNA synthesis. While the primary application of these compounds has been in topical treatments due to potential systemic toxicity, further structural modifications guided by medicinal chemistry principles could lead to the development of derivatives with improved safety profiles and broader antiviral spectra. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing class of molecules in the ongoing fight against viral diseases.
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A Comparative Guide to Catalysts for Suzuki Coupling with 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Enhancing Synthetic Efficiency for Pharmaceutical and Agrochemical Development
Introduction: The Critical Role of Substituted Pyrimidines and the Suzuki Coupling Reaction
Substituted pyrimidines are fundamental scaffolds in a vast array of biologically active compounds, forming the core of numerous pharmaceuticals and agrochemicals. The specific pyrimidine derivative, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, is a particularly valuable building block due to the presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group. This unique combination of functional groups allows for sequential and regioselective modifications, paving the way for the synthesis of diverse molecular libraries for drug discovery and crop protection research.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal and agricultural chemists.[2] In the context of this compound, the Suzuki coupling enables the introduction of various aryl and heteroaryl moieties, leading to the creation of novel compounds with potentially enhanced biological activity.
This guide provides a comprehensive comparative study of various catalysts for the Suzuki coupling reaction with this compound. As a Senior Application Scientist, my goal is to offer not just a list of potential catalysts, but a deeper understanding of the factors governing their performance. We will delve into the nuances of catalyst selection, the mechanistic underpinnings of regioselectivity, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
Understanding the Challenge: Regioselectivity in Dichloropyrimidines
The primary challenge in the Suzuki coupling of 2,4-dichloropyrimidines lies in controlling the regioselectivity of the reaction. The pyrimidine ring possesses two chlorine atoms at the C2 and C4 positions, both of which are susceptible to oxidative addition by a palladium or nickel catalyst. Generally, the C4 position is more electrophilic and thus more reactive towards Suzuki coupling.[3] This preference is attributed to the electronic effects of the ring nitrogen atoms. However, the presence of a bulky substituent at the C5 position can influence this selectivity, potentially favoring reaction at the less sterically hindered C2 position.[3] The strongly electron-withdrawing trifluoromethyl group at the C5 position of our substrate further complicates this electronic landscape, making a thorough understanding of catalyst and reaction conditions paramount for achieving the desired regiochemical outcome.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical factor in determining the success and efficiency of the Suzuki coupling reaction. Both palladium and nickel-based catalysts have been employed for the arylation of chloro-heterocycles, each with its own set of advantages and disadvantages.[4]
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied and widely used for Suzuki-Miyaura reactions.[5] Their versatility and high functional group tolerance have made them the go-to choice for many synthetic chemists.
Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of 2,4-Dichloropyrimidines
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Regioselectivity | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Varies | Good | C4-selective | [6] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 15 min (MW) | Good to Excellent | C4-selective | [3][7] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | Varies | Good | C2-selective (with bulky C5) | [6] |
Note: Yields and reaction times are generalized from studies on 2,4-dichloropyrimidines and may vary for the specific substrate this compound.
In-Depth Analysis:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a highly versatile and commercially available catalyst that has shown excellent performance in the C4-arylation of 2,4-dichloropyrimidines.[6][7] The use of microwave irradiation can significantly reduce reaction times to as little as 15 minutes, offering a substantial improvement in efficiency.[3][7] The choice of base and solvent system is crucial, with potassium phosphate or sodium carbonate in a mixture of an organic solvent and water being common.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst, featuring a bidentate phosphine ligand, has been reported to favor C2-selectivity, particularly when a bulky substituent is present at the C5 position.[6] This suggests that for our target substrate, where the trifluoromethyl group exerts both steric and electronic effects, Pd(dppf)Cl₂ could be a valuable tool for achieving selective C2-arylation.
Nickel-Based Catalysts: A Cost-Effective and Highly Reactive Alternative
In recent years, nickel catalysts have emerged as a powerful and more sustainable alternative to their palladium counterparts for cross-coupling reactions.[4] Nickel is more earth-abundant and therefore less expensive than palladium. Furthermore, nickel catalysts have demonstrated unique reactivity, particularly in the activation of otherwise unreactive C-Cl bonds.[8]
While specific data for the Suzuki coupling of this compound with nickel catalysts is limited in the readily available literature, general trends suggest that catalyst systems like NiCl₂(dppp) (where dppp is 1,3-bis(diphenylphosphino)propane) or NiCl₂(PCy₃)₂ could be effective.[8][9] Nickel catalysts often require different reaction conditions, including different bases and solvents, and may exhibit altered regioselectivity compared to palladium systems. Further investigation into nickel-catalyzed couplings of this specific substrate is a promising area for future research.
Experimental Protocols: A Practical Guide
The following protocols are based on established methodologies for the Suzuki coupling of 2,4-dichloropyrimidines and serve as a starting point for optimization with this compound.
Protocol 1: Microwave-Assisted C4-Selective Arylation using Pd(PPh₃)₄
This protocol is adapted from a highly efficient microwave-assisted procedure.[3][7]
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (0.5 mol%)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.005 mmol), and Na₂CO₃ (2.0 mmol).
-
Add toluene (4 mL) and water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-5-(trifluoromethyl)pyrimidine.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Dramatically accelerates the reaction rate, leading to shorter reaction times and often cleaner product formation.
-
Low Catalyst Loading: The high efficiency of the catalyst under microwave conditions allows for a very low catalyst loading (0.5 mol%), which is both cost-effective and reduces the levels of residual palladium in the final product.
-
Biphasic Solvent System: The toluene/water system facilitates the dissolution of both the organic and inorganic reagents and promotes the crucial transmetalation step in the catalytic cycle.
Workflow for Catalyst Screening and Optimization
To identify the optimal catalyst and conditions for a specific arylboronic acid, a systematic approach is recommended.
Caption: A decision workflow for catalyst screening in the Suzuki coupling of this compound.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps and the Influence of the Trifluoromethyl Group:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. The electron-withdrawing trifluoromethyl group is expected to activate both C-Cl bonds towards oxidative addition, potentially leading to faster reaction rates.[10] The regioselectivity (C2 vs. C4) is determined at this stage and is influenced by a combination of electronic and steric factors.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center. The choice of base is critical for the efficiency of this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.
The trifluoromethyl group's strong inductive effect can influence the electron density of the pyrimidine ring, which in turn affects the rate of oxidative addition and the stability of the palladium intermediates. This electronic perturbation, combined with the steric bulk of the CF₃ group, likely plays a significant role in determining the observed regioselectivity with different catalyst systems.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling is a powerful tool for the functionalization of this compound, a key building block in medicinal and agricultural chemistry. While palladium catalysts, particularly Pd(PPh₃)₄ under microwave irradiation, have proven effective for C4-selective arylation of related dichloropyrimidines, the unique electronic and steric properties of the trifluoromethyl substituent necessitate careful optimization for each specific transformation.
The exploration of alternative catalysts, especially nickel-based systems, holds significant promise for developing more cost-effective and potentially more reactive protocols. Furthermore, a deeper investigation into the interplay between ligand structure, the electronic nature of the trifluoromethyl group, and the resulting regioselectivity will be crucial for unlocking the full synthetic potential of this versatile pyrimidine derivative. This guide provides a solid foundation for researchers to build upon, enabling the efficient and selective synthesis of novel compounds for the advancement of pharmaceutical and agrochemical research.
References
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Štefánik, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1963. [Link]
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Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
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Štefánik, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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Gilla, G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1906. [Link]
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Wang, L., et al. (2015). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 13(10), 2953-2956. [Link]
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Corma, A., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 13(18), 3781-3796. [Link]
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Ahmadi, S., et al. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
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Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
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Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]
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Anonymous. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Gandeepan, P., et al. (2017). Palladium-catalyzed C–H trifluoroethylation of indoles. Chemical Communications, 53(21), 3046-3049. [Link]
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Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 635-643. [Link]
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Li, T.-Y., & Sun, L.-P. (2012). “On water” direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives. Green Chemistry Blog. [Link]
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Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Johansson, H., et al. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
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Zhang, T., et al. (2017). A ligand-free and room temperature protocol for the synthesis of 2,4-diarylquinolines. ResearchGate. [Link]
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Singh, R., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
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Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285-4292. [Link]
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A Senior Application Scientist's Guide to the Reactivity of Substituted 2,4-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents.[1] Among the various pyrimidine-based building blocks, 2,4-dichloropyrimidines stand out as exceptionally versatile intermediates. Their two reactive chlorine atoms provide handles for sequential and regioselective functionalization, enabling the synthesis of diverse compound libraries. This guide offers an in-depth comparison of the reactivity of substituted 2,4-dichloropyrimidines, grounded in the principles of nucleophilic aromatic substitution (SNAr), and supported by experimental insights to aid in rational synthetic design.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like chlorine.[2][3] The reactivity of the chlorine atoms at the C2 and C4 positions is not identical, and this difference is the key to the synthetic utility of 2,4-dichloropyrimidines.
Generally, nucleophilic substitution on 2,4-dichloropyrimidines proceeds preferentially at the C4 position.[1][4] This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The negative charge in the intermediate resulting from attack at C4 can be delocalized over both ring nitrogens, leading to a more stabilized intermediate compared to attack at C2.[4] Furthermore, Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.[4]
However, this inherent preference for C4 substitution is not absolute and can be significantly influenced by the nature and position of other substituents on the pyrimidine ring.
Modulating Reactivity and Regioselectivity: The Impact of Substituents
The strategic placement of substituents on the pyrimidine ring can either enhance the intrinsic preference for C4 substitution or override it to favor reaction at the C2 position. This modulation of reactivity is a powerful tool for synthetic chemists. The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to both electronic and steric effects.[5]
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs) at the 5-Position: The presence of an EWG, such as a nitro (-NO2) or cyano (-CN) group, at the 5-position further activates the pyrimidine ring towards nucleophilic attack. These groups effectively withdraw electron density from the ring, stabilizing the negatively charged Meisenheimer intermediate. This effect is more pronounced for attack at the C4 position, thus enhancing the C4 selectivity.[6]
-
Electron-Donating Groups (EDGs) at the 6-Position: Conversely, placing an electron-donating group, such as an amino (-NH2) or methoxy (-OCH3) group, at the 6-position can reverse the typical regioselectivity, favoring substitution at the C2 position.[5] These groups increase the electron density of the ring, and their electronic influence can make the C2 position more susceptible to nucleophilic attack.
Steric Effects:
-
Bulky Substituents at the 5-Position: A large substituent at the 5-position can sterically hinder the approach of a nucleophile to the adjacent C4 position. This steric hindrance can direct the nucleophile to the less encumbered C2 position, leading to a reversal of the expected regioselectivity.[5]
The interplay of these electronic and steric factors determines the ultimate outcome of the reaction, and in some cases, a mixture of C2 and C4 substituted products may be obtained.[5]
Comparative Reactivity: A Summary of Substituent Effects
The following table summarizes the observed regioselectivity of SNAr reactions on various substituted 2,4-dichloropyrimidines with amine nucleophiles, which are commonly employed in drug discovery programs.
| Substituent at 5-Position | Substituent at 6-Position | Predominant Position of Nucleophilic Attack | Typical C4:C2 Product Ratio | Reference |
| -H | -H | C4 | 1:1 to 4:1 | [2] |
| -NO2 | -H | C4 | >19:1 | [6] |
| -H | -NH2 | C2 | C2 selective | [5] |
| -H | -OCH3 | C2 | C2 selective | [5] |
| -Si(CH3)3 | -H | C2 | C2 selective | [5] |
| -H | Aryl | C4 | >30:1 (with Pd catalysis) | [2] |
Note: The product ratios can be influenced by the specific nucleophile, solvent, temperature, and use of catalysts.
Experimental Protocol: A Self-Validating System for Comparing Reactivity
To empirically determine and compare the reactivity of a series of substituted 2,4-dichloropyrimidines, a standardized kinetic study is essential. The following protocol outlines a robust method for monitoring the progress of the SNAr reaction using High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the relative reaction rates of a panel of substituted 2,4-dichloropyrimidines with a model amine nucleophile.
Materials:
-
Substituted 2,4-dichloropyrimidines (e.g., 2,4-dichloro-5-nitropyrimidine, 6-amino-2,4-dichloropyrimidine, etc.)
-
Nucleophile: Morpholine (a common secondary amine)
-
Solvent: Acetonitrile (HPLC grade)
-
Internal Standard: A stable, non-reactive compound with a distinct retention time (e.g., naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Experimental Workflow Diagram:
Caption: Workflow for the kinetic analysis of SNAr reactions.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each substituted 2,4-dichloropyrimidine in acetonitrile.
-
Prepare a 1.0 M stock solution of morpholine in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in acetonitrile.
-
Causality: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run. Acetonitrile is a common polar aprotic solvent for SNAr reactions.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, add the appropriate volume of the 2,4-dichloropyrimidine stock solution and the internal standard stock solution to acetonitrile to achieve final concentrations of 0.01 M and 0.005 M, respectively.
-
Allow the solution to equilibrate thermally for at least 15 minutes.
-
Causality: Precise temperature control is crucial as reaction rates are highly temperature-dependent.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add the required volume of the morpholine stock solution to achieve a final concentration of 0.1 M. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of a 1% trifluoroacetic acid solution in methanol.
-
Causality: A 10-fold excess of the nucleophile ensures pseudo-first-order kinetics with respect to the dichloropyrimidine, simplifying data analysis. Quenching with acid protonates the amine, stopping the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at a wavelength where both the starting material and the product(s) have significant absorbance (e.g., 254 nm).
-
Self-Validation: The internal standard allows for correction of any variations in injection volume, ensuring the accuracy of the concentration measurements.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the starting 2,4-dichloropyrimidine by comparing the ratio of its peak area to the internal standard's peak area against a calibration curve.
-
Plot the concentration of the 2,4-dichloropyrimidine versus time.
-
Determine the initial reaction rate from the initial slope of this plot.
-
By comparing the initial rates for the different substituted 2,4-dichloropyrimidines under identical conditions, a quantitative comparison of their reactivity can be established.
-
Mechanistic Considerations and Visual Representation
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for SNAr on 2,4-dichloropyrimidine.
Note: Due to the limitations of the current tool, the chemical structures in the DOT script are represented as placeholders. A graphical tool would be used to generate the actual chemical structures.
Conclusion
The reactivity of substituted 2,4-dichloropyrimidines is a nuanced interplay of electronic and steric factors. While the C4 position is generally the more reactive site for nucleophilic aromatic substitution, this preference can be fine-tuned and even reversed through judicious placement of substituents on the pyrimidine ring. A thorough understanding of these principles, coupled with robust experimental validation as outlined in this guide, empowers chemists to strategically design and execute synthetic routes to novel pyrimidine-based molecules with desired substitution patterns, thereby accelerating the drug discovery process.
References
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Manoso, A. S.; et al. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett. 2006, 8 (18), pp 4113–4116. [Link]
-
Lu, Y.; et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Trilleras, J.; et al. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022, 2022 (3), M1453. [Link]
-
Handy, S. T.; et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules 2018, 23 (10), 2651. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Check, C. T.; et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Org. Lett. 2019, 21 (16), pp 6296–6300. [Link]
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A Comparative Guide to the In Vitro Evaluation of Anticancer Agents Derived from 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This guide provides a comprehensive analysis of anticancer agents derived from the versatile 2,4-dichloro-5-(trifluoromethyl)pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of action of these compounds. By synthesizing data from multiple studies, this document offers an objective comparison of various derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Promise of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several established anticancer drugs. The strategic functionalization of the pyrimidine scaffold allows for the fine-tuning of molecular properties to achieve potent and selective inhibition of cancer-related targets. The starting material, this compound, is a particularly attractive building block. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the two chlorine atoms provide reactive sites for the introduction of diverse functionalities, enabling the creation of extensive compound libraries for screening.[1][2]
This guide will delve into two prominent classes of anticancer agents derived from this scaffold: EGFR inhibitors and tubulin polymerization inhibitors . Their performance will be compared against various cancer cell lines and, where available, against standard-of-care chemotherapeutic agents.
Comparative In Vitro Anticancer Activity
The primary measure of a compound's anticancer potential in vitro is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This section compares the cytotoxic activity of various this compound derivatives across several human cancer cell lines.
Derivatives Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, as its aberrant signaling is a key driver in many cancers.[3] Several series of 5-trifluoromethylpyrimidine derivatives have been designed to inhibit EGFR.
One notable series incorporates a 3-aminothiophene fragment. Among these, compound 9u demonstrated particularly potent activity against the A549 non-small cell lung cancer cell line, with an IC50 value of 0.35 µM.[3] Another study highlighted compound 17v as having potent anti-proliferative effects on the H1975 lung cancer cell line (IC50 = 2.27 µM), which was superior to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) (IC50 = 9.37 µM) in the same study.[4] Furthermore, pyrimidine-5-carbonitrile derivatives have been explored as EGFR inhibitors, with compound 10b showing an IC50 of 8.29 nM for EGFR inhibition and potent cytotoxicity against HepG2, A549, and MCF-7 cell lines.[5]
| Compound ID | Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) |
| 9u | 5-Trifluoromethylpyrimidine | A549 (Lung) | 0.35 | - | - |
| MCF-7 (Breast) | 3.24 | - | - | ||
| PC-3 (Prostate) | 5.12 | - | - | ||
| 17v | Trifluoromethyl-substituted pyrimidine | H1975 (Lung) | 2.27 | 5-FU | 9.37 |
| 10b | Pyrimidine-5-carbonitrile | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | ||
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 |
Derivatives Targeting Tubulin Polymerization
Microtubules are essential for cell division, making them a prime target for anticancer therapy.[6] Pyrimidine derivatives have been successfully developed as tubulin polymerization inhibitors, often acting at the colchicine binding site.[7][8]
One study on triazolopyrimidines identified compound 3d as a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM.[9] This compound also exhibited potent antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines, with IC50 values in the nanomolar range.[9]
| Compound ID | Derivative Class | Target Cancer Cell Line | IC50 (nM) | Reference Drug | Ref. Drug IC50 (nM) |
| 3d | Triazolopyrimidine | HeLa (Cervical) | 30 | CA-4 | - |
| A549 (Lung) | 43 | CA-4 | - | ||
| HT-29 (Colon) | - | CA-4 | - |
Thiazolo[4,5-d]pyrimidine Derivatives
Another class of compounds derived from the trifluoromethylpyrimidine scaffold are the thiazolo[4,5-d]pyrimidines. Compound 3b from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione, was found to be the most active in a study against a panel of cancer cell lines, with the strongest cytotoxic effect observed against melanoma cell lines.[2][10]
| Compound ID | Derivative Class | Target Cancer Cell Line | IC50 (µM) |
| 3b | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | ||
| DU145 (Prostate) | - | ||
| MCF-7/WT (Breast) | - |
Mechanistic Insights: How These Derivatives Inhibit Cancer Cell Growth
Understanding the mechanism of action is crucial for the rational design of new drugs and for predicting their clinical efficacy. The derivatives of this compound exert their anticancer effects through distinct and well-defined mechanisms.
EGFR Inhibition and Downstream Signaling
Compounds like 9u , 17v , and 10b are designed to bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis.
Diagram 1: EGFR Inhibition and Apoptosis Induction Workflow
Caption: Workflow of EGFR inhibition by trifluoromethylpyrimidine derivatives leading to cell cycle arrest and apoptosis.
Studies have shown that these compounds can induce apoptosis by up-regulating pro-apoptotic proteins like Bax and p53, while down-regulating the anti-apoptotic protein Bcl-2.[4] Furthermore, they have been observed to cause cell cycle arrest at the G2/M phase, preventing the cells from dividing.[3][4]
Disruption of Microtubule Dynamics
Tubulin inhibitors like compound 3d function by binding to β-tubulin at the colchicine site, which prevents the polymerization of tubulin dimers into microtubules.[9] This disruption of the microtubule network has catastrophic consequences for the cell, leading to mitotic arrest and subsequent apoptosis.[6] The inability to form a proper mitotic spindle prevents chromosome segregation, triggering the cell's apoptotic machinery.
Diagram 2: Tubulin Polymerization Inhibition Pathway
Caption: Mechanism of action for pyrimidine-based tubulin polymerization inhibitors.
Experimental Protocols for In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the key in vitro assays used to evaluate the anticancer properties of these pyrimidine derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[11]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[12][13]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer agents. The studies highlighted in this guide demonstrate that through rational chemical modifications, it is possible to generate compounds with potent and selective activity against key cancer targets such as EGFR and tubulin.
The most promising derivatives exhibit low micromolar to nanomolar IC50 values against a range of cancer cell lines and induce cell death through well-defined mechanisms of apoptosis and cell cycle arrest. The direct comparisons with established drugs like 5-FU and Erlotinib, while limited, suggest that some of these novel compounds possess superior or comparable potency, warranting further investigation.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. In vivo studies in relevant animal models are the logical next step to evaluate the therapeutic potential and pharmacokinetic properties of the most promising candidates. The detailed protocols provided herein offer a robust framework for the continued in vitro evaluation of this exciting class of potential anticancer agents.
References
- G., Wan, S., Wang, T., Zhang, Z., Li, Y., Tian, et al. (2016). Design, Synthesis, Anti-tumor Activity, and Molecular Modeling of Quinazoline and Pyrido[2,3-d]pyrimidine Derivatives Targeting Epidermal Growth Factor Receptor. European Journal of Medicinal Chemistry, 118, 276–289.
- Hou, J., Wan, S., Wang, G., Zhang, T., Li, Z., Tian, Y., et al. (2016). Design, Synthesis, Anti-tumor Activity, and Molecular Modeling of Quinazoline and Pyrido[2,3-d]pyrimidine Derivatives Targeting Epidermal Growth Factor Receptor. European Journal of Medicinal Chemistry, 118, 276–289.
- Zhang, Y., Liu, H., Kang, K., & Zhang, Z. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 49, 128268.
- Tan, L., Wu, C., et al. (2023). Design, synthesis, and biological evaluation of pyrimidine dihydroquinoxalinone derivatives as tubulin colchicine site-binding agents that displayed potent anticancer activity both in vitro and in vivo.
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
- Rathinasamy, K., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC, 40(6), 2828-2839.
- Li, W., et al. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI, 15(18), 4489.
- Szafarowicz, M., et al. (2022).
- Al-Warhi, T., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(45), 29468-29483.
- Szafarowicz, M., et al. (2022).
-
(n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
-
(n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Jayashree, B. S., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, 10(1), 6-9.
-
(n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2481.
- Tron, G. C., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(16), 2969.
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The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Derivatives as Kinase Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation. Its versatile structure, present in the very building blocks of life, offers a robust framework for designing targeted therapeutics. This guide delves into the nuanced world of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a highly reactive and strategically vital starting material. We will dissect the structure-activity relationships (SAR) of its derivatives, primarily through the lens of their potent anticancer activity as kinase inhibitors. This analysis is grounded in experimental data, explaining not just what modifications impact activity, but why they do so from a biochemical perspective.
The inclusion of a trifluoromethyl (-CF3) group at the 5-position is a deliberate and critical choice in the design of these molecules. This moiety is highly lipophilic and electronegative, which can enhance membrane permeability, increase metabolic stability by blocking oxidative metabolism, and improve binding affinity to target proteins.[1] The two chlorine atoms at the C2 and C4 positions serve as reactive handles, allowing for sequential and regioselective nucleophilic substitution, thereby enabling the generation of diverse chemical libraries for screening.
Comparative Analysis of C2 and C4 Substitutions: Targeting the EGFR Kinase
A prime example of the therapeutic potential of this scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] EGFR is a receptor tyrosine kinase that, when dysregulated, plays a pivotal role in the proliferation and survival of many cancer cells.[2] By systematically modifying the C2 and C4 positions of the 5-(trifluoromethyl)pyrimidine core, researchers have elucidated a clear SAR, providing a roadmap for designing more potent and selective inhibitors.
A recent study designed and synthesized a series of novel 5-trifluoromethylpyrimidine derivatives, evaluating their inhibitory activity against EGFR kinase and their anti-proliferative effects on A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[2][3] The general structure involves substituting the chlorine atoms at C2 and C4 with different aniline-based moieties.
Key SAR Insights at the C2 and C4 Positions:
The foundational synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) reaction, leveraging the differential reactivity of the C4 and C2 positions. The C4 position is generally more reactive, allowing for the initial introduction of a key pharmacophore.
Caption: General synthetic workflow for 2,4-disubstituted-5-(trifluoromethyl)pyrimidine derivatives.
-
The C4 Position Moiety: A crucial element for high potency is the presence of a group at the C4 position that can form key interactions within the ATP-binding pocket of the kinase. In a highly successful series of compounds, a 3-amino-N-methylthiophene-2-carboxamide group was installed at this position.[2]
-
The C2 Position Anilino Group: The aniline moiety substituted at the C2 position plays a vital role in extending into the solvent-exposed region and can be modified to fine-tune activity and selectivity.
-
Acrylamide Side Chain: The introduction of an acrylamide group on the C2-aniline ring was found to be critical. This group acts as a Michael acceptor, capable of forming a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition and high potency.
-
Substitution on the Acrylamide's Phenyl Ring: The electronic properties of substituents on the terminal phenyl ring of the acrylamide moiety significantly influence activity. Electron-withdrawing groups, particularly halogens like fluorine, tend to enhance the inhibitory effect. For instance, a 3-fluorophenyl group (Compound 9u ) showed superior activity compared to unsubstituted or electron-donating group-substituted analogues.[2]
-
The causality behind this observation lies in the electron-withdrawing nature of fluorine, which can increase the electrophilicity of the acrylamide's β-carbon, making it more susceptible to nucleophilic attack by the cysteine residue. This enhances the rate of covalent bond formation, leading to more effective inhibition.
Quantitative Performance Comparison
The following table summarizes the biological activity of selected derivatives, illustrating the key SAR findings. The data is extracted from a study on EGFR inhibitors, where Gefitinib was used as a positive control.[2]
| Compound | C2-Anilino Moiety Substituent (at the acrylamide terminus) | EGFR Kinase IC50 (µM) | A549 Cell IC50 (µM) |
| 9a | Phenyl | 0.45 | 1.12 |
| 9d | 4-Methylphenyl (Electron-donating) | 0.51 | 1.85 |
| 9j | 4-Fluorophenyl (Electron-withdrawing) | 0.15 | 0.64 |
| 9u | 3-Fluorophenyl (Electron-withdrawing) | 0.091 | 0.35 |
| Gefitinib | (Reference Drug) | 0.085 | 0.28 |
This data clearly demonstrates that the introduction of a fluorine atom on the terminal phenyl ring enhances both enzymatic and cellular activity, with the position of the fluorine also playing a role. Compound 9u , with a 3-fluoro substituent, emerged as the most potent derivative in this series, with activity comparable to the approved drug Gefitinib.[2]
The EGFR Signaling Pathway: A Target for Intervention
The potent inhibition of EGFR by these pyrimidine derivatives directly impacts downstream signaling pathways that control cell growth and survival. Understanding this pathway is crucial for appreciating the therapeutic mechanism of these compounds.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
As depicted, the binding of the epidermal growth factor (EGF) ligand to EGFR triggers receptor dimerization and autophosphorylation, activating downstream cascades like the RAS/RAF/MEK/ERK pathway. This ultimately leads to gene transcription that promotes cell proliferation and survival. Compound 9u and its analogues function by blocking the initial autophosphorylation step, thereby shutting down the entire pro-survival signaling cascade. Further studies confirmed that compound 9u could induce apoptosis and arrest the cell cycle in the G2/M phase in A549 cells.[2]
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. Below are outlines for the key assays used to evaluate the compounds discussed.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol determines the concentration of a compound required to inhibit 50% of the EGFR kinase activity (IC50).
Principle: A fluorescence-based assay measures the amount of ATP consumed during the phosphorylation of a substrate by EGFR. Lower fluorescence indicates higher ATP consumption (less inhibition), while higher fluorescence indicates lower ATP consumption (more inhibition).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound dilutions. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., a fluorescent ATP detection kit like Kinase-Glo®). This reagent measures the amount of remaining ATP.
-
Data Acquisition: Read the fluorescence or luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the anti-proliferative effect of the compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives for a specified duration (e.g., 72 hours).[5] Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, remove the medium and add a fresh medium containing MTT solution (e.g., 2 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.[5][6]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
Conclusion and Future Directions
The this compound scaffold is a privileged starting point for the development of potent kinase inhibitors. The structure-activity relationship is clearly defined: strategic substitutions at the C2 and C4 positions are paramount for achieving high-affinity binding and potent biological activity. Specifically, for EGFR inhibition, the combination of a C2-anilino moiety bearing a covalent-binding acrylamide group and a C4-heterocyclic group establishes a highly effective pharmacophore. Fine-tuning the electronic properties of peripheral substituents, such as adding a fluorine atom, provides a reliable method for optimizing potency.
Future research should focus on exploring substitutions that can overcome acquired resistance mutations in kinases like EGFR (e.g., the T790M mutation). Furthermore, expanding the SAR studies to other kinase families and therapeutic areas, such as inflammation and neurodegenerative diseases, will undoubtedly unlock the full potential of this versatile chemical scaffold. The logical and causal relationships established here provide a solid foundation for the rational design of the next generation of pyrimidine-based therapeutics.
References
-
Jędrzejczak, A., Gieralt, K., Siodłak, D., & Kocięba, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
-
Jędrzejczak, A., Gieralt, K., Siodłak, D., & Kocięba, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed, 35056147. [Link]
-
RSC Publishing. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]
-
Luo, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2383-2395. [Link]
-
He, K. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Radi, M., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(23), 7179. [Link]
-
Sriram, G., & Huggins, D. J. (2018). In vitro NLK Kinase Assay. Methods in Molecular Biology, 1887, 131-138. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. sferajournals.com. [Link]
-
Luo, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed, 36176072. [Link]
-
Wang, S., et al. (2015). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 95, 396-407. [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]
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- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. atcc.org [atcc.org]
Safety Operating Guide
Proper Disposal Procedures for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, a compound frequently utilized in pharmaceutical and agrochemical research. As a laboratory professional, ensuring the safe management of hazardous chemical waste is not only a regulatory requirement but a cornerstone of a responsible and ethical research environment. This document moves beyond a simple checklist, offering a detailed rationale for each step to empower researchers with the knowledge to handle this specific chemical with confidence and precision.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is paramount. This informs every aspect of its handling, from personal protective equipment (PPE) selection to emergency spill response.
Key Hazards:
-
Toxicity: This compound is classified as toxic if swallowed and is harmful in contact with skin or if inhaled.[1] Acute exposure can lead to symptoms such as headache, dizziness, nausea, and vomiting.[1]
-
Corrosivity: It is known to cause skin irritation and serious eye irritation.[1]
-
Combustibility: While not highly flammable, it is a combustible liquid.[1]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[1][2]
| Property | Value | Source |
| Physical State | Liquid | [3] |
| Molecular Formula | C₅HCl₂F₃N₂ | [3] |
| Molecular Weight | 216.97 g/mol | [3] |
| Boiling Point | 126 °C | TCI Chemicals |
| Flash Point | 93 °C | TCI Chemicals |
| Density | 1.63 g/cm³ | TCI Chemicals |
| Storage Temperature | Refrigerated (0-10°C) under an inert gas | [3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its collection by a licensed hazardous waste contractor. This workflow is designed to ensure safety and regulatory compliance at every stage.
Figure 1: A logical workflow diagram illustrating the key stages of proper disposal for this compound from the laboratory to final disposition.
Step 1: Waste Segregation at the Point of Generation
The principle of waste segregation is fundamental to safe and cost-effective hazardous waste management. Halogenated organic compounds require a dedicated waste stream.
-
Rationale: Commingling halogenated and non-halogenated waste streams significantly increases disposal costs, as the entire mixture must be treated as halogenated waste.[4] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.
-
Procedure:
-
Designate a specific, clearly marked waste container for "Halogenated Organic Waste" in the immediate vicinity of where this compound is used.
-
This container is for the disposal of the neat chemical, reaction residues containing it, and any disposable materials (e.g., pipette tips, weighing boats) that are grossly contaminated.
-
Never mix this waste with non-halogenated solvents, acidic or basic waste, or oxidizers.
-
Step 2: Proper Containerization and Labeling
The integrity of the waste container and the clarity of its labeling are critical for preventing leaks and ensuring that the waste is handled correctly by all personnel.
-
Rationale: US EPA regulations, including those for academic laboratories under Subpart K, mandate that hazardous waste containers be kept closed and properly labeled to prevent releases and ensure proper identification for emergency responders and disposal personnel.[5][6]
-
Procedure:
-
Select a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
The container must be in good condition, free from cracks or leaks.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste mixture.
-
The approximate percentages of each component.
-
The date the first waste was added (the "accumulation start date").
-
The relevant hazard pictograms (e.g., toxic, irritant).
-
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored under the control of the laboratory personnel.
-
Rationale: The EPA's regulations for academic laboratories (40 CFR Part 262, Subpart K) allow for the accumulation of up to 55 gallons of hazardous waste in an SAA, providing a practical and compliant way to manage waste in a research setting.[5]
-
Procedure:
-
Designate a specific area within the laboratory, such as a secondary containment tray in a ventilated cabinet, as the SAA.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Keep the waste container securely capped at all times, except when adding waste.
-
Once the container is full, or within 12 months of the accumulation start date (whichever comes first), it must be moved to the central hazardous waste storage area for pickup.[6]
-
Step 4: Requesting Waste Pickup
Timely removal of full or expired waste containers from the laboratory is crucial for maintaining a safe environment.
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Ensure the hazardous waste label is complete and accurate before the scheduled pickup.
-
Step 5: Professional Disposal
The final disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company.
-
Recommended Method: The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[2]
-
Rationale: Incineration at high temperatures ensures the complete destruction of the organic molecule. The afterburner provides a secondary combustion zone to destroy any persistent organic pollutants, while the scrubber neutralizes the acidic gases (such as hydrogen chloride and hydrogen fluoride) that are formed during the combustion of halogenated compounds.
Emergency Procedures: Managing Spills
Even with the most stringent safety protocols, accidental spills can occur. A well-rehearsed spill response plan is essential for mitigating the immediate hazards.
Figure 2: A step-by-step flowchart for the immediate response to a small-scale laboratory spill of this compound.
Small Spill (less than 100 mL) Cleanup Protocol:
-
Alert Personnel and Assess: Immediately alert others in the vicinity. If there is any risk of fire or significant airborne vapor, evacuate the area and contact your institution's emergency response team.
-
Personal Protective Equipment (PPE): Before approaching the spill, don the following PPE:
-
Two pairs of nitrile gloves.
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
If ventilation is poor, a respirator with an organic vapor cartridge may be necessary.
-
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, cat litter, or commercial spill pillows.[1] Work from the outside of the spill inwards to prevent it from spreading.[4]
-
Absorption: Gently apply the absorbent material over the entire spill, allowing it to fully absorb the liquid.[1]
-
Collection: Using non-sparking scoops or a brush and dustpan, carefully collect the absorbent material. Place it into a heavy-duty plastic bag or a designated hazardous waste container.[4]
-
Decontamination: Wipe down the spill area with a decontamination solution (see Section 4). Then, clean the area with soap and water.
-
Waste Disposal: Seal the bag or container of spill debris, label it as "Hazardous Waste: Spill Debris containing this compound," and dispose of it through your institution's hazardous waste program.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
For large spills (greater than 100 mL) or any spill that you are not comfortable cleaning up, evacuate the area immediately and contact your institution's emergency response team.
Decontamination Protocols for Surfaces and Equipment
Thorough decontamination of laboratory surfaces and equipment that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
Recommended Decontamination Solution: 5% Sodium Bicarbonate
A 5% (w/v) aqueous solution of sodium bicarbonate (baking soda) is a mild and effective decontaminating agent for this compound.
-
Rationale: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution. A mild base like sodium bicarbonate can facilitate the hydrolysis of the chloro groups, rendering the molecule less hazardous. Sodium bicarbonate is safer to handle than strong bases like sodium hydroxide, which could cause a vigorous, exothermic reaction. It is also effective at neutralizing acidic residues and is a gentle abrasive for cleaning surfaces.[3]
-
Preparation of 5% Sodium Bicarbonate Solution:
-
Weigh 50 grams of sodium bicarbonate.
-
Add the sodium bicarbonate to a beaker or flask.
-
Add deionized water to a final volume of 1 liter.
-
Stir until the sodium bicarbonate is completely dissolved.
-
Label the solution clearly. This solution should be prepared fresh weekly.
-
Decontamination Procedure for Surfaces (e.g., Fume Hood, Benchtop):
-
Initial Cleaning: First, absorb any visible droplets or residues with an inert absorbent material and dispose of it as hazardous waste.
-
Application of Decontamination Solution: Liberally apply the 5% sodium bicarbonate solution to the contaminated surface using a squirt bottle or by wiping with a saturated cloth or paper towel.
-
Contact Time: Allow the solution to remain on the surface for at least 10-15 minutes to ensure adequate time for any reaction to occur.
-
Wiping and Rinsing: Thoroughly wipe the surface with clean paper towels. Follow with a rinse of 70% ethanol and then deionized water to remove any residual sodium bicarbonate and byproducts.
-
Final Wipe: Dry the surface with clean paper towels.
Decontamination Procedure for Glassware and Equipment:
-
Pre-rinse: If possible, rinse the glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone or ethyl acetate) in a fume hood to remove the bulk of the compound. This rinse solvent must be collected as halogenated organic waste.
-
Soaking: Immerse the glassware or equipment in a bath of 5% sodium bicarbonate solution for at least one hour. For larger equipment, wipe all accessible surfaces thoroughly with the solution.
-
Scrubbing: If necessary, use a brush to scrub the surfaces while they are in the decontamination solution.
-
Rinsing: After soaking, rinse the items thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware and equipment to air dry or place them in a drying oven.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to the established disposal workflow, and being prepared for emergencies, researchers can ensure a safe and compliant laboratory environment. This guide provides the necessary framework, but it is the consistent and diligent application of these principles that builds a deep and lasting culture of safety.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Fisher Scientific. (2014). Safety Data Sheet: this compound.
- Jubilant Ingrevia.2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from a representative SDS for a structurally similar compound.
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
-
GMP Plastics. (2025). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
-
Purdy & Figg. (2021). Do's and Don'ts of Cleaning with Bicarbonate of Soda. Retrieved from [Link]
Sources
- 1. policies.uq.edu.au [policies.uq.edu.au]
- 2. Effectiveness of implant surface decontamination using a high-pressure sodium bicarbonate protocol: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crecompany.com [crecompany.com]
- 4. etamu.edu [etamu.edu]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Acid spills are often neutralized with sodium carbonate or - McMurry 8th Edition Ch 9 Problem 152b [pearson.com]
Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle powerful chemical reagents with confidence and, most importantly, safety. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of novel therapeutics.[1] However, its utility is matched by a significant hazard profile that demands rigorous and uncompromising adherence to safety protocols.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework for handling this compound, explaining the causality behind each recommendation. Our objective is to build a culture of safety that becomes second nature in your laboratory, ensuring that both your team and your research are protected.
Section 1: Hazard Assessment - The 'Why' Behind the PPE
Understanding the specific threats posed by this compound is the foundation of effective protection. This compound is not merely an irritant; it is classified with multiple, severe hazard warnings. The choice of Personal Protective Equipment (PPE) is a direct response to this risk profile.
According to its Safety Data Sheet (SDS), the compound presents the following primary hazards:
-
Acute Toxicity (Category 3, Inhalation, Dermal; Category 4, Oral): This compound is classified as toxic if it comes into contact with the skin, is inhaled, or is harmful if swallowed.[2] The high toxicity means that even minor exposures can lead to significant health effects.
-
Skin Corrosion (Category 1B): It is capable of causing severe skin burns and damage upon contact. This is not a mild irritation; it is a corrosive action that can lead to irreversible tissue damage.
-
Serious Eye Damage (Category 1): Direct contact will cause severe and potentially permanent eye damage.
-
Skin Sensitization (Sub-category 1A): Repeated or even single exposures can trigger an allergic skin reaction in susceptible individuals, leading to a chronic condition.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2][3]
-
Combustible Liquid (Category 4): While not highly flammable, it is a combustible liquid with a flash point of 93°C and must be kept away from ignition sources.[2]
The rationale for stringent PPE is therefore clear: we must establish an impermeable barrier between the researcher and the chemical to prevent any route of exposure—dermal, ocular, respiratory, or ingestion.
Section 2: Core PPE and Handling Protocols
Safe handling is achieved through a combination of engineering controls and a multi-layered PPE strategy.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound—from weighing and aliquoting to its use in reactions—must be performed inside a certified chemical fume hood.[2] This is the most critical piece of safety equipment, as it contains vapors and prevents systemic inhalation exposure. Ensure the sash is positioned as low as possible to maximize protection.
Personal Protective Equipment (PPE) Matrix
The level of PPE required is dictated by the task and the potential for exposure. The following table outlines the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing <5g, solution preparation) | Tightly-fitting chemical splash goggles. | Double-gloving with chemically resistant gloves (e.g., nitrile). | Flame-resistant lab coat, fully buttoned. | Not required if handled exclusively within a certified fume hood. |
| Reaction Workup & High-Volume Transfers (>5g or >25mL) | Chemical splash goggles and a full-face shield. | Heavy-duty chemically resistant gloves (e.g., neoprene over nitrile) with extended cuffs. | Chemically resistant apron over a flame-resistant lab coat. | Not required if handled exclusively within a certified fume hood. |
| Spill Cleanup or Emergency Response | Full-face shield over chemical splash goggles. | Heavy-duty, long-cuff chemically resistant gloves. | Impervious, disposable chemical-resistant suit or coveralls. | Mandatory. Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
Step-by-Step PPE Selection and Use
-
Eye and Face Protection: Due to its classification for causing severe eye damage, standard safety glasses are insufficient.
-
Action: Always wear tightly-fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. For larger volume operations, a full-face shield must be worn over the goggles to protect against splashes.
-
-
Hand Protection: The compound is toxic upon skin contact and causes severe burns.[2]
-
Action: Double-gloving is mandatory. Use a lighter inner glove (e.g., nitrile) and a more robust outer glove. Check the manufacturer's compatibility charts for breakthrough times. Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after.
-
-
Body Protection:
-
Action: A flame-resistant lab coat, fully fastened, is the minimum requirement. For procedures with a higher splash risk, supplement this with a chemically resistant apron. Contaminated work clothing must not be allowed out of the workplace and should be decontaminated before reuse.
-
Section 3: Emergency Procedures for Exposure and Spills
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid: Immediate Response to Exposure
Time is critical. An immediate and thorough response can significantly reduce the severity of an injury.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. You must seek immediate evaluation by an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention by calling a poison center or physician.
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Spill Response Protocol
Only trained personnel equipped with the correct PPE should attempt to clean a spill. For large spills, evacuate the area and contact your institution's emergency response team.
-
Assess & Alert: Assess the extent of the spill. Alert all personnel in the immediate vicinity.
-
Evacuate & Ventilate: Evacuate non-essential personnel. If safe to do so, ensure the fume hood is operating to contain vapors.[5]
-
Don PPE: Don the appropriate spill-response PPE as outlined in the matrix above, including mandatory respiratory protection.
-
Contain: Prevent the spill from spreading. Create a dike around the spill's edge using an inert, absorbent material like vermiculite, dry sand, or commercial sorbent pads.[2][5] Do not use combustible materials like paper towels.
-
Absorb & Neutralize: Working from the outside in, cover the spill with the absorbent material.[5] Allow it to fully absorb the liquid.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[2][5] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: All contaminated materials, including gloves, suits, and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.
Workflow for Chemical Spill Response
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
